Geosmin
Description
Properties
IUPAC Name |
(4R,4aR,8aS)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11+,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPUXFOGCDVKGO-GRYCIOLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2(C1(CCCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@]2([C@]1(CCCC2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030886 | |
| Record name | (+/-)-Geosmin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16423-19-1 | |
| Record name | rel-(4R,4aR,8aS)-Octahydro-4,8a-dimethyl-4a(2H)-naphthalenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16423-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+/-)-Geosmin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (�±)-Geosmin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Ecological Role of Geosmin in Microbial Communities
Executive Summary
Geosmin, the volatile organic compound responsible for the characteristic "earthy" scent following rainfall, is a potent semiochemical with multifaceted ecological roles far exceeding its olfactory signature. Produced by a diverse array of microorganisms, including Actinobacteria, Cyanobacteria, and some fungi, this compound acts as a critical mediator of inter- and intra-kingdom communication.[1][2] This technical guide provides an in-depth analysis of the biosynthesis, regulation, and ecological functions of this compound. We explore its dual role as both an aposematic (warning) signal to deter predators like nematodes and a chemoattractant for beneficial arthropods such as springtails, which facilitate microbial spore dispersal.[1][3] Furthermore, this guide details validated experimental protocols for the quantification of this compound and the functional characterization of its effects on animal behavior and microbial interactions, offering a robust framework for researchers in microbiology, chemical ecology, and drug discovery.
Introduction to this compound: The Scent of Soil
This compound ((4S,4aS,8aR)-4,8a-Dimethyloctahydronaphthalen-4a(2H)-ol) is an irregular sesquiterpenoid that is detectable by the human nose at extraordinarily low concentrations, as low as 5 parts per trillion.[4] This high sensitivity is conserved across diverse animal phyla, hinting at its evolutionary significance.[5] While notorious in the water and aquaculture industries for causing undesirable "off-flavors," the persistence and widespread production of this compound across unrelated microbial taxa suggest it confers a significant selective advantage.[4][6] Its primary producers are soil-dwelling bacteria of the genus Streptomyces and various species of cyanobacteria.[2][6] This document synthesizes current knowledge to illuminate the pivotal functions of this molecule in shaping microbial community structure and mediating complex ecological interactions.
Biosynthesis and Regulation
The production of this compound is a metabolically precise process, intrinsically linked to the developmental lifecycle of the producing organism, particularly sporulation in Streptomyces.[3]
The this compound Synthesis Pathway
This compound is derived from the universal isoprenoid precursor, farnesyl diphosphate (FPP).[2] In Streptomyces coelicolor, a single, bifunctional enzyme encoded by the geoA gene (e.g., SCO6073) catalyzes the entire transformation.[2][7][8]
The process involves two key steps executed by distinct domains of the enzyme:
-
N-terminal Domain: This domain functions as a terpene synthase, catalyzing the Mg²⁺-dependent cyclization of FPP into the intermediate germacradienol.[2][9]
-
C-terminal Domain: This domain subsequently converts germacradienol to this compound through a proposed mechanism involving protonation, a retro-Prins fragmentation, a 1,2-hydride shift, and finally, quenching with water.[2][7]
This efficient, two-step conversion by a single protein underscores the specialized nature of this compound production.
Caption: The bifunctional this compound synthase pathway in Streptomyces.
Genetic Regulation
In Streptomyces, the expression of this compound synthase genes is not constitutive. Instead, it is tightly regulated and often coupled with the process of sporulation.[3] The genes are under the control of sporulation-specific transcription factors, ensuring that this compound is emitted precisely when spores are mature and ready for dispersal.[3][10] This developmental linkage is a key piece of evidence for its role in facilitating interactions with spore-dispersing organisms.[11]
The Ecological Significance of a Terrestrial Scent
This compound's ecological role is context-dependent, acting as both a repellent and an attractant to different organisms, thereby shaping the microbial landscape.
This compound as an Aposematic Signal: A Warning to Predators
Many this compound-producing microbes, particularly Streptomyces, are prolific producers of a wide array of toxic secondary metabolites, including antibiotics.[11][12] In this context, this compound serves as an "olfactory warning sign," or aposematic signal, indicating that the microbe is unpalatable or dangerous.[1][13]
-
Deterrence of Nematodes: The bacteriophagous nematode Caenorhabditis elegans is a common predator of soil bacteria. Studies have shown that while this compound itself is non-toxic, it triggers a distinct avoidance behavior in C. elegans.[1][12][14] This response is mediated by the nematode's gustatory system, specifically the ASE taste neurons.[1][13] When nematodes lack these neurons, they readily consume the toxic Streptomyces and perish.[1][13] this compound thus benefits both predator and prey by preventing a harmful interaction.[12]
-
Repulsion of Insects: this compound is a potent repellent for Drosophila melanogaster (fruit flies), deterring them from laying eggs on food sources colonized by toxic microbes.[12][15] This innate aversion is hard-wired into a dedicated neural pathway, acting as a "STOP" signal that overrides even highly attractive food odors.[15]
This compound as a Chemoattractant: A Symbiotic Invitation
In stark contrast to its repellent properties, this compound acts as a powerful attractant for certain soil arthropods, most notably springtails (Collembola).[3][11] This interaction represents a classic example of co-evolved mutualism.
-
Attraction and Spore Dispersal: Springtails are strongly attracted to the scent of this compound and its common co-metabolite, 2-methylisoborneol (2-MIB).[3][16] This odor guides them to sporulating Streptomyces colonies, which they consume as a food source.[11][17] Springtails have evolved detoxification mechanisms that make them resistant to the antibiotics produced by the bacteria.[11] As they feed and travel, they disseminate the bacterial spores in two ways:
This relationship is crucial for the dispersal of the non-motile Streptomyces bacteria, completing their life cycle.[3]
Allelopathic and Interspecies Signaling
The role of this compound in direct microbial-to-microbial interactions (allelopathy) is an emerging area of research. While high concentrations of some volatile organic compounds can inhibit fungal or bacterial growth, this compound's primary role appears to be in mediating interactions with higher organisms.[18] However, its presence can signal favorable, moist conditions to other microbes, such as soil protists, influencing their behavior and excystment from dormant states.[19] Some protists, however, also show reduced predation on this compound-producing bacteria, suggesting the aposematic signal extends to microbial predators as well.[19]
| Organism | Interaction Type | Ecological Outcome | Concentration (if known) |
| Caenorhabditis elegans (Nematode) | Repellent / Aposematic Signal | Avoidance of toxic bacteria, mutual benefit.[1][13] | 2.25 µg/mL (induces response on agar)[20] |
| Drosophila melanogaster (Fruit Fly) | Repellent / Oviposition Deterrent | Avoidance of toxic food sources for larvae.[12][15] | Picomolar concentrations elicit neural response.[21] |
| Folsomia candida (Springtail) | Attractant / Mutualism | Consumption of bacteria and dispersal of spores.[3][17] | Nanogram amounts are attractive in assays.[16] |
| Soil Protists (e.g., Amoeba) | Repellent / Signal | Reduced predation on this compound producers.[19] | Not specified |
| Humans (Homo sapiens) | Scent Cue / Off-Flavor | Detection of water/food quality.[4][5] | Odor Threshold: ~5-10 ng/L (ppt)[4][22] |
Table 1: Summary of this compound-Mediated Ecological Interactions.
Methodologies for Studying this compound-Mediated Interactions
Investigating the ecological roles of this compound requires robust analytical and biological assay methodologies. The following protocols provide a validated framework for such studies.
Protocol: Quantification of this compound from Microbial Cultures
This protocol uses Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive method for analyzing volatile compounds.
Objective: To accurately quantify this compound produced by a microbial culture.
Materials:
-
Microbial culture (e.g., Streptomyces grown on SFM agar)
-
20 mL glass headspace vials with PTFE/silicone septa caps
-
Sodium chloride (NaCl), analytical grade
-
SPME fiber assembly (e.g., 65 µm PDMS/DVB)
-
GC-MS system with a suitable column (e.g., DB-17ms)
-
This compound analytical standard
-
Magnetic stir bar and stir plate/water bath
Procedure:
-
Sample Preparation:
-
Excise a standardized agar plug from the microbial culture and place it into a 20 mL headspace vial.
-
Add 6 g of NaCl to the vial. This increases the ionic strength of the matrix, promoting the partitioning of volatile analytes into the headspace.[23][24]
-
Add 20 mL of demineralized water and a small magnetic stir bar.[23]
-
Immediately seal the vial with a septum cap.
-
-
Incubation and Extraction:
-
GC-MS Analysis:
-
Retract the fiber and immediately inject it into the GC inlet, heated to 250°C, for thermal desorption (typically 3 minutes).[23]
-
Run a pre-programmed GC temperature gradient to separate the compounds. A typical program might be: hold at 60°C for 2 min, ramp to 132°C at 4°C/min, then ramp to 250°C at 20°C/min.[23]
-
Operate the MS in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic this compound ions (e.g., m/z 112, 126, 182).[23]
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the this compound standard prepared in the same matrix.
-
Calculate the concentration in the unknown sample by comparing its peak area to the calibration curve.
-
Self-Validation:
-
Blanks: Run method blanks (empty vial, agar-only vial) to check for system contamination.
-
Spikes: Analyze a matrix spike (a sample with a known amount of this compound standard added) to assess recovery and matrix effects.
-
Replicates: Analyze all samples in triplicate to ensure reproducibility.
Protocol: Arthropod Behavioral Assay (Two-Choice Olfactometer)
This protocol assesses the preference of an arthropod (e.g., springtail) for a this compound source versus a control.
Sources
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factors influencing geosmin production by cyanobacteria
An In-Depth Technical Guide to Factors Influencing Geosmin Production by Cyanobacteria
Foreword
This compound, the organic compound responsible for the characteristic earthy taste and odor in water and soil, presents a significant challenge in water resource management and aquaculture. Produced primarily by certain species of cyanobacteria and actinomycetes, even minute concentrations of this compound can lead to consumer complaints and economic losses. Understanding the intricate web of factors that govern its production is paramount for developing effective mitigation strategies. This technical guide provides researchers, scientists, and water quality professionals with a comprehensive overview of the environmental, nutritional, and genetic drivers of this compound synthesis in cyanobacteria. We will delve into the underlying biochemical pathways, explore the impact of key environmental variables, and present validated experimental protocols to investigate these phenomena. The aim is to equip the scientific community with the knowledge and tools necessary to predict, monitor, and ultimately control this compound-related taste and odor events.
The Molecular Basis of this compound Synthesis
At the heart of this compound production lies a fascinating enzymatic process. This compound (trans-1, 10-dimethyl-trans-9-decalol) is a C12 bicyclic tertiary alcohol, a non-canonical terpenoid derived from a C15 precursor.[1]
The this compound Biosynthesis Pathway
The synthesis of this compound from farnesyl diphosphate (FPP) is catalyzed by a single, bifunctional enzyme known as this compound synthase (GS).[1][2] This enzyme possesses two distinct catalytic domains, typically located on the N-terminal and C-terminal halves of the protein.[3]
The process unfolds in a two-step reaction sequence:
-
Cyclization of FPP: The N-terminal domain of this compound synthase catalyzes the Mg²⁺-dependent cyclization of FPP to form the intermediate germacradienol.[1][4]
-
Fragmentation and Rearrangement: The C-terminal domain then mediates a retro-Prins fragmentation of germacradienol, which involves protonation, cyclization, and fragmentation to yield this compound and acetone.[1][3]
Caption: The bifunctional role of this compound Synthase.
Genetic Regulation: The geoA Gene
The gene encoding this compound synthase, commonly designated as geoA, is the primary genetic determinant for this compound production in cyanobacteria.[4][5] The presence and expression of this gene are critical for an organism's ability to synthesize this compound. Interestingly, the geoA gene is often found in an operon with two cyclic nucleotide-binding protein genes (cnb), which are predicted to be members of the Crp–Fnr regulator family, suggesting a potential role in environmental sensing and signal transduction.[4][6] The evolution of this compound synthesis genes in cyanobacteria is thought to have involved horizontal gene transfer.[4] Furthermore, studies have indicated that this compound production pathways can be located on conjugative plasmids, which could facilitate their spread among cyanobacterial populations.[7][8]
Key Influencing Factors on this compound Production
The production of this compound by cyanobacteria is not constant but is instead influenced by a complex interplay of environmental and nutritional factors. These factors can affect both the growth of the cyanobacteria and the specific production rate of this compound per cell.
Light Intensity
Light is a critical factor for photoautotrophic cyanobacteria, and it significantly impacts this compound production. Several studies have shown that this compound-producing cyanobacteria can be sensitive to high light intensity.[9][10][11] For instance, some Anabaena species have shown reduced this compound production at light intensities greater than 100 µmol/m²/sec.[9][10][11] Conversely, lower light availability has been found to favor intracellular this compound formation in some species like Lyngbya kuetzingii.[12][13] This suggests that in natural environments, conditions of lower light penetration, such as in turbid waters or deeper in the water column, might favor this compound-producing strains.[12][14]
Temperature
Temperature plays a crucial role in the growth and metabolic activity of cyanobacteria, and its effect on this compound production can be species-specific. While many cyanobacteria thrive at warmer temperatures, some studies have observed higher this compound concentrations and production yields at lower temperatures.[12][13] For example, some research indicates that temperatures around 10°C could stimulate this compound production and accumulation within cells.[12] However, other studies have noted that warmer temperatures can favor overall cyanobacterial growth, which may indirectly lead to higher total this compound concentrations during blooms.[13]
Nutrient Availability
Nutrient concentrations, particularly nitrogen and phosphorus, are well-established drivers of cyanobacterial blooms and, consequently, this compound production.
-
Nitrogen: The form and concentration of nitrogen can significantly influence this compound synthesis. Higher nitrate concentrations have been shown to increase this compound concentrations, often in linear proportion to cell density.[9][10][11] Conversely, some studies suggest that a decrease in nitrogen availability may stimulate certain cyanobacteria to produce more this compound.[15] Adequate ammonium supply has also been identified as important for this compound production.[16]
-
Phosphorus: Phosphorus is a key limiting nutrient in many freshwater systems. Phosphorus stress has been demonstrated to decrease this compound productivity and the amount of extracellular this compound per cell in some Anabaena species.[9][10][11]
-
Nutrient Ratios: The ratio of nitrogen to phosphorus (N:P) is a critical factor. Low N:P ratios have been associated with conditions that favor this compound episodes, potentially by promoting the growth of certain this compound-producing cyanobacteria.[12][14]
Other Environmental Factors
-
pH: While less studied, pH can influence cyanobacterial growth and metabolism, and therefore may have an indirect effect on this compound production.
-
Biotic Interactions: The presence of other microorganisms can influence cyanobacterial growth and secondary metabolite production, including this compound. This compound itself may play a role in allelopathic interactions, potentially suppressing the growth of other algae.[17]
-
Water Flow: In riverine systems, lower water flow conditions have been associated with a higher presence of this compound.[12]
Table 1: Summary of Environmental Factors Influencing this compound Production in Cyanobacteria
| Factor | Observed Effect on this compound Production | Representative Cyanobacteria | Reference(s) |
| Light Intensity | High intensity (>100 µmol/m²/sec) can be inhibitory. Low intensity can favor intracellular accumulation. | Anabaena sp., Lyngbya kuetzingii | [9][10][11][12][13] |
| Temperature | Lower temperatures (~10°C) can stimulate production in some species. Warmer temperatures can promote overall growth. | Lyngbya kuetzingii | [12][13] |
| Nitrogen | Higher nitrate concentrations can increase production. Ammonium is an important nitrogen source. | Anabaena sp. | [9][10][11][15][16] |
| Phosphorus | Phosphorus limitation can decrease this compound productivity. | Anabaena sp. | [9][10][11] |
| N:P Ratio | Low N:P ratios can favor conditions for this compound episodes. | General | [12][14] |
Experimental Methodologies for Studying this compound Production
To investigate the factors influencing this compound production, a combination of controlled laboratory experiments and field monitoring is essential. Here, we outline key experimental protocols.
Culturing this compound-Producing Cyanobacteria
Objective: To cultivate cyanobacteria under controlled conditions to study the effects of various environmental factors on growth and this compound production.
Step-by-Step Protocol:
-
Strain Selection and Maintenance: Obtain a unialgal culture of a known this compound-producing cyanobacterium, such as Anabaena sp. or Oscillatoria sp.[18][19] Maintain stock cultures in a suitable growth medium (e.g., BG-11 medium) under optimal light and temperature conditions.
-
Experimental Setup: Prepare sterile culture vessels (e.g., flasks or photobioreactors) with the desired volume of growth medium.
-
Inoculation: Inoculate the experimental cultures with a known density of cells from a stock culture in the exponential growth phase.
-
Manipulation of Variables: Adjust the experimental conditions according to the factor being investigated (e.g., different light intensities, temperatures, or nutrient concentrations).
-
Incubation: Incubate the cultures under the defined conditions for a specified period.
-
Monitoring: Regularly monitor cell growth by measuring optical density or chlorophyll-a concentration.
-
Sampling: At predetermined time points, collect samples for this compound analysis and, if desired, for molecular analysis of gene expression.
Caption: A generalized experimental workflow.
This compound Extraction and Quantification
Objective: To accurately measure the concentration of this compound in water samples or cyanobacterial cultures. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and sensitive method.[20][21]
Step-by-Step Protocol (SPME-GC-MS):
-
Sample Preparation: Collect a water sample (e.g., 5-10 mL) in a vial. For intracellular this compound, lyse the cyanobacterial cells (e.g., by sonication or freeze-thawing) before extraction. Add a known amount of an internal standard (e.g., 2-isopropyl-3-methoxypyrazine) to the sample.[22]
-
Extraction: Expose an SPME fiber (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating) to the headspace of the heated and agitated sample vial for a defined period (e.g., 30 minutes at 65°C).[22][23]
-
Desorption: Transfer the SPME fiber to the injection port of the GC-MS, where the absorbed this compound is thermally desorbed onto the GC column.
-
Chromatographic Separation: Separate this compound from other volatile compounds on a suitable capillary column (e.g., HP-5MS).
-
Mass Spectrometric Detection: Detect and quantify this compound using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Key ions for this compound are m/z 112 and 55.[22][24]
-
Quantification: Calculate the this compound concentration based on a calibration curve prepared with known standards.
Molecular Detection of this compound-Producing Cyanobacteria
Objective: To detect the presence and quantify the abundance of the geoA gene in environmental samples, providing an indication of the potential for this compound production.
Step-by-Step Protocol (Quantitative PCR - qPCR):
-
DNA Extraction: Extract total DNA from a water sample or cyanobacterial culture.
-
Primer and Probe Design: Design or use previously validated primers and probes specific to the cyanobacterial geoA gene.[2]
-
qPCR Reaction: Set up a qPCR reaction containing the extracted DNA, geoA-specific primers and probe, and a suitable qPCR master mix.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Quantify the number of geoA gene copies by comparing the amplification data to a standard curve generated from a known quantity of the target DNA. This can serve as a proxy for predicting this compound concentrations.[17][25]
Concluding Remarks and Future Directions
The production of this compound by cyanobacteria is a multifaceted process governed by a delicate balance of genetic potential and environmental triggers. This guide has provided a comprehensive overview of the key factors involved, from the molecular machinery of this compound synthesis to the influence of light, temperature, and nutrients. The provided experimental protocols offer a starting point for researchers to further investigate these complex interactions.
Future research should focus on several key areas. Elucidating the precise regulatory mechanisms of the geoA gene and the role of the associated cnb genes will be crucial for a deeper understanding of how cyanobacteria modulate this compound production in response to environmental cues. Furthermore, the development of more sophisticated predictive models that integrate multiple environmental variables with molecular data on the abundance of this compound-producing organisms will be invaluable for water resource managers. By continuing to unravel the complexities of this compound production, we can move towards more effective strategies for ensuring the quality and safety of our water resources.
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Effects of Environmental Factors on Cyanobacterial Production of Odorous Compounds: this compound and 2-Methylisoborneol -Journal of Microbiology and Biotechnology - KoreaScience. (n.d.). KoreaScience. Retrieved January 16, 2026, from [Link]
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Su, X., Li, T., Wang, J., & Li, D. (2015). Genetic Basis for this compound Production by the Water Bloom-Forming Cyanobacterium, Anabaena ucrainica. MDPI. Retrieved January 16, 2026, from [Link]
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Oh, H. S., Lee, J. Y., & Rhee, G. Y. (2017). Effects of Environmental Factors on Cyanobacterial Production of Odorous Compounds: this compound and 2-Methylisoborneol. PubMed. Retrieved January 16, 2026, from [Link]
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Lloyd, S. W., Grimm, C. C., & Zimba, P. V. (2003). Comparison of analytical techniques for detection of this compound and 2-methylisoborneol in aqueous samples. PubMed. Retrieved January 16, 2026, from [Link]
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Lloyd, S. W., Grimm, C. C., & Zimba, P. V. (2003). Comparison of analytical techniques for detection of this compound and 2-methylisoborneol in aqueous samples. SciSpace. Retrieved January 16, 2026, from [Link]
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Oh, H. S., Lee, J. Y., & Rhee, G. Y. (2017). Effects of Environmental Factors on Cyanobacterial Production of Odorous Compounds: this compound and 2-Methylisoborneol. Semantic Scholar. Retrieved January 16, 2026, from [Link]
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Little, G. K., & Christianson, D. W. (2016). Structural Studies of this compound Synthase, a Bifunctional Sesquiterpene Synthase with Alpha-Alpha Domain Architecture that Catalyzes a Unique Cyclization-Fragmentation Reaction Sequence. NIH. Retrieved January 16, 2026, from [Link]
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Alghanmi, H. A., Alkam, F. M., & Al-Taee, M. M. (2017). Effect of light and temperature on new cyanobacteria producers for this compound and 2-methylisoborneol. Semantic Scholar. Retrieved January 16, 2026, from [Link]
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Jüttner, F., & Watson, S. B. (2007). Biochemical and Ecological Control of this compound and 2-Methylisoborneol in Source Waters. Applied and Environmental Microbiology, 73(14), 4395–4406. [Link]
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Espinosa, C., Abril, M., Sabater, S., & Ponsatí, L. (2021). Driving Factors of this compound Appearance in a Mediterranean River Basin: The Ter River Case. Frontiers. Retrieved January 16, 2026, from [Link]
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Giglio, S., Saint, C. P., & Monis, P. T. (2008). Isolation and Characterization of the Gene Associated with this compound Production in Cyanobacteria. PMC - NIH. Retrieved January 16, 2026, from [Link]
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Izaguirre, G., & Taylor, W. D. (2004). A guide to this compound- and MIB-producing cyanobacteria in the United States. ResearchGate. Retrieved January 16, 2026, from [Link]
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Saadoun, I., Schrader, K. K., & Blevins, W. T. (2001). Environmental and nutritional factors affecting this compound synthesis by Anabaena SP. ResearchGate. Retrieved January 16, 2026, from [Link]
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Journey, C. A., Jones, M. C., & Laws, E. A. (2013). Environmental Factors that Influence Cyanobacteria and this compound Occurrence in Reservoirs. Semantic Scholar. Retrieved January 16, 2026, from [Link]
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Oh, H. S., Lee, J. Y., & Rhee, G. Y. (2017). Effects of Environmental Factors on Cyanobacterial Production of Odorous Compounds: this compound and 2-Methylisoborneol. ResearchGate. Retrieved January 16, 2026, from [Link]
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Perkins, R. G. (2021). Environmental triggers for this compound AND 2-MIB production in drinking water reservoirs. -ORCA - Cardiff University. Retrieved January 16, 2026, from [Link]
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Perkins, R. G. (2021). (PDF) Environmental triggers for this compound and 2-MIB production in drinking water reservoirs. ResearchGate. Retrieved January 16, 2026, from [Link]
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Zogorski, J. S., & Sturdivant, A. (2004). Method of analysis and quality-assurance practices by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of this compound and methylisoborneol in water using solid-phase microextraction and gas chromatography/mass spectrometry. USGS.gov. Retrieved January 16, 2026, from [Link]
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Wang, Z., Liu, Y., & Li, R. (2020). Effects of Light and Temperature on the Metabolic Profiling of Two Habitat-Dependent Bloom-Forming Cyanobacteria. NIH. Retrieved January 16, 2026, from [Link]
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Perkins, R. G., Slavin, E., & Andrade, T. M. C. (2023). (PDF) The importance of nutrient ratios in determining elevations in this compound synthase (geoA) and 2-MIB cyclase (mic) resulting in taste and odour events. ResearchGate. Retrieved January 16, 2026, from [Link]
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Izaguirre, G., Hwang, C. J., & Krasner, S. W. (1982). This compound and 2-Methylisoborneol from Cyanobacteria in Three Water Supply Systems. Applied and Environmental Microbiology, 43(3), 708–714. [Link]
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An In-depth Technical Guide to Geosmin and 2-Methylisoborneol as Microbial Secondary Metabolites
Abstract
Geosmin (GSM) and 2-methylisoborneol (2-MIB) are naturally occurring terpenoid compounds that, despite being non-toxic, are a major concern for the water and aquaculture industries worldwide.[1][2] Their potent earthy and musty aromas can be detected by humans at exceptionally low concentrations, often in the single-digit parts per trillion (ng/L) range.[3][4] This leads to consumer complaints and significant economic losses associated with aesthetic quality control and remediation.[5][6] This guide provides a comprehensive technical overview of GSM and 2-MIB, detailing their biochemical origins, the microorganisms responsible for their production, the ecological drivers of their synthesis, robust analytical methodologies for their detection, and a critical review of current remediation strategies. This document is intended for researchers, environmental scientists, and professionals in drug development and water quality management who require a deep, mechanistic understanding of these impactful microbial secondary metabolites.
Introduction: The Chemo-Sensory Landscape of Earthy Odors
This compound and 2-MIB are volatile organic compounds (VOCs) that play a significant role in intra- and inter-kingdom signaling and interactions.[7][8][9] While their primary ecological functions are still being fully elucidated, their impact on human sensory perception is unequivocal. Produced by a diverse range of microorganisms, these compounds are emblematic of the profound influence microbial secondary metabolism has on the environment and human activities.[10][11]
-
This compound (trans-1,10-dimethyl-trans-9-decalol) : Typically imparts a distinct "earthy" smell, reminiscent of freshly tilled soil or the scent after a rainstorm (petrichor).
-
2-Methylisoborneol (1-R-exo-1,2,7,7-tetramethyl-bicyclo-[2.2.1]-heptan-2-ol) : Contributes a "musty" or "muddy" off-flavor, often associated with stagnant water or cork taint in wine.[2][3]
Understanding the biology and chemistry of these molecules is the first step toward predicting their occurrence and developing effective management strategies.
Biochemistry and Genetics of Production
The production of this compound and 2-MIB is a fascinating example of specialized microbial metabolism, diverging from common isoprenoid pathways to create unique terpene structures.
Biosynthetic Pathways
Both compounds are terpenes, synthesized from universal isoprenoid precursors. However, they originate from different branches of the terpene family tree.
-
This compound Biosynthesis : this compound is an irregular C12 sesquiterpenoid derived from the C15 precursor farnesyl diphosphate (FPP).[12] A bifunctional enzyme, this compound synthase (GeoA), catalyzes a complex cyclization reaction. This enzyme first cyclizes FPP into germacradienol and then, through a series of rearrangements and cleavage of an isopropyl group, yields this compound.[13]
-
2-MIB Biosynthesis : 2-MIB is a C11 methylated monoterpenoid derived from the C10 precursor geranyl diphosphate (GPP). The pathway involves two key enzymatic steps:
-
A GPP C-methyltransferase methylates GPP to form methyl-GPP.
-
A specialized terpene cyclase, 2-MIB synthase, then catalyzes the cyclization of methyl-GPP to produce 2-MIB.
-
The existence of these dedicated enzymatic pathways underscores the specific, albeit not fully understood, biological roles these molecules play for the producing organisms.
Diagram: Biosynthesis of this compound and 2-MIB
Caption: Simplified biosynthetic pathways for 2-MIB and this compound.
Genetics and Regulation
The genes encoding the key synthases for these compounds have been identified, enabling molecular-based detection methods.
-
This compound Synthase Gene (geoA) : This gene is a reliable marker for identifying this compound-producing potential in microorganisms.[5]
-
2-MIB Cyclase Gene (mic or mibC) : Similarly, this gene serves as a genetic marker for 2-MIB producers.[5]
The expression of these genes, and consequently the production of GSM and 2-MIB, is not constitutive. It is tightly regulated by a complex interplay of environmental factors. Studies have shown that stressors such as high light intensity, extreme temperatures, and specific nutrient ratios (e.g., high ammonium-to-nitrate) can significantly influence gene expression and metabolite production.[5][6][10] This suggests that GSM and 2-MIB may be part of a broader stress response system in these microbes.
Key Microbial Producers
While a variety of microorganisms can produce these compounds, two groups are predominantly responsible for significant taste-and-odor events in aquatic environments: Cyanobacteria and Actinobacteria.[10][12]
| Microbial Group | Key Genera | Typical Habitat | Significance |
| Cyanobacteria | Anabaena, Oscillatoria, Phormidium, Planktothrix, Pseudanabaena[2][10] | Planktonic (water column) or Benthic (sediments) in lakes, reservoirs, and rivers. | Considered the primary source of widespread taste-and-odor events in drinking water reservoirs due to their ability to form large blooms.[6][10] |
| Actinobacteria | Streptomyces, Nocardia[12] | Primarily soil-dwelling, but also found in aquatic sediments. | Major contributors to the characteristic "earthy" smell of soil. Can contribute to off-flavors in water, particularly during runoff events or in systems with high sediment-water interaction.[12] |
| Fungi | Various genera | Soil and decaying organic matter. | Less studied than bacteria but are known producers. They can be significant sources of off-flavors in the food and beverage industry and may contribute to odors in damp indoor environments.[10][12] |
Diagram: Environmental Triggers and Production
Caption: Relationship between environmental triggers and off-flavor events.
Analytical Methodologies: Detection and Quantification
Due to the extremely low human detection thresholds, highly sensitive and specific analytical methods are required for the effective monitoring of GSM and 2-MIB. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard.[4][14]
Sample Preparation: The Key to Sensitivity
Effective extraction and concentration from a complex aqueous matrix are critical. Solid Phase Microextraction (SPME) is a widely adopted, solvent-free technique valued for its simplicity, automation potential, and excellent sensitivity.[3][4][15]
Causality in Method Choice: SPME is preferred over traditional liquid-liquid extraction because it is faster, requires no organic solvents, and can be fully automated, which improves reproducibility.[15] The fiber coating acts as a sponge, extracting and concentrating volatile and semi-volatile analytes from the sample's headspace. Heating the sample and adding salt increases the partitioning of the analytes from the aqueous phase into the headspace, thereby enhancing their adsorption onto the SPME fiber and significantly lowering detection limits.[15]
Detailed Protocol: SPME-GC-MS for this compound & 2-MIB in Water
This protocol is a self-validating system, incorporating an internal standard for robust quantification.
1. Preparation of Standards and Samples: a. Prepare a stock solution of GSM, 2-MIB, and an internal standard (e.g., 2-isopropyl-3-methoxypyrazine, IPMP) in methanol. b. Create a series of calibration standards by spiking clean, deionized water to achieve concentrations from 1 to 100 ng/L.[16] c. For each sample and standard, place a 10 mL aliquot into a 20 mL headspace vial.[15] d. Add 2.5-3.0 g of sodium chloride (NaCl) to each vial to increase the ionic strength of the sample.[15][17] e. Add the internal standard to each vial to a final concentration of 50 ng/L.[17] f. Immediately cap and crimp-seal the vials.
2. SPME Extraction (Automated): a. Place vials in an autosampler tray equipped with an agitator and heater. b. Incubation/Equilibration: Incubate the vial for 10 minutes at 65-80°C with agitation (e.g., 400 rpm).[15][17] This step allows the analytes to partition into the headspace. c. Extraction: Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the headspace of the vial for 20-30 minutes under continued heating and agitation.[15][17]
3. GC-MS Analysis: a. Desorption: Automatically insert the SPME fiber into the heated GC inlet (250-270°C) for 5 minutes in splitless or split (e.g., 5:1) mode to thermally desorb the trapped analytes onto the analytical column.[15][17] b. GC Separation: Use a non-polar capillary column (e.g., DB-5MS). A typical temperature program starts at 60°C, holds for 1 minute, then ramps at 10°C/min to 300°C.[3] c. MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity.[4][16]
- 2-MIB Ions: Quantifier m/z 95, Qualifier m/z 168[3][16]
- This compound Ions: Quantifier m/z 112, Qualifier m/z 182[3][16]
4. Data Analysis and Quality Control: a. Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration. b. Ensure the correlation coefficient (r²) is ≥ 0.995.[16] c. Quantify unknown samples using the regression equation from the calibration curve. d. Run method blanks and quality control standards with each batch to validate performance.
Diagram: SPME-GC-MS Workflow
Caption: Automated workflow for this compound and 2-MIB analysis.
Remediation and Control Strategies
Conventional water treatment processes like coagulation and sedimentation are largely ineffective at removing these low-molecular-weight, soluble compounds.[1][18] Therefore, advanced treatment strategies are required.
| Treatment Method | Mechanism | Advantages | Disadvantages | Efficacy |
| Adsorption | Powdered/Granular Activated Carbon (PAC/GAC) : Compounds adsorb onto the porous surface of the carbon.[19] | Highly effective; can be implemented seasonally (PAC) or as a continuous process (GAC).[19][20] | Costly; competitive adsorption with natural organic matter can reduce efficiency.[20] | High |
| Oxidation | Ozone (O₃), Advanced Oxidation Processes (AOPs, e.g., O₃/H₂O₂) : Strong oxidants break down the chemical structure of GSM and 2-MIB.[1] | Rapid and effective for both compounds.[19] | High operational cost; potential for disinfection byproduct formation. | High |
| Biological Filtration | Biofiltration (e.g., Biological Activated Carbon) : Microorganisms colonizing a filter medium (like GAC) biodegrade the compounds.[21] | Sustainable and potentially lower cost over the long term. Can remove compounds to below threshold levels.[21] | Requires acclimation period; performance can be affected by temperature and water quality. | Moderate to High |
Field-Proven Insight: A multi-barrier approach is often the most robust strategy. For instance, using ozonation as a primary removal step followed by a GAC filter not only removes the target compounds but also polishes the water and removes potential oxidation byproducts. Biological activated carbon (BAC) is an increasingly attractive option as it combines the benefits of adsorption and biodegradation into a single, sustainable process.[21]
Future Research and Development
While significant progress has been made, key areas for future investigation remain:
-
Ecological Triggers: A more refined understanding of the precise environmental and biological cues that trigger large-scale production events is needed for predictive modeling.
-
Rapid Detection: Development of field-deployable biosensors or rapid molecular assays to provide early warnings of potential taste-and-odor events.
-
Novel Bioremediation: Exploring and isolating novel microorganisms or enzymes capable of efficiently degrading this compound and 2-MIB for use in engineered biological treatment systems.[2]
-
Drug Discovery: As complex secondary metabolites, the broader bioactivity of this compound, 2-MIB, and their biosynthetic intermediates remains an underexplored area for potential pharmaceutical applications. The producing organisms, particularly Streptomyces, are a well-known source of antibiotics and other drugs, suggesting that the biosynthetic gene clusters for these odorants may be part of a larger, medically relevant metabolic profile.[22][23][24][25]
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geosmin synthase gene (geoA) identification in cyanobacteria
An In-Depth Technical Guide to the Identification and Characterization of the Geosmin Synthase Gene (geoA) in Cyanobacteria
Abstract
This compound, a volatile organic compound renowned for its distinctive earthy aroma, is a significant concern in water resource management and aquaculture due to its potent off-flavor characteristics. Predominantly produced by various microorganisms, cyanobacteria are major contributors to this compound-related taste and odor episodes in aquatic environments.[1][2][3] The biosynthesis of this sesquiterpenoid is catalyzed by the enzyme this compound synthase, encoded by the geoA gene.[3][4] This guide provides a comprehensive, in-depth technical overview for researchers, scientists, and professionals in drug development on the core methodologies for identifying, characterizing, and understanding the geoA gene in cyanobacteria. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.
Introduction: The Significance of this compound and the Central Role of geoA
This compound (trans-1,10-dimethyl-trans-9-decalol) is a C12-terpenoid that, despite its simple structure, has profound environmental and economic impacts.[3] Its extremely low odor threshold for humans (around 4 nanograms per liter) means that even minute concentrations can lead to consumer complaints about drinking water quality and render aquaculture products unpalatable.[5] While this compound itself is not toxic, its presence can signal a larger cyanobacterial bloom, which may include toxin-producing species.[2] Therefore, the ability to detect and monitor this compound-producing cyanobacteria is of paramount importance.
The key to understanding and managing cyanobacterial this compound production lies in the identification and characterization of the this compound synthase gene, geoA. This bifunctional enzyme catalyzes the conversion of farnesyl diphosphate (FPP), a common precursor in the terpenoid biosynthesis pathway, into this compound.[4][6][7][8] The reaction proceeds through the initial cyclization of FPP to form germacradienol, which is then further converted to this compound by the same enzyme.[9] The discovery of this single-gene mechanism has paved the way for the development of precise molecular tools for the detection of potentially odorous cyanobacterial populations.[4]
Identification of the Cyanobacterial geoA Gene: A Dual-Pronged Approach
The identification of the geoA gene in a target cyanobacterial strain or environmental sample can be approached from two primary angles: in silico analysis through genome mining and experimental verification via polymerase chain reaction (PCR)-based methods.
Bioinformatics and Genome Mining: Uncovering Putative geoA Sequences
The proliferation of cyanobacterial genome sequencing projects has created a rich dataset for the bioinformatic identification of secondary metabolite biosynthetic gene clusters (BGCs), including the geoA gene.[10][11][12][13] Genome mining is a powerful first step to hypothesize the presence of a this compound-producing pathway in a sequenced cyanobacterium.[14]
The rationale behind this approach is the conserved nature of terpene synthase domains. The geoA gene product contains characteristic motifs, such as the aspartate-rich "DDxxD" motif, which are crucial for the binding of the diphosphate moiety of FPP and the chelation of a divalent metal ion (typically Mg²⁺) cofactor essential for catalysis.[8]
Experimental Protocol: Genome Mining for geoA
-
Obtain Genomic Data: Acquire the whole-genome sequence (in FASTA format) of the cyanobacterium of interest from public databases (e.g., NCBI GenBank) or through de novo sequencing.
-
Gene Prediction: If the genome is not annotated, predict open reading frames (ORFs) using software such as Prodigal.
-
Homology Search: Perform a BLASTp search of the predicted proteome against a curated database of known this compound synthase protein sequences from cyanobacteria and other bacteria like Streptomyces.[4]
-
BGC Analysis: Utilize specialized genome mining software like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify terpene synthase BGCs. This tool can automatically identify the geoA gene based on its homology to known terpene synthases.
-
Domain Analysis: Scrutinize the putative GeoA protein sequence for conserved terpene synthase domains using tools like InterProScan or the NCBI Conserved Domain Database.
PCR-Based Identification: A Targeted Approach
For both sequenced and unsequenced cyanobacteria, PCR offers a direct and sensitive method for detecting the presence of the geoA gene.[2][15] The design of effective PCR primers is critical and relies on the high degree of conservation within the geoA gene across different cyanobacterial species.[1]
Primer Design Strategy:
The most successful primer design strategies target highly conserved regions of the geoA gene that flank a more variable region, ensuring both specificity and the ability to amplify the gene from a range of species. Degenerate primers, which incorporate multiple bases at specific positions to account for sequence variability, are often employed.[4][5][16]
Table 1: Examples of Published PCR Primers for Cyanobacterial geoA Detection
| Primer Name | Sequence (5' -> 3') | Target Region | Expected Amplicon Size | Reference |
| 250F | TTCTTCGACGAYCACTTCC | Conserved N-terminal domain | ~743 bp | Giglio et al., 2008[4] |
| 971R | CCCTYGTTCATGTARCGGC | Flanking NSE triad region | ~743 bp | Giglio et al., 2008[4] |
| 288AF | AACGACCTGTTCTCCTA | Internal region | 288 bp | Giglio et al., 2008[4] |
| 288AR | GCTCGATCTCATGTGCC | Internal region | 288 bp | Giglio et al., 2008[4] |
Experimental Protocol: PCR-Based Detection of geoA
-
DNA Extraction: Isolate high-quality genomic DNA from the cyanobacterial culture or environmental sample using a suitable extraction kit or protocol.
-
PCR Amplification:
-
Set up a PCR reaction containing:
-
1x PCR buffer
-
2.5 mM MgCl₂
-
200 µM dNTPs
-
0.3 µM of each forward and reverse primer (e.g., 250F and 971R)
-
1 U of Taq DNA polymerase
-
~50 ng of template DNA
-
-
Use the following thermal cycling conditions:
-
Initial denaturation: 95°C for 5 min
-
35-40 cycles of:
-
Denaturation: 95°C for 30 s
-
Annealing: 55°C for 30 s
-
Extension: 72°C for 1-2 min (depending on expected amplicon size)
-
-
Final extension: 72°C for 10 min
-
-
-
Gel Electrophoresis: Analyze the PCR products on a 1% agarose gel to confirm the presence of an amplicon of the expected size.[4]
-
Sequence Verification: Excise the PCR band from the gel, purify the DNA, and send it for Sanger sequencing to confirm its identity as a geoA gene fragment.
For quantitative analysis, a real-time PCR (qPCR) assay can be developed using primers targeting a smaller region of the gene (e.g., 288AF/AR) and a fluorescent dye like SYBR Green.[4][15]
Functional Characterization of the GeoA Protein
Identifying the geoA gene is the first step; confirming its function as a this compound synthase is crucial. This is typically achieved through heterologous expression of the gene in a host organism that does not naturally produce this compound, followed by a biochemical assay of the recombinant protein's activity.
Experimental Protocol: Heterologous Expression and Biochemical Assay
-
Gene Cloning: Amplify the full-length geoA ORF from cyanobacterial genomic DNA and clone it into a suitable expression vector (e.g., pET series for E. coli or a yeast expression vector).[17]
-
Host Transformation: Transform the expression construct into a suitable host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae.[9][17]
-
Protein Expression and Purification:
-
Grow the transformed host cells to mid-log phase and induce protein expression (e.g., with IPTG for E. coli).
-
Harvest the cells, lyse them, and purify the recombinant GeoA protein, often using an affinity tag (e.g., His-tag) incorporated during cloning.
-
-
Biochemical Assay:
-
Product Extraction and Analysis:
-
Extract the volatile products from the reaction mixture using an organic solvent (e.g., hexane) or by solid-phase microextraction (SPME).[2]
-
Analyze the extract by gas chromatography-mass spectrometry (GC-MS).
-
Confirm the production of this compound by comparing the retention time and mass spectrum of the product to an authentic this compound standard.[4]
-
Phylogenetic Analysis: Understanding the Evolutionary Context of geoA
Phylogenetic analysis of geoA sequences provides insights into the evolutionary history and diversity of this gene in cyanobacteria and other microorganisms.[1][18] The geoA gene is highly conserved among this compound-producing cyanobacteria, suggesting a monophyletic origin.[1][18] However, comparisons with housekeeping genes (like 16S rRNA) reveal incongruent phylogenetic trees, providing strong evidence for horizontal gene transfer (HGT) as a mechanism for the distribution of the geoA gene among different bacterial phyla.[1][18][19]
Methodology for Phylogenetic Analysis:
-
Sequence Alignment: Compile a dataset of geoA nucleotide or protein sequences from various cyanobacteria and other known this compound producers (e.g., Actinomycetes, Myxobacteria). Align the sequences using algorithms like ClustalW or MUSCLE.
-
Phylogenetic Reconstruction: Construct a phylogenetic tree using methods such as Maximum Likelihood (ML) or Bayesian Inference. Software like MEGA or RAxML can be used for this purpose.
-
Tree Interpretation: Analyze the topology of the resulting tree to infer evolutionary relationships. The clustering of cyanobacterial geoA sequences into a distinct clade supports a common origin within this phylum.[1][20]
Conclusion and Future Directions
The identification and characterization of the geoA gene are fundamental to understanding and managing this compound production by cyanobacteria. The integrated approach of genome mining, targeted PCR detection, functional validation through heterologous expression, and phylogenetic analysis provides a robust framework for researchers. These methodologies not only enable the sensitive detection of this compound-producing potential in aquatic environments but also open avenues for exploring the regulation of geoA expression and the ecological roles of this compound. Future research, leveraging metagenomic and metatranscriptomic approaches, will further illuminate the distribution and activity of geoA in complex microbial communities, ultimately leading to more effective strategies for mitigating taste and odor problems in our water resources.
References
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Au, C., et al. (2019). The diversity, origin, and evolutionary analysis of this compound synthase gene in cyanobacteria. Science of The Total Environment, 691, 113-122. [Link]
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Tsujimura, S., et al. (2023). Molecular Phylogenetic Analysis of Musty Odor Synthase Genes in Cyanobacterial Strains and Environmental Samples from Drinking Water Resources. Journal of Japan Water Works Association, 92(10). [Link]
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Jiang, J., He, X., & Cane, D. E. (2006). This compound Biosynthesis. Streptomyces coelicolor Germacradienol/Germacrene D Synthase Converts Farnesyl Diphosphate to this compound. Journal of the American Chemical Society, 128(25), 8128-8129. [Link]
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Geosmin in Soil and Aquatic Environments: A Technical Guide to Natural Sources, Biosynthesis, and Analysis
An In-depth Technical Guide for Researchers and Scientists
Executive Summary
Geosmin is a naturally occurring bicyclic alcohol responsible for the characteristic earthy aroma of soil after rain (petrichor) and a primary source of "off-flavor" taste and odor issues in drinking water and aquaculture worldwide.[1][2] While aesthetically significant, its biological roles are far more complex, acting as a critical signaling molecule in microbial ecosystems.[3][4] This guide provides a comprehensive technical overview of the primary microbial sources of this compound in terrestrial and aquatic environments, delves into the specifics of its biochemical synthesis, outlines key environmental factors influencing its production, and presents detailed methodologies for its detection and quantification. The principal producers are bacteria, notably filamentous Actinobacteria (Streptomyces) and Myxobacteria in soils, and various genera of Cyanobacteria in aquatic systems.[5][6][7] Production is catalyzed by a single, bifunctional enzyme, this compound synthase, which converts the primary metabolite farnesyl diphosphate into this compound.[8][9] Understanding the interplay between microbial producers and their environment is paramount for managing water quality and exploring the ecological functions of this potent volatile organic compound.
Introduction: The Significance of a Potent Terpenoid
This compound ((4S,4aS,8aR)-4,8a-Dimethyloctahydronaphthalen-4a(2H)-ol) is an irregular sesquiterpenoid that is perceptible to the human nose at exceptionally low concentrations, with an odor detection threshold as low as 5-10 nanograms per liter (ng/L) or parts per trillion (ppt) in water.[10][11] While non-toxic to humans, its presence in drinking water often leads to consumer complaints, perceiving it as a sign of poor water quality.[10][12] Beyond its impact on water and farmed fish, this compound plays a significant ecological role.[1] It functions as a chemical signal that can attract beneficial organisms for spore dispersal or act as an aposematic (warning) signal to deter predators.[5][13][14] This guide serves as a technical resource for researchers investigating the fundamental biology, ecological implications, and analytical chemistry of this compound.
Microbial Sources of this compound
This compound production is a trait found across diverse microbial phyla, indicating a conserved and evolutionarily significant function.[6][14] The primary producers are prokaryotic, though some eukaryotes have also been identified.
In soil ecosystems, the most prolific and well-studied this compound producers are filamentous bacteria belonging to the phylum Actinobacteria.
-
Streptomyces : This genus is considered the principal source of this compound in soil.[6][15] These bacteria grow as a mycelial network, similar to fungi, and are vital for recycling organic matter. This compound production is strongly associated with the formation of aerial spores, and the compound's release helps attract soil arthropods like springtails (Folsomia candida), which consume the bacteria and aid in dispersing the spores throughout the soil.[5][6][16]
-
Myxobacteria : These soil-dwelling delta-proteobacteria, such as Myxococcus xanthus and Stigmatella aurantiaca, are also known this compound producers.[5][7][16] Myxobacteria are social predators that swarm to consume other microbes, and this compound may serve as a signaling molecule within their complex lifecycle or as a deterrent to their own predators.[17]
In freshwater lakes, reservoirs, and rivers, the major sources of taste-and-odor events are photosynthetic bacteria.[7][18]
-
Cyanobacteria (Blue-Green Algae) : Cyanobacteria are globally recognized as the main contributors to this compound in water supplies.[18][19] Numerous filamentous genera are implicated, including:
A summary of the major microbial producers is provided in Table 1.
Table 1: Key Microbial Producers of this compound
| Microbial Group | Representative Genera | Primary Environment |
|---|---|---|
| Actinobacteria | Streptomyces, Nocardia | Soil |
| Myxobacteria | Myxococcus, Stigmatella, Nannocystis | Soil |
| Cyanobacteria | Anabaena, Oscillatoria, Phormidium, Lyngbya | Aquatic (Freshwater) |
| Fungi | Penicillium, Botrytis cinerea | Soil, Foodstuffs |
| Protozoa | Vannella (Amoeba) | Soil, Water |
Source: Data compiled from multiple sources.[5][6][7][22][23]
Biochemistry of this compound Synthesis
The production of this compound from a common metabolic precursor is a remarkably efficient two-step process catalyzed by a single bifunctional enzyme.[8][9]
This compound is derived from farnesyl diphosphate (FPP) , a universal C15 isoprenoid precursor central to the biosynthesis of all sesquiterpenes.[1][7] The conversion is catalyzed by the Mg²⁺-dependent This compound synthase enzyme, encoded by the geoA gene.[8][19][24]
The enzyme possesses two distinct catalytic domains:
-
N-Terminal Domain: This domain first catalyzes the cyclization of FPP into an intermediate, germacradienol .[8][25]
-
C-Terminal Domain: The germacradienol intermediate is then converted by the C-terminal domain into the final product, This compound .[8][25]
This bifunctional nature was a significant discovery, as the pathway was previously assumed to involve multiple distinct enzymes.[9][26]
The following diagram illustrates the enzymatic conversion of FPP to this compound.
Caption: Enzymatic conversion of FPP to this compound by this compound synthase.
Environmental Factors Influencing this compound Production
The expression of this compound is not constitutive but is modulated by a range of environmental and nutritional cues, which can trigger its production and release.
-
Nutrients: In aquatic systems, nutrient availability, particularly nitrogen and phosphorus, is a critical factor. High nutrient concentrations can promote the growth of cyanobacterial blooms.[18] Some studies suggest that an imbalance in the nitrogen-to-phosphorus ratio can specifically trigger this compound production in benthic cyanobacteria.[18][27] In contrast, for some myxobacteria, this compound production is highest in low-nutrient media.[17]
-
Temperature: Temperature has a variable effect depending on the organism. While warmer temperatures generally favor cyanobacterial growth, some studies have found that lower temperatures (e.g., 10-15°C) can stimulate higher intracellular this compound production and accumulation.[18][27]
-
Light Intensity: For photosynthetic producers like cyanobacteria, light is a key factor. High light intensity has been shown to inhibit growth and this compound production in some Anabaena species.[21][28] Conversely, low light availability may favor its formation.[27]
-
Physical Disturbance: In soil, the most well-known trigger for this compound release is rainfall after a dry period. Raindrops hitting the ground trap air in soil pores; these bubbles then burst, releasing this compound and other volatile compounds as an aerosol, creating the scent known as petrichor.[5]
Methodologies for this compound Analysis
Accurate and sensitive detection of this compound is critical for water quality management and research. The gold standard for quantification is Gas Chromatography-Mass Spectrometry (GC-MS) , which offers high selectivity and sensitivity.[29] Effective analysis, however, depends heavily on the sample preparation and extraction technique used to isolate the volatile this compound from the aqueous or soil matrix.
Two prevalent extraction techniques are Solid-Phase Microextraction (SPME) and Membrane-Assisted Solvent Extraction (MASE).
-
Solid-Phase Microextraction (SPME): This is a solvent-free, rapid, and highly sensitive technique. A fused-silica fiber coated with a sorbent material (e.g., DVB/CAR/PDMS) is exposed to the headspace above a heated water sample. Volatile compounds like this compound partition from the sample into the headspace and adsorb onto the fiber. The fiber is then retracted and injected directly into the GC-MS for thermal desorption and analysis.[29][30][31]
-
Membrane-Assisted Solvent Extraction (MASE): This technique involves extraction into a small volume of organic solvent contained within a semi-permeable membrane bag, which is placed in the sample. It offers excellent precision but is generally less sensitive than SPME.[30]
Table 2: Comparison of Analytical Techniques for this compound Detection in Water
| Parameter | Solid-Phase Microextraction (SPME) | Membrane-Assisted Solvent Extraction (MASE) |
|---|---|---|
| Principle | Adsorption onto a coated fiber | Solvent extraction across a membrane |
| Limit of Detection (LOD) | 1.9 - 10 ng/L | Higher than SPME without preconcentration |
| Precision (RSD%) | Higher variability | High precision |
| Advantages | High sensitivity, solvent-free, simple | High precision, multiple injections possible |
| Disadvantages | Fiber fragility, matrix effects | Lower sensitivity, requires solvent |
Source: Data compiled from USGS and other analytical studies.[29][30]
This protocol provides a validated workflow for determining this compound concentrations in water samples.
1. Reagents and Materials:
-
SPME Fiber Assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/PDMS)
-
20 mL amber glass vials with PTFE-lined septa caps
-
Heater-stirrer block
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Reagent-grade water (for blanks and standards)
-
Sodium chloride (NaCl), baked at 450°C
-
This compound analytical standard
-
Internal standard (e.g., 2-methylisoborneol-d3 or 2-isopropyl-3-methoxypyrazine)
2. Sample Preparation:
-
Causality: The goal is to maximize the partitioning of this compound from the aqueous phase into the vial's headspace, where the SPME fiber will be exposed.
-
Step 2.1: Collect water samples in amber glass bottles and store at 4°C. Analyze within 48 hours.
-
Step 2.2: Place 10 mL of the water sample into a 20 mL vial.
-
Step 2.3: Add an internal standard to a known concentration (e.g., 50 ng/L). Rationale: The internal standard corrects for variations in extraction efficiency and instrument response, ensuring quantification accuracy.
-
Step 2.4: Add ~3 g of NaCl to the sample. Rationale: "Salting out" increases the ionic strength of the sample, reducing the solubility of organic compounds like this compound and promoting their volatilization into the headspace.
-
Step 2.5: Immediately seal the vial with the septa cap.
3. SPME Extraction:
-
Step 3.1: Place the vial in the heater-stirrer block set to 65°C. Allow it to equilibrate for 10 minutes with agitation. Rationale: Heating increases the vapor pressure of this compound, enhancing its concentration in the headspace for more efficient extraction.
-
Step 3.2: Expose the conditioned SPME fiber to the sample headspace for 30 minutes under continued heating and agitation.
-
Step 3.3: Retract the fiber into the needle assembly.
4. GC-MS Analysis:
-
Step 4.1: Immediately insert the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption (e.g., 5 minutes).
-
Step 4.2: Separate the compounds on a suitable capillary column (e.g., DB-5ms).
-
Step 4.3: Detect and quantify using the MS in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor characteristic ions for this compound (e.g., m/z 112, 182) and the internal standard.
-
Step 4.4: Generate a calibration curve using standards of known concentrations to quantify the this compound in the unknown samples.
Caption: Workflow for this compound analysis using SPME-GC-MS.
Conclusion and Future Outlook
This compound is more than just the smell of earth; it is a potent biochemical produced by a wide array of microorganisms that serves critical ecological functions. Its production in soil by Streptomyces and in water by cyanobacteria represents two sides of the same coin—a molecule that can signal symbiotic relationships in one context and create significant aesthetic and economic problems in another. Advances in molecular biology have enabled the identification of the this compound synthase gene (geoA), which can be used as a marker for predicting taste-and-odor events in water supplies.[19][24] Future research should focus on further elucidating the regulatory networks that control geoA expression in response to environmental stimuli. A deeper understanding of these triggers will enable the development of proactive management strategies to mitigate this compound-related issues in drinking water and aquaculture, shifting from reactive treatment to predictive prevention.
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- 27. Driving Factors of this compound Appearance in a Mediterranean River Basin: The Ter River Case - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Effects of Environmental Factors on Cyanobacterial Production of Odorous Compounds: this compound and 2-Methylisoborneol -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 29. Method of analysis and quality-assurance practices by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of this compound and methylisoborneol in water using solid-phase microextraction and gas chromatography/mass spectrometry | U.S. Geological Survey [usgs.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. This compound & MIB Testing [rwalab.com]
An In-Depth Technical Guide to the Sensory Perception and Odor Threshold of Geosmin in Humans
Introduction: The Pervasive Earthy Aroma of Geosmin
This compound, a bicyclic sesquiterpenoid, is the principal molecule responsible for the characteristic earthy scent that follows a rain shower on dry soil, an aroma known as petrichor.[1] Produced by a variety of microorganisms, including species of Streptomyces and cyanobacteria, this compound possesses an exceptionally low odor threshold for humans, making its presence readily detectable even at minute concentrations.[1][2] While its earthy aroma can be considered pleasant in the context of a natural landscape, its presence in drinking water and food products such as wine and freshwater fish is a significant quality concern, often leading to consumer complaints.[3] This guide provides a comprehensive technical overview of the sensory perception of this compound in humans, detailing the molecular mechanisms of its detection, the genetic factors influencing sensitivity, and standardized methodologies for determining its odor threshold. This document is intended for researchers, scientists, and professionals in the fields of sensory science, environmental science, and drug development who require a deep, mechanistic understanding of this potent odorant.
Molecular Basis of this compound Perception: A Highly Specific Olfactory Interaction
The human olfactory system exhibits a remarkable sensitivity to this compound, a phenomenon rooted in the specific interaction between the odorant molecule and a dedicated olfactory receptor.
The OR11A1 Receptor: A Dedicated Sensor for this compound
Recent research has definitively identified the primary human olfactory receptor responsible for detecting this compound as OR11A1 , a G-protein coupled receptor (GPCR).[3][4] Out of a vast array of human olfactory receptors, OR11A1 displays a high degree of selectivity and sensitivity to this compound.[4][5] This specificity suggests an evolutionary adaptation, possibly to help early humans locate sources of fresh water.[4] In addition to this compound, the OR11A1 receptor has also been shown to be activated by 2-ethylfenchol, another microbially-produced, earthy-smelling compound.[3][4] The structural similarities between these two bicyclic terpenoid alcohols, particularly the orientation of the hydroxyl group and methyl groups, likely contribute to their ability to bind to and activate this specific receptor.[6]
The Olfactory Signal Transduction Pathway for this compound
The perception of this compound begins with its binding to the OR11A1 receptor located on the cilia of olfactory sensory neurons in the nasal epithelium. This binding event triggers a conformational change in the receptor, initiating a cascade of intracellular events characteristic of G-protein coupled receptor signaling.
The key steps in the olfactory signal transduction pathway for this compound are as follows:
-
Receptor Activation: The binding of a this compound molecule to the OR11A1 receptor induces a conformational change in the receptor.
-
G-Protein Activation: This conformational change allows the receptor to bind to and activate a heterotrimeric G-protein, specifically the olfactory-specific G-protein, Gαolf .[7] The activation involves the exchange of a guanosine diphosphate (GDP) molecule for a guanosine triphosphate (GTP) molecule on the Gα subunit.
-
Adenylyl Cyclase Activation: The activated Gαolf subunit dissociates from the βγ subunits and binds to and activates adenylyl cyclase type III (ACIII) .[8]
-
cAMP Production: Activated ACIII catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), leading to a rapid increase in the intracellular concentration of this second messenger.
-
Ion Channel Gating: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the olfactory sensory neuron's membrane.[7]
-
Neuronal Depolarization: The opening of CNG channels allows for an influx of cations, primarily sodium (Na+) and calcium (Ca2+), into the cell. This influx of positive ions leads to the depolarization of the neuron's membrane, generating a receptor potential.
-
Action Potential Firing: If the depolarization reaches the neuron's threshold, it triggers the firing of an action potential. This electrical signal is then transmitted along the neuron's axon to the olfactory bulb in the brain, where the information is further processed, leading to the conscious perception of the earthy smell of this compound.[9][10]
Genetic Basis of this compound Perception: Individual Differences in Sensitivity
The remarkable sensitivity of humans to this compound is not uniform across the population. Genetic variations, particularly within the OR11A1 receptor gene, can influence an individual's odor threshold for this compound.
While specific single nucleotide polymorphisms (SNPs) in the OR11A1 gene that directly correlate with this compound sensitivity are an active area of research, studies on other odorants and their corresponding receptors have established a clear link between genetic variants and perceptual differences.[4] It is hypothesized that variations in the amino acid sequence of the OR11A1 receptor, resulting from genetic polymorphisms, could alter the binding affinity for this compound, leading to either heightened or diminished sensitivity.[4] Further research, including genome-wide association studies (GWAS) and functional analyses of OR11A1 variants, will be crucial in elucidating the precise genetic underpinnings of individual differences in this compound perception.
Determination of the Odor Threshold for this compound: Standardized Psychophysical Methodologies
Quantifying the human odor threshold for this compound is essential for various applications, from ensuring the quality of drinking water to understanding the fundamental principles of olfaction. Two widely accepted and standardized methods for this purpose are the Ascending Forced-Choice Method of Limits (as outlined in ASTM E679) and Flavor Profile Analysis.
Quantitative Odor Threshold Data for this compound
The odor threshold for this compound in humans is exceptionally low, with reported values varying depending on the individual's sensitivity and the methodology used.
| Odor Threshold Type | Concentration Range (in water) | Reference |
| Detection Threshold | 0.006 - 0.01 µg/L (6-10 ng/L) | [1] |
| General Perception | 4 - 10 ng/L | [3] |
| Reported OTLs | 10 - 20 µg/L (in some contexts) | [11] |
Note: OTLs (Odor Threshold Levels) can sometimes refer to levels at which complaints from the public may arise, which can be higher than the absolute detection threshold.
Experimental Protocol 1: Ascending Forced-Choice Method of Limits (ASTM E679)
This method is a robust and widely used psychophysical procedure for determining the detection threshold of an odorant. It involves presenting a series of ascending concentrations of the odorant to a panel of trained assessors who are forced to choose the sample they believe contains the odorant.
Step-by-Step Methodology:
-
Panelist Selection and Training:
-
Recruit a panel of at least 10-15 individuals.
-
Screen panelists for their ability to detect a range of standard odorants and for their general olfactory acuity.
-
Train panelists on the procedure, ensuring they understand the task of identifying the "odd" sample in a set of three.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or methanol).
-
Create a series of dilutions of the this compound stock solution in odor-free water. The concentrations should be in a geometric progression (e.g., each step being half the concentration of the next). The series should span a range from well below the expected threshold to clearly detectable. A typical starting point for the lowest concentration could be around 1 ng/L.
-
For each concentration step, prepare three samples in identical, opaque, and odor-free containers: one containing the this compound dilution and two containing only odor-free water (blanks).
-
-
Testing Procedure:
-
Present the three samples (one with this compound, two blanks) to the panelist in a randomized order.
-
Instruct the panelist to sniff each sample and identify the one that smells different from the other two. A forced choice is required, meaning the panelist must make a selection even if they are uncertain.
-
Begin with the lowest concentration and proceed to the next higher concentration in the series.
-
Record whether the panelist correctly identifies the this compound-containing sample at each concentration step.
-
-
Data Analysis and Threshold Determination:
-
The individual threshold is typically defined as the geometric mean of the last concentration at which an incorrect response was given and the first concentration at which a correct response was given.
-
The group threshold is calculated as the geometric mean of the individual thresholds of all panelists.
-
Experimental Protocol 2: Flavor Profile Analysis (FPA)
Flavor Profile Analysis is a descriptive sensory method that provides more than just a threshold value; it characterizes the complete aroma and flavor profile of a sample. For this compound in water, this method can be used to determine the recognition threshold and to describe the specific "earthy" or "musty" character of the odor.
Step-by-Step Methodology:
-
Panelist Selection and Intensive Training:
-
Select a small panel of 4-6 highly trained and experienced sensory assessors.
-
Training is extensive and focuses on the recognition and scaling of a wide range of standard odorants and tastes. Panelists must be proficient in using a standardized vocabulary to describe sensory attributes. For this compound, they would be trained with reference standards to specifically identify and scale the "earthy" and "musty" characteristics.
-
-
Sample Preparation and Presentation:
-
Prepare samples of water containing varying, known concentrations of this compound.
-
Samples are presented to the panelists at a controlled temperature in a neutral, odor-free environment.
-
-
Individual Evaluation:
-
Each panelist independently evaluates the samples by sniffing (for aroma) and, if safe and appropriate, tasting (for flavor).
-
Panelists record the perceived sensory attributes (e.g., "earthy," "musty," "damp soil") and assign an intensity score to each attribute on a predefined scale (e.g., a 7-point or 9-point scale).
-
-
Group Discussion and Consensus:
-
After individual evaluations, the panel convenes to discuss their findings.
-
The goal is to reach a consensus on the descriptive terms and their corresponding intensity ratings for each sample. This collaborative approach helps to ensure the reliability and reproducibility of the results.
-
-
Data Interpretation:
-
The results provide a detailed profile of the sensory characteristics of the water at different this compound concentrations.
-
The recognition threshold for this compound can be determined as the lowest concentration at which the panel consistently identifies and agrees upon the characteristic "earthy" or "musty" aroma.
-
Conclusion: A Multifaceted Understanding of this compound Perception
The human sensory perception of this compound is a complex interplay of molecular biology, genetics, and psychophysics. The high specificity of the OR11A1 receptor for this compound underscores the evolutionary significance of detecting this potent odorant. Understanding the intricacies of the olfactory signal transduction pathway provides a framework for investigating the mechanisms of odor perception and potential avenues for modulating it. Furthermore, the application of standardized psychophysical methodologies, such as the Ascending Forced-Choice Method of Limits and Flavor Profile Analysis, is crucial for objectively quantifying the human response to this compound, which has significant implications for water quality management and the food and beverage industries. As research continues to unravel the nuances of the genetic basis for individual differences in this compound sensitivity, a more complete picture of this fascinating aspect of human olfaction will emerge, offering valuable insights for both basic and applied scientific disciplines.
References
-
Ball, L., Frey, T., Haag, F., & Krautwurst, D. (2024). This compound, a Food- and Water-Deteriorating Sesquiterpenoid and Ambivalent Semiochemical, Activates Evolutionary Conserved Receptor OR11A1. Journal of Agricultural and Food Chemistry. [Link]
-
Ball, L., Frey, T., Haag, F., & Krautwurst, D. (2024). This compound, a Food- and Water-Deteriorating Sesquiterpenoid and Ambivalent Semiochemical, Activates Evolutionary Conserved Receptor OR11A1. National Institutes of Health. [Link]
-
Ben Khemis, I., et al. (2025). Advanced investigation of the adsorption process of this compound molecules on polar bear and camel olfactory receptors: statistical physics treatment, in-depth DFT-modeling, and docking analysis. Journal of Computer-Aided Molecular Design. [Link]
-
Cui, L., et al. (2023). Key Amino Acid Residues Involved in Binding Interactions between Bactrocera minax Odorant-Binding Protein 3 (BminOBP3) and Undecanol. PubMed. [Link]
-
Frey, T., et al. (2024). This compound, a Food- and Water-Deteriorating Sesquiterpenoid and Ambivalent Semiochemical, Activates Evolutionary Conserved Receptor OR11A1. ResearchGate. [Link]
-
Jüttner, F., & Watson, S. B. (2007). Biochemical and Ecological Control of this compound and 2-Methylisoborneol in Source Waters. American Society for Microbiology. [Link]
-
National Health and Medical Research Council. (2022). Australian Drinking Water Guidelines 6 2011. NHMRC. [Link]
-
ScienceDaily. (2024). Human odorant receptor for this compound identified for the first time. ScienceDaily. [Link]
-
Kong, Y., & Cao, Z. (2018). Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with Gas Chromatography and Mass Spectrometry. Agilent. [Link]
-
Water Quality Association. (n.d.). TASTE & ODOR. WQA. [Link]
-
UK Government. (1998). The assessment of taste, odour and related aesthetic problems in drinking waters 1998. GOV.UK. [Link]
-
Leibniz Institute for Food Systems Biology at the Technical University of Munich. (2024). Human Odorant Receptor for this compound Identified for the First Time. Leibniz-LSB@TUM. [Link]
-
Touhara, K. (2022). Depolarization block in olfactory sensory neurons expands the dimensionality of odor encoding. National Institutes of Health. [Link]
-
Wikipedia. (2024). G protein-coupled receptor. Wikipedia. [Link]
-
Wikipedia. (2024). This compound. Wikipedia. [Link]
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Kato, A., & Touhara, K. (2009). Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization. National Institutes of Health. [Link]
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Wikipedia. (2024). Olfactory receptor neuron. Wikipedia. [Link]
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McGill, G. K., et al. (2020). Human odour thresholds are tuned to atmospheric chemical lifetimes. National Institutes of Health. [Link]
-
Reactome. (n.d.). Olfactory Signaling Pathway. Reactome. [Link]
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University of Oregon Libraries. (n.d.). Olfactory System. Introduction to Neuroscience. [Link]
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Doty, R. L. (2023). Physiology, Olfactory. National Institutes of Health. [Link]
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Kang, N., & Koo, J. (2012). A schematic diagram of olfactory signal transduction. ResearchGate. [Link]
-
Kurahashi, T., & Menini, A. (2015). Somatic ion channels and action potentials in olfactory receptor cells and vomeronasal receptor cells. American Physiological Society. [Link]
-
Hussain Biology. (2019). Molecular Events of Olfaction Signalling [Video]. YouTube. [Link]
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- 5. researchgate.net [researchgate.net]
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- 11. wqa.org [wqa.org]
Methodological & Application
Introduction: The Challenge of Earthy-Musty Odors in Water
An Application Note and Protocol for the Analytical Determination of Geosmin in Water Samples
This compound ((4S,4aS,8aR)-4,8a-dimethyloctahydronaphthalen-4a(2H)-ol) is a naturally occurring bicyclic tertiary alcohol responsible for the distinct earthy or musty taste and odor in drinking water. Produced as a secondary metabolite by various microorganisms, including cyanobacteria (blue-green algae) and actinomycetes, its presence, even at minuscule concentrations, can lead to consumer complaints and a perception of poor water quality. The human palate is exceptionally sensitive to this compound, with a remarkably low odor threshold concentration (OTC) in water, typically reported to be between 4 and 10 nanograms per liter (ng/L). Consequently, water treatment facilities and environmental monitoring agencies require highly sensitive and robust analytical methods for its detection and quantification to ensure aesthetic water quality and public confidence.
This document provides a detailed guide to the well-established and widely practiced analytical techniques for this compound determination in water matrices, with a primary focus on gas chromatography-mass spectrometry (GC-MS) coupled with sample preparation methods like Solid-Phase Microextraction (SPME) and Solid-Phase Extraction (SPE). The protocols and discussions herein are designed for researchers, analytical chemists, and water quality professionals, offering both the theoretical underpinnings and practical, step-by-step instructions for successful implementation.
Part 1: Core Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)
The volatile and semi-volatile nature of this compound makes GC-MS the analytical technique of choice. The gas chromatograph separates this compound from other compounds in the sample based on its boiling point and interaction with the stationary phase of the analytical column. Following separation, the mass spectrometer fragments the this compound molecule into a unique pattern of ions, providing a highly specific and sensitive means of identification and quantification.
Method 1: Solid-Phase Microextraction (SPME) with GC-MS
Principle of SPME-GC-MS
SPME is a solvent-free extraction technique where a fused-silica fiber coated with a polymeric stationary phase is exposed to a water sample. Volatile and semi-volatile analytes, like this compound, partition from the sample matrix into the fiber coating. After a defined extraction time, the fiber is retracted and transferred to the hot inlet of a gas chromatograph, where the trapped analytes are thermally desorbed and introduced into the GC column for separation and subsequent detection by the MS. The choice of fiber coating is critical; for this compound, a combination of divinylbenzene (DVB) and polydimethylsiloxane (PDMS) is often effective.
Application Note: SPME-GC-MS for this compound
-
Scope and Applicability: This method is suitable for the determination of this compound in a variety of aqueous matrices, including drinking water, surface water, and wastewater. It is particularly advantageous for its simplicity, speed, and elimination of organic solvents.
-
Advantages:
-
Solvent-free, environmentally friendly approach.
-
Minimal sample volume required (typically 10-40 mL).
-
Combines extraction and pre-concentration into a single step.
-
High sensitivity, capable of reaching sub-ng/L detection limits.
-
-
Limitations:
-
Fiber lifetime can be limited, and fibers are a consumable cost.
-
Matrix effects (e.g., from humic substances or high salt content) can influence extraction efficiency.
-
Competition for adsorption sites on the fiber can occur in complex matrices.
-
Key Performance Characteristics
| Parameter | Typical Value | Source |
| Limit of Detection (LOD) | 0.5 - 2 ng/L | |
| Limit of Quantification (LOQ) | 1.5 - 5 ng/L | |
| Recovery | 85 - 110% | |
| Precision (RSD) | < 15% |
Detailed Protocol for SPME-GC-MS Analysis of this compound
1. Apparatus and Materials:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS).
-
SPME autosampler or manual fiber holder.
-
SPME fibers (e.g., 65 µm PDMS/DVB).
-
GC vials (e.g., 20 mL amber glass with PTFE-lined septa).
-
Stir plate and stir bars.
-
Analytical balance.
-
Standard laboratory glassware.
2. Reagents and Standards:
-
This compound analytical standard.
-
Methanol (HPLC or pesticide grade).
-
Reagent-grade water (for blanks and standard preparation).
-
Sodium chloride (for salting out, optional but recommended).
-
Internal standard (e.g., 2-Methylisoborneol-d3, MIB-d3).
3. Workflow Diagram
Caption: Workflow for this compound analysis using SPE-GC-MS.
4. Step-by-Step Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with DCM, followed by methanol, and finally reagent water to activate the sorbent.
-
Sample Loading:
-
Measure a large volume of the water sample (e.g., 500 mL).
-
Spike with the internal standard.
-
Pass the entire sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).
-
-
Cartridge Drying: After loading, dry the cartridge thoroughly by passing nitrogen gas through it for 10-15 minutes to remove residual water.
-
Elution:
-
Elute the trapped this compound from the cartridge with a small volume of DCM (e.g., 2 x 2 mL).
-
Collect the eluate in a collection tube.
-
-
Concentration:
-
Concentrate the eluate to a final volume of approximately 100-200 µL under a gentle stream of nitrogen in a heated water bath.
-
Transfer the concentrated extract to a 200 µL glass insert within a 2 mL autosampler vial.
-
-
GC-MS Analysis: Inject 1-2 µL of the concentrated extract into the GC-MS system using the same instrumental parameters as described for the SPME method.
Data Interpretation and Quality Control
-
Identification: The primary confirmation of this compound is the retention time matching that of an authentic standard. Further confirmation is provided by the mass spectrum, where the ratio of the quantifier ion (m/z 112) to the qualifier ions (m/z 182, 125) must match that of the standard within an acceptable tolerance (e.g., ±20%).
-
Quality Control:
-
Method Blank: A reagent water sample carried through the entire analytical process to check for contamination.
-
Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of this compound to assess method accuracy.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with a known concentration of this compound to evaluate matrix effects on recovery and precision.
-
Internal Standard Recovery: Monitor the recovery of the internal standard in all samples to ensure consistent performance of the extraction and analysis.
-
Summary and Method Comparison
| Feature | SPME-GC-MS | SPE-GC-MS |
| Principle | Equilibrium-based microextraction | Exhaustive extraction and concentration |
| Sample Volume | Small (10-40 mL) | Large (250-1000 mL) |
| Solvent Use | None | Yes (DCM, Methanol) |
| Speed | Fast (30-40 min/sample) | Slower, more labor-intensive |
| Sensitivity | Very good (low ng/L) | Excellent (sub-ng/L) |
| Automation | Easily automated | Partially automated |
| Primary Use | Routine monitoring, rapid screening | Reference method, ultra-trace analysis |
References
-
Title: this compound and 2-Methylisoborneol in Public Water Supplies Source: American Water Works Association (AWWA) URL: [Link]
-
Title: Method 524.3: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: A review of the analysis of taste and odour compounds in water Source: Journal of Chromatography A URL: [Link]
-
Title: Determination of this compound and 2-methylisoborneol in water by headspace solid-phase microextraction and gas chromatography-mass spectrometry Source: Analytica Chimica Acta URL: [Link]
-
Title: Taste-and-odor (T&O) in drinking water: a review of the main chemical and biological causes Source: Reviews in Environmental Science and Bio/Technology URL: [Link]
-
Title: Determination of Taste and Odor Compounds in the Upper Mississippi River Source: U.S. Geological Survey (USGS) URL: [Link]
Application Notes and Protocols for the Extraction of Geosmin from Soil and Sediment
For: Researchers, scientists, and drug development professionals.
Introduction: The Elusive Scent of Earth
Geosmin (trans-1,10-dimethyl-trans-9-decalol) is a bicyclic tertiary alcohol responsible for the characteristic earthy aroma following rainfall, a phenomenon known as petrichor.[1][2] This potent volatile organic compound is produced by a variety of soil- and water-dwelling microorganisms, most notably bacteria from the genus Streptomyces and various cyanobacteria (blue-green algae).[1][3][4] While its scent is often perceived as pleasant in the context of a natural landscape, its presence in drinking water, aquaculture, and wine can lead to undesirable "off-flavors" and significant economic consequences.[5][6] Consequently, the accurate and efficient extraction and quantification of this compound from complex environmental matrices like soil and sediment are of paramount importance for environmental monitoring, water quality control, and research into microbial ecology.
This document provides a comprehensive guide to the principal techniques for this compound extraction, detailing the underlying scientific principles and offering step-by-step protocols for laboratory application.
Challenges in this compound Extraction from Soil and Sediment
The extraction of this compound from soil and sediment presents several analytical challenges:
-
Low Concentrations: this compound is often present at trace levels (ng/L or ng/g), necessitating highly sensitive extraction and detection methods.[6][7][8]
-
Matrix Complexity: Soil and sediment are heterogeneous mixtures of organic matter, minerals, and microorganisms. This compound can be adsorbed onto particulate matter or bound within microbial cells, making its release and recovery challenging.[9][10]
-
Volatility: As a volatile compound, this compound can be lost during sample handling and preparation if appropriate precautions are not taken.[6][11]
The selection of an appropriate extraction technique is therefore critical and depends on factors such as the sample matrix, the required sensitivity, available instrumentation, and the overall analytical objective.
Application Note 1: Solid-Phase Microextraction (SPME)
Principle: SPME is a solvent-free, highly sensitive technique that utilizes a fused-silica fiber coated with a stationary phase to adsorb and concentrate volatile and semi-volatile analytes from a sample.[6][11] For this compound analysis, headspace SPME is typically employed, where the fiber is exposed to the vapor phase above the soil or sediment sample. This minimizes matrix interference and enhances the selectivity for volatile compounds. The adsorbed this compound is then thermally desorbed directly into the injection port of a gas chromatograph (GC) for separation and detection, usually by mass spectrometry (MS).[11][12]
Causality of Experimental Choices:
-
Headspace Analysis: By sampling the headspace, the SPME fiber avoids direct contact with the complex soil/sediment matrix, which could lead to fouling of the fiber and the introduction of non-volatile interferences into the GC system.
-
Fiber Coating: The choice of fiber coating is crucial for efficient extraction. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its broad applicability to a wide range of volatile compounds, including this compound.[8][11]
-
Salting Out: The addition of a salt, such as sodium chloride (NaCl), to the sample slurry increases the ionic strength of the aqueous phase. This reduces the solubility of organic compounds like this compound, promoting their partitioning into the headspace and enhancing extraction efficiency.[13][14]
-
Temperature and Agitation: Heating the sample increases the vapor pressure of this compound, facilitating its transfer to the headspace.[14][15] Agitation ensures a homogenous distribution of the analyte and accelerates the attainment of equilibrium between the sample and the headspace.
Workflow for SPME of this compound
Caption: Headspace SPME workflow for this compound analysis.
Detailed Protocol for Headspace SPME-GC-MS
Materials:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
SPME autosampler or manual fiber holder
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
Heating block or water bath with agitation
-
Analytical balance
-
Micropipettes
-
This compound standard
-
Deuterated this compound internal standard (e.g., d5-geosmin)
-
Reagent-grade water
-
Sodium chloride (NaCl), analytical grade
Procedure:
-
Sample Preparation:
-
Weigh 5-10 g of soil or sediment sample into a 20 mL headspace vial.
-
Add 5 mL of reagent-grade water.
-
Add 2.5 g of NaCl to the vial.[13]
-
Spike the sample with a known concentration of d5-geosmin internal standard. This is crucial for accurate quantification as it corrects for variations in extraction efficiency and matrix effects.[15]
-
Immediately seal the vial with the screw cap.
-
-
Extraction:
-
Place the vial in a heating block or water bath pre-heated to 60°C.[15]
-
Allow the sample to equilibrate for 10 minutes with continuous agitation.
-
Expose the SPME fiber to the headspace of the vial for 20-30 minutes while maintaining the temperature and agitation.[15] The optimal extraction time should be determined empirically.
-
-
Desorption and Analysis:
-
Retract the fiber into the needle and immediately transfer it to the GC injection port.
-
Desorb the analytes from the fiber in the heated injection port (typically 250-270°C) for 2-4 minutes.[11]
-
Start the GC-MS analysis. The GC oven temperature program should be optimized to separate this compound from other volatile compounds. A typical program might start at 60°C, hold for 1 minute, then ramp at 10°C/minute to 300°C.[6]
-
The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions for this compound (e.g., m/z 112, 182) and its deuterated internal standard.[6][16]
-
-
Quantification:
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
-
| Parameter | Typical Value/Condition | Rationale |
| SPME Fiber | 50/30 µm DVB/CAR/PDMS | Broad-spectrum affinity for volatile compounds.[8][11] |
| Sample Size | 5-10 g soil/sediment in 5 mL water | Ensures sufficient analyte for detection while allowing for headspace. |
| Salt Addition | 2.5 g NaCl | Increases partitioning of this compound into the headspace ("salting out").[13] |
| Extraction Temp. | 60°C | Increases vapor pressure of this compound for efficient extraction.[15] |
| Extraction Time | 20-30 minutes | Allows for sufficient adsorption onto the fiber.[15] |
| Desorption Temp. | 250-270°C | Ensures complete transfer of analytes from the fiber to the GC.[11] |
| Detection Mode | GC-MS (SIM) | Provides high sensitivity and selectivity for trace-level quantification.[13][16] |
Application Note 2: Steam Distillation
Principle: Steam distillation is a classic technique used to separate volatile compounds that are immiscible or slightly soluble in water.[17] It is particularly useful for extracting heat-sensitive compounds like this compound from non-volatile matrices.[18] In this process, steam is passed through the soil or sediment sample, causing the volatile this compound to co-distill with the water at a temperature below the boiling point of water.[17][18] The resulting distillate, containing a mixture of water and this compound, is collected. The this compound is then typically extracted from the aqueous distillate using a small volume of an organic solvent before analysis.
Causality of Experimental Choices:
-
Co-distillation: This technique allows for the volatilization of this compound at a lower temperature than its actual boiling point (approx. 270°C), preventing potential thermal degradation.[17][19]
-
Immiscibility: The principle relies on the fact that this compound is not miscible with water, allowing it to exert its own vapor pressure in the presence of steam.[17]
-
Solvent Extraction of Distillate: After distillation, this compound is present at a low concentration in a large volume of water. A liquid-liquid extraction step with a non-polar solvent (e.g., hexane or dichloromethane) is necessary to concentrate the analyte and make it compatible with GC-MS analysis.
Workflow for Steam Distillation of this compound
Caption: Steam distillation and subsequent solvent extraction workflow.
Detailed Protocol for Steam Distillation and Solvent Extraction
Materials:
-
Steam distillation apparatus (distilling flask, condenser, receiving flask)
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator or nitrogen evaporator
-
GC-MS system
-
Soil/sediment sample
-
Distilled water
-
Hexane or Dichloromethane (pesticide grade)
-
Anhydrous sodium sulfate
-
This compound standard and internal standard
Procedure:
-
Apparatus Setup:
-
Assemble the steam distillation apparatus. A Clevenger-type apparatus can also be used.
-
Place 100-200 g of the soil/sediment sample into the distilling flask.
-
Add sufficient distilled water to create a slurry and ensure the heating element is covered.
-
-
Distillation:
-
Heat the distilling flask using a heating mantle to generate steam and bring the mixture to a boil.[20]
-
Continue the distillation, collecting the condensate in the receiving flask.
-
Collect approximately 100-150 mL of distillate. The process typically takes 1-2 hours.
-
-
Solvent Extraction:
-
Allow the distillate to cool to room temperature.
-
Transfer the distillate to a 250 mL separatory funnel.
-
Spike with an internal standard.
-
Add 20 mL of hexane (or dichloromethane) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer and collect the upper organic layer. If using dichloromethane, the organic layer will be the lower one.
-
Repeat the extraction of the aqueous phase two more times with fresh portions of the solvent.
-
Combine all organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the dried extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator. Caution: Over-concentration can lead to the loss of volatile this compound.
-
-
Analysis:
-
Inject 1-2 µL of the concentrated extract into the GC-MS for analysis, following the instrumental parameters outlined in the SPME protocol.
-
| Parameter | Typical Value/Condition | Rationale |
| Sample Size | 100-200 g | A larger sample size is often required due to the less sensitive nature of the technique compared to SPME. |
| Distillate Volume | 100-150 mL | Ensures sufficient recovery of this compound from the sample. |
| Extraction Solvent | Hexane or Dichloromethane | Effectively extracts non-polar this compound from the aqueous distillate. |
| Extraction Repeats | 3 times | Ensures complete transfer of the analyte from the aqueous to the organic phase. |
| Concentration | To 1 mL final volume | Increases the concentration of this compound to detectable levels for GC-MS analysis. |
Conclusion and Method Comparison
Both SPME and steam distillation are effective methods for the extraction of this compound from soil and sediment. The choice between them depends on the specific requirements of the analysis.
| Feature | Solid-Phase Microextraction (SPME) | Steam Distillation with Solvent Extraction |
| Sensitivity | Very High (ppt levels)[6][7][8] | Moderate to High (ppb levels) |
| Solvent Use | Solvent-free extraction[21] | Requires significant solvent volumes |
| Sample Throughput | High (amenable to automation) | Low (labor-intensive)[22] |
| Simplicity | Relatively simple, especially with an autosampler[15] | More complex, multi-step process |
| Cost | Lower running costs, but initial autosampler investment can be high | Lower initial equipment cost, higher solvent and disposal costs |
For routine monitoring of a large number of samples where high sensitivity is paramount, Headspace SPME is the superior choice. It is faster, requires no organic solvents for extraction, and is easily automated. For laboratories without access to SPME equipment or for applications where a larger, more representative sample volume is needed, steam distillation remains a robust and viable, albeit more laborious, alternative.
References
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Brown Chemists Explain the Origin of Soil-Scented this compound. (2007). News from Brown. [Link]
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Meet the Molecules; this compound. (2017). John Innes Centre. [Link]
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Hurlburt, B., Lloyd, S. W., & Darnell, C. L. (2009). Comparison of analytical techniques for detection of this compound and 2-methylisoborneol in aqueous samples. Journal of Chromatographic Science, 47(8), 670–673. [Link]
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McCallum, R., Pendleton, P., Schumann, R., & Trinh, M. (1998). Determination of this compound and 2-methylisoborneol in water using solid-phase microextraction and gas chromatography-chemical ionisation/electron impact ionisation-ion-trap mass spectrometry. Analyst, 123(10), 2155–2160. [Link]
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Comparison of analytical techniques for detection of this compound and 2-methylisoborneol in aqueous samples. (2009). PubMed. [Link]
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The smell of the soil. (2015). Microbiology Society. [Link]
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Conrady, M. M., Busby, R. R., & Cary, T. J. (2021). Solid-phase microextraction (SPME) for determination of this compound and 2-methylisoborneol in volatile emissions from soil disturbance. Chemosphere, 284, 131333. [Link]
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This compound: the smell of soil and rain. (2021). Joyful Microbe. [Link]
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Sikhakolli, J., & Pandya, B. (2022). ISOLATION AND EXTRACTION OF this compound FROM SOIL. International Journal of Novel Research and Development, 7(6). [Link]
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Solid-phase microextraction (SPME) for determination of this compound and 2-methylisoborneol in volatile emissions from soil disturbance. (2021). ResearchGate. [Link]
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Analysis of this compound and 2-Methylisoborneol (MIB) by Solid Phase Micro Extraction (SPME) and CI-MS-MS using the Varian 240 MS. (2008). LCGC International, 21(6). [Link]
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Development of a closed loop stripping analysis using solid-phase microextraction to analyze this compound and MIB in drinking water. (2006). IWA Publishing. [Link]
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Comparison of Analytical Techniques for Detection of this compound and 2-Methylisoborneol in Aqueous Samples. (2009). ResearchGate. [Link]
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(+)-geosmin. (n.d.). The Good Scents Company. [Link]
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Hurlburt, B., Lloyd, S. W., & Darnell, C. L. (2009). Comparison of Analytical Techniques for Detection of this compound and 2-Methylisoborneol in Aqueous Samples. Journal of Chromatographic Science, 47(8), 670–673. [Link]
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This compound. (n.d.). The Good Scents Company. [Link]
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This compound (CAS 19700-21-1): Odor profile, Properties, & IFRA compliance. (n.d.). Scent.vn. [Link]
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This compound. (n.d.). The Good Scents Company. [Link]
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This compound & MIB Testing. (n.d.). Regional Water Authority. [Link]
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The Ubiquitous Soil Terpene this compound Acts as a Warning Chemical. (2022). PMC - NIH. [Link]
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Harrington, R. J., et al. (n.d.). Extraction and detection of this compound and 2-methylisoborneol in water using high-capacity sorptive extraction (HiSorbTM) with anal. The NELAC Institute. [Link]
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Jüttner, F., & Watson, S. B. (2007). Biochemical and Ecological Control of this compound and 2-Methylisoborneol in Source Waters. Applied and Environmental Microbiology, 73(14), 4395–4406. [Link]
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Yuan, B., et al. (2010). The Determination of this compound and 2-Methylisoborneol Using Stable Isotope Dilution Purge-and-Trap Gas Chromatography Mass Spectrometry. Scientific Research Publishing. [Link]
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Steam distillation. (n.d.). Wikipedia. [Link]
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Jüttner, F., & Watson, S. B. (2007). Biochemical and Ecological Control of this compound and 2-Methylisoborneol in Source Waters. Applied and Environmental Microbiology, 73(14), 4395-4406. [Link]
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Mustapha, S., et al. (2021). A critical review on this compound and 2-methylisoborneol in water: sources, effects, detection, and removal techniques. ResearchGate. [Link]
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The Science Behind Steam Distillation: Unlocking the Flavor Potential. (2024). Advanced Biotech. [Link]
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Determination of this compound and 2-methylisoborneol in source water by dispersive liquid-liquid micro-extraction combined with gas c. (2016). Atlantis Press. [Link]
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Steam Distillation (no dichloromethane). (n.d.). Truman ChemLab. [Link]
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Seo, J. W., et al. (2019). Removal characteristics of this compound by advanced water treatment processes. Desalination and Water Treatment, 157, 177-194. [Link]
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Determination of this compound and 2-Methylisoborneol in water using Solid Phase Micro Extraction (SPME) and Gas Chromatography Mass Spectrometry (GC/MS). (2018). ResearchGate. [Link]
-
Essential Oils from Steam Distillation. (n.d.). UCLA Chemistry. [Link]
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Application Note & Protocol: High-Sensitivity Quantification of Geosmin in Water by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
Geosmin ((4S,4aS,8aR)-4,8a-dimethyloctahydronaphthalen-4a(2H)-ol) is a naturally occurring bicyclic tertiary alcohol responsible for the potent earthy or musty off-flavors in drinking water and aquatic food products.[1] Produced primarily by microorganisms such as cyanobacteria (blue-green algae) and actinomycetes, its impact on consumer perception of water quality is significant.[2][3] The human olfactory system is exceptionally sensitive to this compound, with an odor threshold in the low nanogram-per-liter (ng/L), or parts-per-trillion (ppt), range.[1][4][5][6] Consequently, water providers and quality control laboratories require highly sensitive, robust, and reliable analytical methods for its routine monitoring.
This document provides a detailed guide for the quantification of this compound in water matrices using Gas Chromatography-Mass Spectrometry (GC-MS). We present comprehensive protocols for two of the most effective and widely adopted sample preparation techniques: Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE). These methods offer excellent sensitivity and precision while minimizing or eliminating solvent use. The protocols are grounded in established standard methods, such as Standard Method 6040 and ISO 17943:2016, to ensure analytical integrity and trustworthiness.[2][7][8][9]
Introduction to the Analytical Challenge
The primary challenge in this compound analysis is its presence at trace concentrations in complex aqueous matrices. While not considered a direct public health hazard, its potent odor leads to consumer complaints, making its control a critical objective for water utilities.[10] Effective treatment and mitigation strategies rely on accurate and precise quantification at levels well below 10 ng/L.[2][4]
Gas Chromatography-Mass Spectrometry is the definitive analytical technique for this purpose due to its high resolving power and specificity. The workflow involves three critical stages:
-
Extraction & Concentration: Isolating the volatile this compound from the water sample and concentrating it to levels detectable by the instrument.
-
Chromatographic Separation: Separating this compound from other volatile and semi-volatile compounds present in the sample extract.
-
Mass Spectrometric Detection & Quantification: Unambiguously identifying this compound based on its mass spectrum and quantifying it with high sensitivity and accuracy.
The choice of extraction technique is paramount for achieving the required sensitivity. HS-SPME and SBSE are superior to traditional methods like liquid-liquid extraction as they are solvent-free, easily automated, and provide excellent analyte enrichment.[4][11]
Principle of the Methodologies
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a non-exhaustive equilibrium-based extraction technique.[2] A fused-silica fiber coated with a sorbent polymer is exposed to the headspace (the vapor phase) above the aqueous sample in a sealed vial.[3] Volatile analytes, like this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After a defined equilibration time, the fiber is retracted and transferred directly to the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the analytical column for separation and analysis.[3]
Causality of Experimental Choices:
-
Headspace Sampling: Analyzing the vapor phase rather than direct immersion minimizes matrix interference from non-volatile components (salts, particulates), extending the life of the SPME fiber and GC column.
-
Salting-Out Effect: The addition of a salt like sodium chloride (NaCl) to the sample increases the ionic strength of the solution.[7][12] This decreases the solubility of non-polar organic compounds like this compound, promoting their transfer into the headspace and increasing the concentration available for extraction, thereby enhancing sensitivity.[13]
-
Agitation & Temperature: Heating and agitating the sample facilitates the mass transfer of this compound from the aqueous phase to the headspace, allowing the system to reach equilibrium more rapidly and improving extraction efficiency and reproducibility.[14][15]
Stir Bar Sorptive Extraction (SBSE)
SBSE is an advanced extraction technique that utilizes a small magnetic stir bar coated with a significantly larger volume of polydimethylsiloxane (PDMS) compared to an SPME fiber.[16] The stir bar is placed directly into the aqueous sample. As the bar stirs the sample, analytes are partitioned from the sample matrix into the PDMS coating. Due to the larger sorbent volume, SBSE offers a higher extraction capacity and can achieve lower detection limits than SPME.[16][17] After extraction, the stir bar is removed, rinsed, dried, and placed in a thermal desorption tube for analysis by GC-MS. The high sensitivity of SBSE makes it particularly suitable for ultra-trace analysis.[16]
Experimental Protocols & Workflows
This section provides detailed, step-by-step protocols for sample preparation and analysis. It is critical to use high-purity water (HPLC grade or better) and methanol for preparing all standards and blanks to avoid contamination.
General Reagents and Materials
-
Standards: Certified standard solutions of this compound and a suitable internal standard (e.g., 2-Isobutyl-3-methoxypyrazine, this compound-d3) in methanol.[4][18]
-
Reagents: ACS grade Sodium Chloride (NaCl), baked at 450 °C for 2 hours to remove organic contaminants.[4]
-
Vials: 20 mL clear screw-cap headspace vials with PTFE/Silicone septa.[4]
-
Water: HPLC-grade or ultrapure water for blanks and standard preparation.
Protocol 1: HS-SPME-GC-MS
This protocol is aligned with the principles outlined in Standard Method 6040D and ISO 17943.[2][7][8]
Step 1: Preparation of Calibration Standards and QC Samples
-
Prepare a stock solution of this compound in methanol (e.g., 100 µg/L).
-
Perform serial dilutions in ultrapure water to create a calibration curve covering the desired range (e.g., 1, 5, 10, 20, 50, 100 ng/L).[4]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Prepare an internal standard (IS) working solution (e.g., 2-isobutyl-3-methoxypyrazine at 10 ng/mL).[4]
Step 2: Sample Preparation and Extraction
-
Place 1.5 - 2.5 g of pre-baked NaCl into a 20 mL headspace vial.[4][7]
-
Add 10 mL of the water sample (or standard/blank) to the vial.[7]
-
Spike the sample with the internal standard solution (e.g., 5 µL of a 10 ng/mL solution).[4]
-
Immediately seal the vial with the screw cap and septum.
-
Place the vial in the autosampler tray. The system will then perform the following automated steps:
-
Incubation/Equilibration: Incubate the vial at 60 °C for 30 minutes with agitation.[4] This step allows this compound to partition into the headspace.
-
Extraction: Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the vial's headspace for 30 minutes at 60 °C.[7]
-
Desorption: Retract the fiber and immediately insert it into the GC inlet, heated to 250-270 °C, for 5 minutes in splitless mode to desorb the analytes onto the column.[4][12]
-
Step 3: SPME Fiber Conditioning
-
Before its first use, and periodically, the SPME fiber must be conditioned according to the manufacturer's instructions (e.g., heating at 270 °C for 1 hour) to remove contaminants.[4]
Diagram: HS-SPME Workflow for this compound Analysis
Caption: Automated HS-SPME-GC-MS workflow from sample preparation to analysis.
Protocol 2: Stir Bar Sorptive Extraction (SBSE)-GC-MS
This protocol is for achieving maximum sensitivity, ideal for sub-ppt detection.
Step 1: Sample Preparation and Extraction
-
Place a 20 mm PDMS-coated stir bar into a vial.
-
Add 10-20 mL of the water sample (or standard/blank).[16]
-
Add the internal standard.
-
Seal the vial and place it on a magnetic stir plate.
-
Stir the sample at a constant speed for the optimized time and temperature (e.g., 45 minutes at 60 °C).[19][20]
-
After extraction, remove the stir bar with clean forceps.
-
Briefly rinse the stir bar with a small amount of ultrapure water to remove any matrix residue.
-
Gently dry the stir bar with a lint-free wipe.
Step 2: Thermal Desorption and Analysis
-
Place the dried stir bar into an empty thermal desorption tube.
-
Place the tube into an automated thermal desorption unit coupled to the GC-MS.
-
The unit will heat the stir bar (e.g., ramp from 40 °C to 280 °C) to desorb the analytes, which are then cryo-focused at the head of the GC column before the temperature program begins.
Diagram: SBSE Logical Relationship
Caption: Key stages of the Stir Bar Sorptive Extraction (SBSE) process.
GC-MS Instrumentation and Conditions
Optimal instrument parameters are crucial for good chromatographic separation and sensitive detection. The following table provides a typical set of conditions.
| Parameter | Typical Setting | Rationale / Expert Insight |
| Gas Chromatograph (GC) | ||
| GC System | Agilent 7890B, Thermo Scientific TRACE 1310, or equivalent[4][10] | A robust, modern GC system is required for the thermal stability and retention time precision needed for trace analysis. |
| Column | e.g., DB-35MS (25 m, 0.2 mm, 0.33 µm), Rxi-5 Sil MS, or equivalent mid-polarity column[1][7] | A mid-polarity column provides good peak shape and resolution for tertiary alcohols like this compound. "MS" designated columns have low bleed, which is critical for reducing background noise.[21] |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.0-1.2 mL/min[12][15] | Helium is inert and provides good efficiency. Hydrogen can offer faster analysis times but requires appropriate safety measures. Constant flow mode ensures stable retention times. |
| Inlet Temperature | 250 °C[4] | Must be hot enough for rapid and complete desorption of analytes from the SPME fiber but not so hot as to cause thermal degradation of analytes or the fiber coating. |
| Injection Mode | Splitless for 2-5 minutes[4][12] | Splitless injection ensures the entire desorbed sample is transferred to the column, maximizing sensitivity for trace-level detection. |
| Oven Program | Initial 40°C (hold 2-5 min), ramp 7-15°C/min to 200°C, then ramp 20°C/min to 280°C (hold 5 min)[14][15] | The initial hold allows for good peak focusing at the head of the column. The ramp rate is a balance between achieving good separation and minimizing run time. |
| Mass Spectrometer (MS) | ||
| MS System | Single Quadrupole (e.g., Agilent 5977B, Thermo ISQ 7000) or Triple Quadrupole (e.g., TSQ 9000)[1][4][10] | A single quadrupole is sufficient for most applications. A triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode offers the highest sensitivity and selectivity.[1] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[14][21] | Standard EI energy ensures consistent fragmentation patterns that are comparable to established mass spectral libraries. |
| Ion Source Temp. | 230 °C[15] | An optimized source temperature ensures efficient ionization while minimizing analyte degradation or unwanted side reactions within the source. |
| Quadrupole Temp. | 150 °C[15] | Maintains mass stability and prevents contamination of the quadrupole rods. |
| Acquisition Mode | Selected Ion Monitoring (SIM) [2] | Instead of scanning all masses, the MS monitors only specific ions characteristic of this compound. This dramatically increases the signal-to-noise ratio and improves sensitivity by orders of magnitude.[21] |
| SIM Ions for this compound | Quantifier: m/z 112, Qualifiers: m/z 125, 95[12] | The quantifier ion is used for calculating the concentration. Qualifier ions must be present at a specific ratio to the quantifier ion to confirm the analyte's identity, preventing false positives. |
Data Analysis, Quantification, and Method Validation
Quantification
Quantification is based on an internal standard calibration method. A calibration curve is generated by plotting the ratio of the this compound peak area to the internal standard peak area against the this compound concentration. The concentration of this compound in unknown samples is then calculated from this curve using their measured peak area ratios. This approach corrects for variations in extraction efficiency and injection volume, ensuring high accuracy.[5]
Method Validation
A trustworthy protocol must be self-validating. The method should be validated according to established guidelines to determine its performance characteristics.[22][23]
| Validation Parameter | Acceptance Criteria | Purpose & Rationale |
| Linearity | Calibration curve with a coefficient of determination (R²) ≥ 0.999[2][7] | Demonstrates a proportional relationship between instrument response and analyte concentration over the working range. A high R² value confirms the validity of the calibration model. |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ratio ≥ 3. Typically 0.1 - 1.5 ng/L.[12][16][17][19] | The lowest concentration of this compound that can be reliably distinguished from the background noise, indicating the method's sensitivity. |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10. Typically 0.5 - 3.5 ng/L.[12][13][17] | The lowest concentration of this compound that can be determined with acceptable precision and accuracy. This is the practical reporting limit for the laboratory. |
| Precision | Relative Standard Deviation (%RSD) ≤ 15-20% for replicate analyses.[4][18] | Measures the closeness of agreement between repeated measurements. Low %RSD demonstrates the method's reproducibility and consistency. |
| Accuracy / Recovery | Mean recovery of 70-130% for spiked samples.[18] | Assesses the agreement between the measured concentration and the true concentration in a spiked matrix. It indicates the extent of systematic error or bias in the method. |
| Specificity | Correct qualifier ion ratios (within ±20% of theoretical) and no interfering peaks at the retention time. | Ensures that the signal being measured is unequivocally from this compound and not from an interfering compound in the sample matrix. |
Conclusion
The HS-SPME-GC-MS and SBSE-GC-MS methods described provide sensitive, accurate, and robust solutions for the quantification of this compound in water. The HS-SPME protocol offers a fully automated, high-throughput workflow suitable for routine monitoring in most water quality laboratories. For applications requiring the utmost sensitivity to detect sub-part-per-trillion concentrations, the SBSE method is the preferred choice. By adhering to the detailed protocols and validation criteria outlined in this guide, researchers and analysts can generate high-quality, defensible data to effectively manage taste and odor issues in water supplies.
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-
Bauld, T., et al. (2007). A fast stir bar sorptive extraction method for the analysis of this compound and 2-methylisoborneol in source and drinking water. PubMed. [Link]
- Determination of this compound and 2-Methylisoborneol in W
- Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with Gas Chromatography and Mass Spectrometry. Agilent Technologies.
- Determination of 2-Methylisoborneol and this compound in Water Using Solid Phase Micro Extraction. Teledyne Tekmar.
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A fast stir bar sorptive extraction method for the analysis of this compound and 2-methylisoborneol in source and drinking water. IWA Publishing. [Link]
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Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. MDPI. [Link]
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Cui, J., et al. (2013). Determination of off-flavor compounds, 2-methylisoborneol and this compound, in salmon fillets using stir bar sorptive extraction-thermal desorption coupled with gas chromatography-mass spectrometry. PubMed. [Link]
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Optimization of stir bar sorptive extraction applied to the determination of odorous compounds in drinking water. IWA Publishing. [Link]
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Pati, S., et al. (2024). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. OENO One. [Link]
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Optimizing GC–MS Methods. LCGC International. [Link]
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Validation of analytical methods. Eurachem. [Link]
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Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass spectrometry and isotope pattern deconvolution in water samples. RSC Publishing. [Link]
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BS EN ISO 17943:2016. BSI Knowledge. [Link]
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Determination of trace metals in drinking water using solid-phase extraction disks and X-ray fluorescence spectrometry. PubMed. [Link]
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Validation of Alternative Methods for the Analysis of Drinking Water and Their Application to Escherichia coli. PMC - NIH. [Link]
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Profiling, Distribution, and Risk Assessment of Parabens in Groundwater Near Dumpsites. ACS Omega. [Link]
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Chromatogram of 20 ng/L of this compound obtained by SPME-GC-MS in full scan... ResearchGate. [Link]
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Analysis of Taste & Odor in Drinking Water. Shimadzu Scientific Instruments. [Link]
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- 10. teledynelabs.com [teledynelabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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- 14. mdpi.com [mdpi.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of off-flavor compounds, 2-methylisoborneol and this compound, in salmon fillets using stir bar sorptive extraction-thermal desorption coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. A fast stir bar sorptive extraction method for the analysis of this compound and 2-methylisoborneol in source and drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iwaponline.com [iwaponline.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. 7. Validation of analytical methods [eurachem.org]
- 23. Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass spectrometry and isot ... - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY00221H [pubs.rsc.org]
Application Note & Protocol: High-Sensitivity Analysis of Geosmin in Aqueous Matrices Using Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
Geosmin is a naturally occurring organic compound notorious for imparting earthy or musty off-flavors to drinking water and aquaculture products, detectable by the human palate at concentrations in the low nanogram-per-liter (ng/L) range.[1][2] This application note provides a comprehensive guide for the sensitive and robust quantification of this compound in water samples utilizing headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). We will delve into the mechanistic principles of SPME, a solvent-free sample preparation technique, and provide a detailed, validated protocol for its application in this compound analysis.[3][4] This guide is intended for researchers, environmental scientists, and quality control professionals seeking a reliable method for the trace-level detection of this impactful compound.
Introduction: The Challenge of this compound Analysis
This compound ((4S,4aS,8aR)-4,8a-dimethyloctahydronaphthalen-4a(2H)-ol) is a metabolite produced by various microorganisms, including cyanobacteria and actinomycetes.[2] Its presence, even at parts-per-trillion (ppt) levels, can lead to consumer complaints regarding water quality and significant economic losses in the aquaculture industry.[1][5] The extremely low odor threshold of this compound necessitates a highly sensitive and selective analytical methodology for its accurate quantification.[6]
Traditional methods for volatile organic compound (VOC) analysis, such as liquid-liquid extraction (LLE) or purge-and-trap, can be time-consuming, require significant volumes of organic solvents, and may be prone to analyte loss.[4][6] SPME offers a superior alternative by integrating sampling, extraction, and concentration into a single, solvent-free step.[3] Headspace SPME (HS-SPME), in particular, is advantageous for analyzing volatile compounds in complex matrices like water, as it minimizes interferences from non-volatile components.[3]
This document will provide a detailed workflow and step-by-step protocol for the HS-SPME-GC-MS analysis of this compound, based on established methodologies such as Standard Method 6040D.[1][2]
The Principle of Headspace Solid-Phase Microextraction (HS-SPME)
SPME operates on the principle of partitioning equilibrium.[3][7] A fused silica fiber coated with a specific polymeric stationary phase is exposed to the headspace above a sample in a sealed vial.[4][8] Volatile analytes, such as this compound, partition from the sample matrix (water) into the headspace and then adsorb onto the SPME fiber coating. The amount of analyte adsorbed by the fiber is proportional to its concentration in the sample.[7]
After a defined extraction time, the fiber is retracted into its protective needle and transferred to the hot injection port of a gas chromatograph (GC).[9] The high temperature of the injector causes thermal desorption of the concentrated analytes from the fiber directly onto the GC column for separation.[3] Subsequent detection by a mass spectrometer (MS) provides high selectivity and sensitivity for identification and quantification.[9]
Experimental Workflow: From Sample to Signal
The entire analytical process can be visualized as a sequential workflow, ensuring reproducibility and accuracy at each stage.
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Detailed Application Protocol
This protocol is a robust starting point and can be further optimized based on specific instrumentation and sample matrices.
Materials and Reagents
-
SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is highly recommended for its efficiency in extracting this compound and other volatile compounds.[1][2][9]
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Reagents:
-
This compound analytical standard
-
Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.
-
Reagent-grade water for blanks and standard preparation.
-
-
Instrumentation:
-
Gas Chromatograph with a split/splitless injector and a mass spectrometer detector (GC-MS).
-
SPME-compatible GC inlet liner.
-
Autosampler with SPME capabilities (recommended for precision).
-
Heated agitator or stir plate.
-
Sample and Standard Preparation
-
Calibration Standards: Prepare a stock solution of this compound in methanol. Create a series of aqueous calibration standards (e.g., 2, 5, 10, 25, 50, 100 ng/L) by spiking reagent water.
-
Sample Preparation:
-
Place 10 mL of the water sample (or calibration standard) into a 20 mL headspace vial.[2][3]
-
Add approximately 2.5-3.0 g of NaCl.[2][5][10] The addition of salt increases the ionic strength of the sample, which reduces the solubility of this compound and promotes its partitioning into the headspace, thereby enhancing extraction efficiency.[11]
-
Add a small magnetic stir bar.
-
Immediately seal the vial with a screw cap.
-
HS-SPME Procedure
-
Fiber Conditioning: Before first use, and as recommended by the manufacturer, condition the SPME fiber in the GC inlet at the specified temperature (e.g., 270°C) for 30-60 minutes.
-
Incubation and Extraction:
-
Place the sealed vial in the autosampler's heated agitator or on a heated stir plate.
-
Incubate the sample at a constant temperature, typically between 40°C and 60°C, with continuous agitation (e.g., 1000 rpm) for a set period to allow for equilibration.[5][10][11]
-
Expose the SPME fiber to the headspace above the sample for a defined extraction time, typically 30-50 minutes.[5][11]
-
GC-MS Analysis
-
Desorption: After extraction, the fiber is automatically or manually retracted and inserted into the GC inlet, which is held at a high temperature (e.g., 250°C) for thermal desorption for 2-5 minutes in splitless mode.[5][10][11]
-
Chromatographic and Mass Spectrometric Conditions: The following are typical starting parameters that should be optimized for your specific instrument.
| Parameter | Condition | Rationale |
| GC Inlet | ||
| Temperature | 250°C[5][11] | Ensures efficient thermal desorption of this compound from the SPME fiber. |
| Mode | Splitless (for 2-5 min)[12] | Maximizes the transfer of the analyte onto the column for trace-level analysis. |
| Column | ||
| Type | Rxi-5 Sil MS or equivalent (30 m x 0.25 mm, 0.25 µm)[1] | A non-polar column provides good separation for semi-volatile compounds like this compound. |
| Carrier Gas | Helium at ~1.1 mL/min[10] | Inert carrier gas for optimal chromatographic performance. |
| Oven Program | ||
| Initial Temp | 40-50°C, hold for 1-5 min[5][12] | Allows for proper focusing of analytes at the head of the column. |
| Ramp 1 | 5-10°C/min to 180-200°C[5][12] | Separates this compound from other volatile compounds. |
| Ramp 2 | 20-50°C/min to 280°C, hold for 1-5 min[5] | Cleans the column of any less volatile components. |
| Mass Spectrometer | ||
| Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[1][5] | Increases sensitivity and selectivity by monitoring only specific mass fragments of this compound. |
| Quantifier Ion | m/z 112[10] | The most abundant and characteristic fragment ion for this compound. |
| Qualifier Ions | m/z 97, 83, 125[5][10] | Used for confirmation of this compound identity. |
| Transfer Line Temp | 280°C | Prevents condensation of the analyte. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization. |
Method Validation and Quality Control
A validated method ensures trustworthy and authoritative results. The described protocol typically achieves excellent performance.
-
Linearity: The method demonstrates good linearity with coefficients of determination (R²) of 0.999 or greater over a concentration range of 5-100 ng/L.[1][2]
-
Limits of Detection (LOD): Method detection limits (MDL) for this compound can be as low as 0.22 to 0.67 ng/L, well below the human odor threshold.[6][11]
-
Precision and Accuracy: The method exhibits good precision, with relative standard deviations (RSDs) typically below 10%. Recoveries in spiked water samples are generally in the range of 89-102%.[2][11]
-
Quality Control: Regularly analyze laboratory blanks, fortified blanks, and duplicate samples to monitor for contamination, accuracy, and precision.
Troubleshooting
| Issue | Potential Cause | Solution |
| Poor Sensitivity/Low Peak Area | Incomplete desorption. | Increase injector temperature or desorption time. |
| Non-optimal extraction parameters. | Optimize extraction time, temperature, and salt concentration. | |
| Fiber degradation. | Replace the SPME fiber. Fibers have a limited lifetime. | |
| Poor Reproducibility (%RSD > 15%) | Inconsistent sample volume or salt addition. | Use precise volumetric measurements and weigh salt accurately. |
| Fluctuations in extraction temperature or time. | Ensure consistent heating and timing, preferably with an autosampler. | |
| Carryover from previous sample. | Increase fiber bake-out time/temperature between runs. | |
| Ghost Peaks/Contamination | Contaminated vials, septa, or reagent water. | Use high-purity reagents and pre-baked vials. |
| Septum bleed from the GC inlet. | Use high-quality, low-bleed septa. |
Conclusion
Headspace SPME coupled with GC-MS is a powerful, sensitive, and robust technique for the routine analysis of this compound in water.[11] By eliminating the need for organic solvents and enabling automation, this method provides a streamlined and efficient workflow for water quality monitoring and research applications.[6] The protocol detailed herein serves as a comprehensive guide for establishing a reliable analytical system capable of quantifying this compound at the ultra-trace levels required to protect public health and ensure consumer satisfaction.
References
-
Determination of 2-Methylisoborneol and this compound in Water Using Solid Phase Micro Extraction. (n.d.). Teledyne Tekmar. Retrieved from [Link]
-
Li, W., et al. (2023). Trace-level analysis of this compound in aquaculture systems by Headspace SPME-GC-MS/MS. MethodsX, 11, 102319. Retrieved from [Link]
-
Zhang, T., et al. (2012). Rapid Determination of this compound and 2-MIB in Water by Headspace Solid Phase Microextraction Gas Chromatography-Mass Spectrometry. 2012 Third International Conference on Digital Manufacturing & Automation. Retrieved from [Link]
-
Determination of this compound and 2-Methylisoborneol in Water Using SPME. (n.d.). EST Analytical. Retrieved from [Link]
-
Abeysundara, H. T., et al. (2017). Determination of this compound and 2-MIB in drinking water by SPME-PTV-GC-MS. ResearchGate. Retrieved from [Link]
-
Busby, R. R., et al. (2021). Solid-phase microextraction (SPME) for determination of this compound and 2-methylisoborneol in volatile emissions from soil disturbance. Chemosphere, 284, 131333. Retrieved from [Link]
-
Kong, Y., & Cao, Z. (2018). Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with Gas Chromatography and Mass Spectrometry. Agilent Technologies. Retrieved from [Link]
-
Analysis of this compound and 2-MIB in Drinking Water by GC/MS with Headspace SPME Arrow. (2021). YoungIn Chromass. Retrieved from [Link]
-
Busby, R. R., et al. (2021). Solid-phase microextraction (SPME) for determination of this compound and 2-methylisoborneol in volatile emissions from soil disturbance. PubMed. Retrieved from [Link]
-
Standard Methods: 6040D: Solid-Phase Microextraction (SPME). (n.d.). Standard Methods for the Examination of Water and Wastewater. Retrieved from [Link]
-
Sajid, M., & Pawliszyn, J. (2022). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Molecules, 27(23), 8527. Retrieved from [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. supelco.com.tw [supelco.com.tw]
- 5. Trace-level analysis of this compound in aquaculture systems by Headspace SPME-GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. NEMI Method Summary - 6040D [nemi.gov]
- 9. Solid-phase microextraction (SPME) for determination of this compound and 2-methylisoborneol in volatile emissions from soil disturbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid Determination of this compound and 2-MIB in Water by Headspace Solid Phase Microextraction Gas Chromatography-Mass Spectrometry | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 12. apps.dtic.mil [apps.dtic.mil]
Application Note: Ultra-Trace Level Determination of Geosmin in Aqueous Samples Using Stir Bar Sorptive Extraction (SBSE) Coupled with Thermal Desorption GC-MS
Introduction: The Challenge of Earthy-Musty Odors
The presence of "earthy" or "musty" off-flavors is a persistent challenge in the drinking water, aquaculture, and beverage industries. These undesirable sensory characteristics are primarily caused by two microbial metabolites: geosmin (GSM) and 2-methylisoborneol (MIB).[1][2] Produced by certain species of cyanobacteria and actinomycetes, these compounds have exceptionally low odor threshold concentrations (OTCs), detectable by humans at levels as low as 1 to 10 nanograms per liter (ng/L or parts per trillion).[3][4][5] Consequently, their detection and quantification require an analytical method with outstanding sensitivity and pre-concentration capabilities.
Stir Bar Sorptive Extraction (SBSE) has emerged as a superior solvent-less sample preparation technique for this application.[6][7] It offers a simple, efficient, and environmentally friendly workflow for extracting and concentrating semi-volatile organic compounds like this compound from aqueous matrices. This application note provides a detailed protocol and expert insights for the robust analysis of this compound using SBSE followed by thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS).
The SBSE Principle: Maximizing Analyte Enrichment
SBSE operates on the principle of analyte partitioning between the sample matrix and a sorptive polymer coating on a magnetic stir bar.[8][9] For this compound, a nonpolar compound, the standard coating is polydimethylsiloxane (PDMS), a phase into which it readily partitions.
The key to SBSE's high sensitivity lies in its significantly larger volume of extraction phase compared to other microextraction techniques like Solid Phase Microextraction (SPME). A typical SBSE stir bar may have 50–100 times more PDMS than an SPME fiber.[1][4][7] This larger phase volume allows for a much higher recovery and concentration factor for the target analyte, governed by the octanol-water partition coefficient (Kow).[4][8] The result is a method that is often 10 to 50 times more sensitive than SPME for this compound analysis.[1][7] After extraction, the stir bar is transferred directly to a thermal desorber, which releases the trapped analytes into the GC-MS for analysis, eliminating the need for solvents and minimizing analyte loss.[6]
Caption: Analyte partitioning from the sample to the PDMS stir bar during SBSE.
Detailed Application Protocol
This protocol is designed for the analysis of this compound in drinking water or similar aqueous samples.
Required Instrumentation and Materials
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a Thermal Desorption Unit (TDU) and a cryogenically cooled injection system (CIS).
-
SBSE Stir Bars (Twister™): 10 mm length, 0.5 mm PDMS film thickness.
-
Autosampler: Capable of handling thermal desorption tubes.
-
Magnetic Stir Plate: Capable of consistent stirring speeds (e.g., 1000-1500 rpm).
-
Glass Vials: 20 mL or 40 mL clear glass vials with screw caps and PTFE-lined septa.
-
Forceps: Clean, non-coated forceps for handling stir bars.
-
Thermal Desorption Tubes: Glass tubes compatible with the TDU.
-
Reagents: this compound analytical standard, internal standard (e.g., 2,4,6-Trichloroanisole-d5), HPLC-grade methanol (for stock solutions), and ultrapure water.
Step-by-Step Methodology
Step 1: Stir Bar Conditioning (Critical for Accuracy) Before first use and between analyses, stir bars must be conditioned to prevent carryover and remove contaminants.
-
Place the stir bar in a clean, empty thermal desorption tube.
-
Insert the tube into a tube conditioner or the TDU.
-
Heat the stir bar under a flow of inert gas (Helium or Nitrogen).
-
Conditioning Program: Heat from 50°C to 280°C at 60°C/min and hold for 2 hours.[8]
-
Allow the stir bar to cool in a clean, sealed container before use.
Step 2: Sample Preparation and Extraction
-
Place a 20 mL aliquot of the water sample into a 20 mL or 40 mL glass vial.
-
Optional but Recommended: Spike the sample with an internal standard to improve quantitative accuracy.
-
Using clean forceps, add a conditioned SBSE stir bar to the vial.
-
Seal the vial and place it on a magnetic stir plate.
-
Extraction Parameters: Stir the sample at 1000 rpm for 60-120 minutes at room temperature (25°C).[6][8]
-
Expert Insight: While higher temperatures can shorten extraction times, room temperature is often sufficient and prevents potential degradation of other trace compounds.[10] For this compound, extraction is an equilibrium-driven process; extending the time beyond 120 minutes typically yields diminishing returns.
-
Step 3: Post-Extraction Handling
-
After extraction, turn off the stirrer and carefully remove the stir bar using clean forceps.
-
Rinse the stir bar by briefly dipping it into a beaker of ultrapure water to remove any adhered matrix salts or particulates.
-
Crucial Drying Step: Gently blot the stir bar dry with a lint-free tissue (e.g., Kimwipe).[6][8] This is essential to prevent water from being introduced into the TD-GC-MS system, which can degrade column performance and affect results.
-
Place the dried stir bar into a labeled thermal desorption tube.
Step 4: Thermal Desorption and GC-MS Analysis
-
Place the desorption tube into the TDU autosampler tray.
-
The instrument will automatically transfer the tube to the TDU for desorption and analysis.
-
Mechanism Explained: The TDU rapidly heats the stir bar, releasing the trapped this compound into a carrier gas stream. This gas is then focused at the head of the GC column using a cryogenically cooled inlet (CIS) at temperatures as low as -120°C.[6][8] This cryofocusing step ensures that the analytes enter the GC column as a single, sharp band, resulting in excellent peak shape and resolution. The CIS is then rapidly heated to inject the sample onto the column.
-
Caption: The complete analytical workflow for SBSE-TD-GC-MS of this compound.
Recommended Instrumental Parameters
| Parameter | Setting | Rationale |
| Thermal Desorption Unit (TDU) | Program: 40°C (0.5 min hold) to 280°C at 240°C/min, hold for 3 min.[6][8] | Ensures rapid and complete transfer of this compound from the stir bar. |
| Cryo-Inlet System (CIS) | Cryofocusing Temp: -120°C.[6][8] Injection: Program to 280°C at 12°C/s, hold for 3 min. | Traps desorbed analytes in a narrow band for sharp chromatographic peaks. |
| GC Column | HP-5ms (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[6][8] | Provides excellent separation for semi-volatile compounds. |
| GC Oven Program | 50°C (1 min hold), ramp to 150°C at 15°C/min, then to 280°C at 25°C/min (0.8 min hold).[8] | Optimizes separation of this compound from other potential matrix components. |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min.[8] | Inert gas standard for GC-MS analysis. |
| MS Detector | Mode: Selected Ion Monitoring (SIM).[1][7] Ions: Quantifier: m/z 112. Qualifiers: m/z 125, 126.[2][6] | SIM mode provides maximum sensitivity for trace-level quantification. |
Performance Characteristics
The SBSE method delivers exceptional performance for this compound analysis, as demonstrated by data synthesized from multiple studies.
| Performance Metric | Typical Value | Source(s) |
| Limit of Detection (LOD) | 0.15 - 2 ng/L | [1][7][11] |
| Limit of Quantitation (LOQ) | 0.3 - 6 ng/L | [1][7][11][12] |
| Linearity Range | 0.3 - 100 ng/L (R² > 0.999) | [11][12] |
| Precision (RSD) | 3.7% - 9.2% at low ng/L levels | [1][7] |
| Recovery | 89% - 109% in fortified water samples | [1] |
Troubleshooting and Best Practices
-
Issue: Low Analyte Recovery.
-
Cause: Insufficient stir bar conditioning.
-
Solution: Ensure the conditioning protocol is followed rigorously before first use and that a shorter re-conditioning is performed between samples if high concentrations are expected.
-
-
Issue: Poor Reproducibility (High %RSD).
-
Cause: Inconsistent post-extraction drying of the stir bar.
-
Solution: Standardize the drying procedure. A consistent number of dabs with a lint-free tissue is crucial. Avoid vigorous rubbing, which could remove part of the PDMS phase over time.
-
-
Issue: Contamination or Ghost Peaks.
-
Cause: Carryover from a previous high-concentration sample or contaminated handling tools.
-
Solution: Run a blank (ultrapure water) after a suspected high sample. If carryover is observed, re-condition the stir bar. Always use clean forceps and glassware.
-
-
Expert Insight on Matrix Effects: While the addition of salt is a common strategy in other extraction methods to "salt out" analytes, studies have shown it can decrease the recovery of this compound and MIB in SBSE and is therefore not recommended.[10]
Conclusion
Stir Bar Sorptive Extraction (SBSE) is a powerful, robust, and highly sensitive technique for the concentration and analysis of this compound in water. Its solvent-free nature, simple workflow, and superior enrichment factor compared to other methods make it an ideal choice for laboratories performing routine monitoring of drinking water quality, as well as for research applications in flavor and odor analysis. By following the detailed protocol and best practices outlined in this note, researchers and scientists can achieve reliable and accurate quantification of this compound at the ultra-trace levels required to protect consumer satisfaction and product quality.
References
-
Analysis of this compound and 2-MIB in Water by Stir Bar Sorptive Extraction (SBSE) and GC/MS. (2025). ResearchGate. [Link]
-
Determination of 2-Methylisoborneol and this compound in Water Using Solid Phase Micro Extraction. (n.d.). Shimadzu. [Link]
-
Sensitive Analysis of Off-flavor Compounds, this compound and 2-Methyl. (2014). Longdom Publishing. [Link]
-
Kim, H., et al. (2003). Determination of 2-methylisoborneol and this compound in water by gas chromatography-mass spectrometry using stir bar sorptive extraction. Journal of Chromatography A. [Link]
-
A fast stir bar sorptive extraction method for the analysis of this compound and 2-methylisoborneol in source and drinking water. (2007). IWA Publishing. [Link]
-
Determination of off-flavor compounds, 2-methylisoborneol and this compound, in salmon fillets using stir bar sorptive extraction-thermal desorption coupled with gas chromatography-mass spectrometry. (2013). PubMed. [Link]
-
Extraction and detection of this compound and 2-methylisoborneol in water using high-capacity sorptive extraction (HiSorbTM) with anal. (n.d.). The NELAC Institute. [Link]
-
Sensitive Analysis of Off-flavor Compounds, this compound and 2-methylisoborneol, in Water and Farmed Sturgeon by using Stir Bar Sorptive Extraction. (2014). Longdom Publishing. [Link]
-
Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with Gas Chromatography and Mass Spectrometry. (2018). Agilent. [Link]
-
Stir Bar Sorptive Extraction: A New Way to Extract Off-Flavor Compounds in the Aquatic Environment Application. (n.d.). Agilent. [Link]
-
Versatile New Stir Bar Sorptive Extraction Techniques for Flavor, Fragrance, and Odor Analysis. (2015). YouTube. [Link]
-
Rapid Detection of this compound and 2-Methylisoborneol in Drinking Water. (2022). The University of Liverpool Repository. [Link]
-
Using Stir Bar Sorptive Extraction (SBSE) for Taste and Odour Measurements in Drinking Water. (n.d.). Anatune. [Link]
-
Recent Developments of Stir Bar Sorptive Extraction for Food Applications: Extension to Polar Solutes. (2018). ACS Publications. [Link]
-
Determination of off-flavor compounds, 2-methylisoborneol and this compound, in salmon fillets using stir bar sorptive extraction–thermal desorption coupled with gas chromatography–mass spectrometry. (2014). ResearchGate. [Link]
-
Recent developments and applications of stir bar sorptive extraction. (2009). PubMed. [Link]
-
Recent Developments of Stir Bar Sorptive Extraction for Food Applications: Extension to Polar Solutes. (2018). ResearchGate. [Link]
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- 11. Determination of off-flavor compounds, 2-methylisoborneol and this compound, in salmon fillets using stir bar sorptive extraction-thermal desorption coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Analysis of Geosmin and 2-MIB in Complex Matrices
Welcome to the technical support center for the analysis of geosmin and 2-methylisoborneol (2-MIB). As compounds responsible for undesirable earthy and musty off-flavors in water and food products, their accurate detection at trace levels is critical.[1][2][3][4] Some highly sensitized individuals can detect this compound and 2-MIB at concentrations as low as 1-10 ng/L.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered when analyzing these volatile organic compounds in complex matrices such as water, fish tissue, and soil.
I. Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the analysis of this compound and 2-MIB.
Q1: What are the most common analytical methods for this compound and 2-MIB, and what are their primary challenges?
A1: The most prevalent methods involve a sample pre-enrichment step followed by gas chromatography-mass spectrometry (GC-MS) detection.[1] Common pre-enrichment techniques include:
-
Solid-Phase Microextraction (SPME): This is a widely used, sensitive technique.[5] However, challenges include matrix effects, fiber fragility, and the potential for competitive adsorption from other matrix components.[6]
-
Purge-and-Trap (P&T): This method is effective for concentrating volatile compounds from water samples. Challenges include potential for analyte dehydration (especially for 2-MIB) at elevated temperatures and the need for careful optimization of purge flow and temperature.[7][8]
-
Stir-Bar Sorptive Extraction (SBSE): While not as easily automatable, SBSE offers a higher capacity for analytes compared to SPME.[9]
The primary overarching challenge is accurately quantifying these compounds at extremely low concentrations (ng/L or ppt levels) in matrices that contain numerous interfering substances.[1][3][10]
Q2: My analyte recovery is low and inconsistent. What are the likely causes?
A2: Low and variable recovery can stem from several factors:
-
Matrix Effects: Co-extracted compounds from the sample matrix can suppress the analytical signal. This is a significant issue in complex samples like fish tissue or soil extracts.[11][12] Using a stable isotope-labeled internal standard (e.g., d5-Geosmin, d3-2-MIB) is a robust way to compensate for these effects.[12][13][14]
-
Inefficient Extraction: The chosen extraction parameters (e.g., SPME fiber type, extraction time, temperature) may not be optimal for your specific matrix. For instance, the addition of salt ("salting out") can significantly improve the extraction efficiency of this compound and 2-MIB from aqueous samples.[5][15]
-
Analyte Degradation: this compound can be susceptible to degradation under certain pH conditions, particularly acidic ones.[15] Ensure your sample preservation and preparation methods maintain a suitable pH.
-
Analyte Adsorption: this compound and 2-MIB can adsorb to active sites in the GC inlet or column, leading to peak tailing and reduced response. Proper inlet maintenance and the use of deactivated liners are crucial.
Q3: I'm observing significant background interference in my chromatograms. How can I minimize this?
A3: Background interference is a common problem when analyzing trace-level compounds. Here are some strategies to mitigate it:
-
Optimize Sample Preparation: Employ selective extraction techniques that minimize the co-extraction of interfering compounds.
-
Use High-Resolution GC: A longer GC column or a column with a more selective stationary phase can improve the separation of this compound and 2-MIB from matrix components.
-
Employ Tandem Mass Spectrometry (MS/MS): MS/MS provides excellent spectral clarity by reducing background noise and eliminating matrix effects, which significantly improves the sensitivity of the method.[3]
-
Selected Ion Monitoring (SIM): Instead of scanning a full mass range, monitoring only the characteristic ions for this compound and 2-MIB can improve sensitivity and reduce the impact of co-eluting compounds.[9]
Q4: How do I choose the right SPME fiber for my application?
A4: The choice of SPME fiber coating is critical for achieving optimal extraction efficiency. For the semi-volatile this compound and 2-MIB, a medium-polar fiber is generally the most effective. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a popular and effective choice for the simultaneous analysis of both compounds.[16][17]
Q5: Can I analyze this compound and 2-MIB in solid matrices like fish tissue and soil?
A5: Yes, but it requires more extensive sample preparation. For fish tissue, homogenization is necessary, and techniques like distillation followed by SPME can be employed to separate the analytes from the complex matrix.[12] For soil, headspace SPME can be used to sample the volatile compounds released from a disturbed soil sample.[17] In both cases, matrix effects are a significant concern, and the use of stable isotope dilution is highly recommended for accurate quantification.[12]
II. Troubleshooting Guides
This section provides structured troubleshooting workflows for common problems encountered during this compound and 2-MIB analysis.
Guide 1: Low or No Analyte Signal
This guide helps diagnose and resolve issues related to a weak or absent signal for this compound and/or 2-MIB.
Caption: Troubleshooting workflow for low or no analyte signal.
Guide 2: Poor Peak Shape and Resolution
This guide addresses issues like peak tailing, fronting, and co-elution with interfering peaks.
Caption: Troubleshooting workflow for poor peak shape and resolution.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for the analysis of this compound and 2-MIB in water samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
Protocol 1: HS-SPME-GC-MS Analysis of this compound and 2-MIB in Water
This protocol is a robust starting point for the analysis of this compound and 2-MIB in drinking and source water.
1. Materials and Reagents:
-
This compound and 2-MIB analytical standards
-
d5-Geosmin and d3-2-MIB internal standards
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade, baked at 400°C for 4 hours to remove volatile contaminants)
-
Ultrapure water
-
20 mL headspace vials with PTFE-lined septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
2. Standard Preparation:
-
Prepare individual stock solutions of this compound and 2-MIB in methanol.
-
Prepare a mixed working standard solution by diluting the stock solutions in methanol.
-
Prepare calibration standards by spiking appropriate volumes of the working standard into ultrapure water in headspace vials to achieve the desired concentration range (e.g., 1-100 ng/L).[15]
-
Spike each calibration standard and sample with a constant concentration of the internal standard mix.
3. Sample Preparation:
-
Collect water samples in clean, amber glass bottles.
-
For each sample, transfer a 10 mL aliquot into a 20 mL headspace vial.[15]
-
Add 3 g of sodium chloride to each vial to enhance the extraction efficiency.[15]
-
Add the internal standard solution.
-
Immediately cap and seal the vials.
4. HS-SPME Extraction:
-
Place the vials in an autosampler equipped with an agitator and heater.
-
Equilibrate the sample at a specified temperature (e.g., 60-80°C) for a set time (e.g., 5-15 minutes) with agitation.[10][15]
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-30 minutes) at the same temperature with continued agitation.[10][15]
5. GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
SPME Desorption: Desorb the fiber in the injection port for 2-5 minutes.[10][15]
-
GC Column: A mid-polar column (e.g., 5% phenyl-methylpolysiloxane) is suitable.
-
Oven Program: A typical program might start at a low temperature (e.g., 35-50°C), ramp to a mid-range temperature to separate the analytes, and then ramp to a higher temperature to clean the column.[3]
-
Carrier Gas: Helium or Hydrogen.[1]
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) or MS/MS mode.
Visualizing the Workflow
Caption: HS-SPME-GC-MS workflow for this compound and 2-MIB analysis.
IV. Data Presentation
Quantitative data, such as optimal extraction parameters, can be summarized for easy comparison.
Table 1: Optimized HS-SPME Parameters for Water Samples
| Parameter | Recommended Value | Rationale |
| SPME Fiber | DVB/CAR/PDMS | Provides good affinity for semi-volatile compounds like this compound and 2-MIB.[16][17] |
| Sample Volume | 10 mL in a 20 mL vial | Balances sufficient analyte mass with adequate headspace for efficient extraction.[10] |
| Salt Addition | 3 g NaCl | Increases the ionic strength of the sample, promoting the partitioning of analytes into the headspace ("salting out").[10] |
| Extraction Temp. | 60-80 °C | Enhances the volatility of this compound and 2-MIB, improving extraction kinetics.[10] |
| Extraction Time | 20-30 min | Allows sufficient time for the analytes to reach equilibrium between the sample headspace and the SPME fiber.[10] |
| Desorption Temp. | 250 °C | Ensures complete and rapid transfer of the analytes from the SPME fiber to the GC column.[10] |
| Desorption Time | 2-5 min | Sufficient time for complete desorption without causing thermal degradation of the analytes or the fiber.[10] |
V. References
-
Comparison of Analytical Techniques for Detection of this compound and 2-Methylisoborneol in Aqueous Samples. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Comparison of two methods for the determination of this compound and 2-methylisoborneol in algae samples by stable isotope dilution assay through purge-and-trap or headspace solid-phase microextraction combined with GC/MS. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Rapid Detection of this compound and 2-Methylisoborneol in Drinking Water. (2022). The University of Liverpool Repository. Retrieved January 16, 2026, from [Link]
-
Extraction and detection of this compound and 2-methylisoborneol in water using high-capacity sorptive extraction (HiSorbTM) with anal. (n.d.). The NELAC Institute. Retrieved January 16, 2026, from [Link]
-
Extraction and Detection of this compound and 2-Methylisoborneol in Water and Fish using High-Capacity Sorptive Extraction Probes and GC-MS. (2022). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Sensitive Detection of 2-MIB and this compound in Drinking Water. (2012). Agilent. Retrieved January 16, 2026, from [Link]
-
This compound and 2-methylisoborneol monitoring versus a combination of sensory and chemical analyses in drinking water odor evaluation. (2023). IWA Publishing. Retrieved January 16, 2026, from [Link]
-
Analysis of this compound and 2-Methylisoborneol (MIB) by Solid Phase Micro Extraction (SPME) and CI-MS-MS using the Varian 240 MS. (2008). LCGC International. Retrieved January 16, 2026, from [Link]
-
Analysis of this compound and 2-MIB in Drinking Water by GC/MS with Headspace SPME Arrow. (2021). YouTube. Retrieved January 16, 2026, from [Link]
-
A critical review on this compound and 2-methylisoborneol in water: sources, effects, detection, and removal techniques. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Highly Sensitive Detection of this compound and MIB by Purge and Trap (P&T) with Gas Chromatography/Mass Spectrometry (GC/MS) to. (n.d.). YSI. Retrieved January 16, 2026, from [Link]
-
Determination of this compound and 2-methylisoborneol in water and wine samples by ultrasound-assisted dispersive liquid-liquid microextraction coupled to gas chromatography-mass spectrometry. (2011). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Comparison of this compound and 2-methylisoborneol removal by conventional ozonation and co-treatment of potassium ferrate and. (2021). Western University. Retrieved January 16, 2026, from [Link]
-
Extraction and Detection of this compound and 2-Methylisoborneol in Water and Fish using High-Capacity Sorptive Extraction Probes and GC-MS. (2022). JoVE. Retrieved January 16, 2026, from [Link]
-
Biochemical and Ecological Control of this compound and 2-Methylisoborneol in Source Waters. (n.d.). American Society for Microbiology. Retrieved January 16, 2026, from [Link]
-
This compound and 2-Methylisoborneol Detection in Water Using Semiconductor Gas Sensors. (2023). MDPI. Retrieved January 16, 2026, from [Link]
-
Determination of 2-Methylisoborneol and this compound in Water Using Solid Phase Micro Extraction. (n.d.). Teledyne CETAC. Retrieved January 16, 2026, from [Link]
-
Determination of this compound and 2-Methylisoborneol and Associated Microbial Composition in Rainbow Trout Aquaculture Systems for Human Consumption. (2024). MDPI. Retrieved January 16, 2026, from [Link]
-
Identification of conditions underlying production of this compound and 2-methylisoborneol in a recirculating system. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Improved Quantification of this compound and 2-Methylisoborneol in Farmed Fish Using Stable Isotope Dilution Gas Chromatography-Mass Spectrometry. (2022). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
Determination of this compound and 2-Methylisoborneol in water using Solid Phase Micro Extraction (SPME) and Gas Chromatography Mass Spectrometry (GC/MS). (2018). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Solid-phase microextraction (SPME) for determination of this compound and 2-methylisoborneol in volatile emissions from soil disturbance. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Determination of 2-Methylisoborneol, this compound and 2,4,6-Trichloroanisole in Drinking Water by Dynamic Headspace Coupled to Select. (n.d.). GERSTEL. Retrieved January 16, 2026, from [Link]
-
Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with Gas Chromatography and Mass Spectrometry. (2018). Agilent. Retrieved January 16, 2026, from [Link]
-
Analysis of 2-Methylisoborneol and this compound in Drinking Water by GC-MS and SPME Arrow. (n.d.). Shimadzu. Retrieved January 16, 2026, from [Link]
-
Method Validation for the Trace Analysis of this compound and 2-Methylisoborneol in Water by “Salt-Free” Purge-and. (n.d.). Hilaris Publisher. Retrieved January 16, 2026, from [Link]
-
Determination of this compound and 2-Methylisoborneol Using SPME. (n.d.). EST Analytical. Retrieved January 16, 2026, from [Link]
-
The Determination of this compound and 2-Methylisoborneol Using Stable Isotope Dilution Purge-and-Trap Gas Chromatography Mass Spectrometry. (2012). Scientific Research Publishing. Retrieved January 16, 2026, from [Link]
-
Determination of 2‐methylisoborneol and this compound in water by gas chromatography‐mass spectrometry using stir bar sorptive extraction. (2004). ResearchGate. Retrieved January 16, 2026, from [Link]
-
HS-SPME-GC/MS Method for the Simultaneous Determination of Trihalomethanes, this compound, and 2-Methylisoborneol in Water Samples. (2023). MDPI. Retrieved January 16, 2026, from [Link]
-
This compound and 2-methylisoborneol monitoring versus a combination of sensory and chemical analyses in drinking water odor evaluation. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]
-
A case study investigating the occurrence of this compound and 2-methylisoborneol (MIB) in the surface waters of the Hinze Dam, Gold Coast, Australia. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
Sources
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. iwaponline.com [iwaponline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and Detection of this compound and 2-Methylisoborneol in Water and Fish using High-Capacity Sorptive Extraction Probes and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ysi.com [ysi.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. apps.nelac-institute.org [apps.nelac-institute.org]
- 10. agilent.com [agilent.com]
- 11. Determination of this compound and 2-methylisoborneol in water and wine samples by ultrasound-assisted dispersive liquid-liquid microextraction coupled to gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved Quantification of this compound and 2-Methylisoborneol in Farmed Fish Using Stable Isotope Dilution Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of two methods for the determination of this compound and 2-methylisoborneol in algae samples by stable isotope dilution assay through purge-and-trap or headspace solid-phase microextraction combined with GC/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. file.scirp.org [file.scirp.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving Detection Limits for Geosmin in Drinking Water
Welcome to the technical support center dedicated to the ultra-trace analysis of geosmin in drinking water. As researchers and scientists, you are aware that detecting this compound at or below its odor threshold—as low as 5 nanograms per liter (ng/L)—presents a significant analytical challenge.[1] This guide is structured to provide both high-level answers to common questions and in-depth, actionable troubleshooting protocols to help you enhance the sensitivity and reliability of your this compound detection methods.
Frequently Asked Questions (FAQs)
Q1: What are the most effective analytical techniques for detecting this compound at ng/L levels in drinking water?
A1: The most widely adopted and successful methods for trace-level this compound analysis combine a sample pre-concentration step with Gas Chromatography-Mass Spectrometry (GC-MS).[2] The most common pre-concentration techniques include:
-
Solid-Phase Microextraction (SPME): This is a solvent-free, efficient, and easily automated method.[1] It involves exposing a coated fiber to the sample's headspace (or directly immersing it) to adsorb volatile and semi-volatile compounds like this compound.
-
Purge-and-Trap (P&T): This technique involves bubbling an inert gas through the water sample, which strips volatile compounds and carries them onto an adsorbent trap. The trap is then heated to release the analytes into the GC-MS.[3][4]
-
Micro-Solid Phase Extraction (µSPE): A newer, automated technique that uses a small amount of sorbent material to extract analytes, requiring minimal sample volume and elution solvent.[2][5]
For ultimate sensitivity, coupling these extraction methods with a Triple Quadrupole GC/MS (GC-MS/MS) system operating in Multiple Reaction Monitoring (MRM) mode is highly effective.[6][7] This significantly reduces chemical noise and improves signal-to-noise ratios, allowing for detection limits in the sub-ppt (ng/L) range.[6]
Q2: Why is "salting out" a common step in this compound analysis, and how does it work?
A2: "Salting out" refers to the addition of a neutral salt, most commonly sodium chloride (NaCl), to the aqueous sample before extraction.[8] This practice is crucial for improving the detection of semi-volatile compounds like this compound for two primary reasons:
-
Decreased Solubility: The addition of salt increases the ionic strength of the water, which reduces the solubility of nonpolar organic molecules like this compound.
-
Increased Volatility: By reducing its solubility, the salt effectively "pushes" this compound out of the aqueous phase and into the headspace, increasing its partial pressure.
This phenomenon, governed by Henry's Law, enhances the efficiency of headspace extraction techniques like SPME, leading to a greater amount of this compound being adsorbed by the fiber and ultimately a stronger signal in the GC-MS.[9]
Q3: Which SPME fiber is best suited for this compound analysis?
A3: The choice of SPME fiber coating is critical for efficient extraction. For semi-volatile compounds like this compound, a combination or "divinylbenzene/carboxen/polydimethylsiloxane" (DVB/CAR/PDMS) fiber is often recommended.[8][10] This mixed-phase coating offers a broad range of selectivity, capable of adsorbing analytes with different polarities and molecular weights, making it highly effective for this compound.[8]
Q4: My calibration curve for this compound is not linear at low concentrations (<10 ng/L). What could be the cause?
A4: Non-linearity at the low end of a calibration curve is a common issue in trace analysis. Several factors could be at play:
-
Active Sites: The GC inlet liner, column, or ion source may have active sites where the low concentration of this compound can be irreversibly adsorbed, preventing it from reaching the detector.
-
Standard Preparation Errors: Inaccuracies in serial dilutions when preparing low ng/L standards are common.
-
Matrix Effects: Even in clean water, trace contaminants can interfere with the analysis.
-
Calibration Range: Calibrating over a very wide dynamic range (e.g., 1-1000 ng/L) can cause the error from high-concentration standards to overwhelm the response of the low-concentration standards, skewing the regression fit.[11] It is often better to calibrate over a narrower range that is relevant to your expected sample concentrations.[11]
Troubleshooting Guides
This section provides detailed, step-by-step solutions to common problems encountered during the SPME-GC-MS analysis of this compound.
Problem 1: Low or No this compound Peak Detected
You are analyzing a spiked sample or a real sample expected to contain this compound, but the resulting chromatogram shows a very small peak or no peak at all.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound signal.
Step-by-Step Protocol
-
Verify Standard and Sample Integrity:
-
Action: Prepare a fresh this compound standard at a mid-range concentration (e.g., 20 ng/L) from your stock solution. Analyze this alongside your sample.
-
Rationale: this compound standards, especially at low concentrations, can degrade over time. This step confirms that your standard is viable and that the issue is not with the sample itself.
-
-
Optimize SPME Extraction Parameters:
-
Action: Systematically evaluate your SPME parameters. A typical optimization process is detailed in the table below.[7]
-
Rationale: The efficiency of this compound extraction from water into the SPME fiber is highly dependent on temperature, time, and ionic strength. Inadequate conditions will result in poor analyte recovery.[7][8]
-
| Parameter | Typical Range | Rationale & Key Considerations |
| Extraction Temp. | 50-70 °C | Higher temperatures increase the volatility of this compound, promoting its transfer to the headspace.[10] However, excessively high temperatures can decrease the partitioning coefficient of the fiber, leading to lower absorption. |
| Extraction Time | 30-60 min | Sufficient time is needed for the analyte concentration to reach equilibrium between the sample headspace and the fiber.[10] The optimal time depends on temperature and sample agitation. |
| Salt Addition (NaCl) | 2-4 g per 10 mL | Increases the ionic strength, "salting out" this compound from the water phase, thereby increasing its concentration in the headspace for more efficient extraction.[8] |
| Agitation Speed | 500-1000 rpm | Agitation helps to accelerate the mass transfer of this compound from the bulk sample to the headspace, reducing the time needed to reach equilibrium.[7] |
-
Inspect the SPME Fiber:
-
Action: Carefully examine your SPME fiber under a magnifying glass. Look for signs of stripping of the coating, discoloration, or breakage.
-
Rationale: The fiber's coating is where the analyte is adsorbed. If it is damaged or has been used for too many injections, its capacity to extract this compound will be severely diminished.[12]
-
-
Confirm Desorption Efficiency:
-
Action: Ensure your GC inlet temperature is sufficiently high, typically between 250-290 °C.[10][13] The desorption time should be adequate, usually 2-5 minutes.[8][12]
-
Rationale: Incomplete desorption means that not all of the extracted this compound is being transferred from the fiber to the GC column for analysis. This can also lead to carryover in subsequent runs.[13]
-
-
Check GC-MS System Parameters:
-
Action: Verify that the MS is set to acquire data using the correct ions for this compound. For single quadrupole MS in Selected Ion Monitoring (SIM) mode, the primary quantitation ion is typically m/z 112.[8] For MS/MS systems, ensure the correct precursor and product ion transitions are being monitored (e.g., precursor m/z 112, product ions m/z 97 and 83).[6][7]
-
Rationale: Incorrect MS parameters are a simple but common reason for not detecting a target analyte. A recent instrument tune report should also be checked to ensure the system is performing optimally.
-
Problem 2: High Variability / Poor Reproducibility (%RSD > 15%)
You are analyzing replicate samples, but the peak areas for this compound are inconsistent, leading to a high Relative Standard Deviation (%RSD).
Experimental Workflow for Improving Reproducibility
Caption: Workflow for troubleshooting poor reproducibility.
Step-by-Step Protocol
-
Implement an Internal Standard (IS):
-
Action: The single most effective way to improve reproducibility is to use an isotopically labeled internal standard, such as this compound-d3. Spike all standards, blanks, and samples with a consistent amount of the IS.
-
Rationale: An internal standard co-behaves with the native analyte throughout the entire process (extraction, desorption, injection, and ionization). By calculating the ratio of the this compound peak area to the IS peak area, you can correct for variations in extraction efficiency, injection volume, and instrument response, which are common sources of irreproducibility.[14]
-
-
Automate the SPME Process:
-
Action: If not already doing so, use an autosampler for the SPME extraction and injection.
-
Rationale: Manual SPME is highly prone to operator-dependent variability. An autosampler ensures that the fiber exposure time, headspace volume, and fiber insertion depth into the GC inlet are identical for every run, which is critical for achieving high precision.[1][6]
-
-
Check for System Leaks:
-
Action: Inspect the GC inlet septum. A worn or cored septum is a common source of leaks. Replace it if it shows signs of wear.
-
Rationale: A leak in the inlet will cause a variable loss of analyte during desorption and transfer to the column, leading to inconsistent peak areas.
-
-
Evaluate SPME Fiber Carryover:
-
Action: After analyzing a high-concentration standard, run a blank (e.g., reagent water). If you see a this compound peak in the blank, you have a carryover problem.
-
Rationale: Carryover from a previous, more concentrated sample can artificially inflate the results of a subsequent sample, leading to poor reproducibility. To mitigate this, increase the fiber desorption time in the inlet and/or increase the fiber conditioning temperature and time in a separate bake-out station post-injection.[15]
-
References
-
Agilent Technologies. (2018, November 20). Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with Gas Chromatography and Mass Spectrometry. Retrieved from [Link]
-
Agilent Technologies. (2012, August 28). Sensitive Detection of 2-MIB and this compound in Drinking Water. Retrieved from [Link]
-
Li, G., et al. (n.d.). Trace-level analysis of this compound in aquaculture systems by Headspace SPME-GC-MS/MS. Retrieved from [Link]
-
Bowen, J., et al. (2023, January 31). An automated micro solid phase extraction gas chromatography-mass spectrometry (μSPE-GC-MS) detection method for this compound and 2-methylisoborneol in drinking water. Scientific Reports. Retrieved from [Link]
-
SCISPEC. (n.d.). Determination of this compound and 2-MIB in Drinking Water by SPME-PTV-GC/MS. Retrieved from [Link]
-
Bowen, J., et al. (2023, January 31). An automated micro solid phase extraction gas chromatography–mass spectrometry (μSPE-GC–MS) detection method for this compound and 2-methylisoborneol in drinking water. R Discovery. Retrieved from [Link]
-
Ganegoda, S., et al. (2017). Determination of this compound and 2-Methylisoborneol in water using Solid Phase Micro Extraction (SPME) and Gas Chromatography Mass Spectrometry (GC/MS). ResearchGate. Retrieved from [Link]
-
Jové, P., et al. (n.d.). Development and optimization of a quantitative analysis of main odorants causing off flavours in cork stoppers using HS‐SPME GC‐MS/MS. ResearchGate. Retrieved from [Link]
-
Roldán-Gómez, A., et al. (2023, January 21). HS-SPME-GC/MS Method for the Simultaneous Determination of Trihalomethanes, this compound, and 2-Methylisoborneol in Water Samples. ADDI. Retrieved from [Link]
-
Jüttner, F., & Watson, S. B. (2007). Biochemical and Ecological Control of this compound and 2-Methylisoborneol in Source Waters. Applied and Environmental Microbiology. Retrieved from [Link]
-
Ho, L., & Newcombe, G. (n.d.). Method Validation for the Trace Analysis of this compound and 2-Methylisoborneol in Water by “Salt-Free” Purge-and-Trap Sampling/GC-MS, Using the Eclipse 4660 Sample Concentrator. ResearchGate. Retrieved from [Link]
-
Li, D., et al. (2016). Detection of 2-methylisoborneol and this compound in drinking water: History and the current state-of-the-art. ResearchGate. Retrieved from [Link]
-
Wang, D., et al. (2007). Sensory and Chemical Analysis Methods for Earthy and Musty Odors in Drinking Water Caused by this compound and 2-Methylisoborneol. ResearchGate. Retrieved from [Link]
-
Ho, L., & Newcombe, G. (n.d.). Method Validation for the Trace Analysis of this compound and 2-Methylisoborneol in Water by “Salt-Free” Purge-and. Hilaris Publisher. Retrieved from [Link]
-
Watson, S. B., et al. (2000). Quantitative Analysis of Trace Levels of this compound and MIB in Source and Drinking Water Using Headspace SPME. ResearchGate. Retrieved from [Link]
-
Ho, L., & Newcombe, G. (n.d.). Method Validation for the Trace Analysis of this compound and 2-Methylisoborneol in Water by “Salt-Free” Purge-and. SciSpace. Retrieved from [Link]
-
Anamariboyes. (2015, October 13). SPME MIB analysis issue. Chromatography Forum. Retrieved from [Link]
-
Thomas, R. (2021, August 1). Calibration: Effects on Accuracy and Detection Limits in Atomic Spectroscopy. Spectroscopy Online. Retrieved from [Link]
-
chromatographer1. (2008, May 16). SPME-GC-MS problems, help. Chromatography Forum. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. An automated micro solid phase extraction gas chromatography-mass spectrometry (μSPE-GC-MS) detection method for this compound and 2-methylisoborneol in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. discovery.researcher.life [discovery.researcher.life]
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- 8. researchgate.net [researchgate.net]
- 9. Biochemical and Ecological Control of this compound and 2-Methylisoborneol in Source Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. SPME MIB analysis issue - Chromatography Forum [chromforum.org]
- 13. SPME-GC-MS problems, help - Chromatography Forum [chromforum.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. addi.ehu.es [addi.ehu.es]
Technical Support Center: Matrix Effects in Geosmin Quantification by GC-MS
Welcome to the technical support center for the analysis of geosmin by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and quality control professionals who are working to accurately quantify this potent off-flavor compound. This compound's extremely low odor threshold necessitates highly sensitive analytical methods; however, the complexity of various sample matrices can significantly impact the accuracy and reliability of your results.[1][2]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the challenges of matrix effects in this compound quantification.
Frequently Asked Questions (FAQs)
Q1: What are "matrix effects" in the context of this compound analysis by GC-MS?
A1: Matrix effects are the alteration of an analytical signal (in this case, the this compound signal in the mass spectrometer) caused by co-extracted, non-target compounds from the sample matrix.[3][4] These effects can manifest as either signal suppression (a lower-than-expected signal) or signal enhancement (a higher-than-expected signal), leading to inaccurate quantification of this compound.[3] For example, in the analysis of this compound in red wine, the complex matrix can lead to a noticeable matrix effect, with recoveries as low as 70-72%.[5]
Q2: Why is the quantification of this compound so susceptible to matrix effects?
A2: Several factors contribute to the susceptibility of this compound analysis to matrix effects:
-
Trace-Level Detection: this compound is often present at very low concentrations (ng/L or parts per trillion), making the analytical signal more vulnerable to interference from even small amounts of co-eluting matrix components.[1][6][7][8]
-
Sample Complexity: this compound is analyzed in a wide variety of matrices, including drinking water, fish tissue, and wine, each with its own unique set of interfering compounds.[5][9][10][11][12]
-
Volatility of this compound: The analytical methods used for this compound, such as Headspace (HS) and Purge-and-Trap (P&T), are designed to extract volatile and semi-volatile compounds, which can also lead to the co-extraction of other volatile matrix components.[13][14][15][16][17]
Q3: What are the most effective strategies for mitigating matrix effects in this compound analysis?
A3: The most robust and widely recommended strategy is the use of Stable Isotope Dilution Analysis (SIDA) .[18][19] This technique involves spiking the sample with a known amount of a stable isotope-labeled internal standard, such as this compound-d3 or d5-geosmin, prior to sample preparation.[20][21][22] Because the labeled standard is chemically identical to the native this compound, it experiences the same matrix effects and variations in extraction efficiency and instrument response.[10][19][20] By measuring the ratio of the native analyte to the labeled internal standard, these variations can be effectively corrected for, leading to highly accurate and precise quantification.[10]
Another common approach is the use of matrix-matched calibration . This involves preparing calibration standards in a blank matrix that is as similar as possible to the samples being analyzed. This helps to compensate for matrix effects by ensuring that the standards and samples experience similar signal suppression or enhancement.[3]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your this compound analysis.
Problem 1: Poor or Inconsistent Analyte Recovery
Symptoms:
-
Low recovery of this compound in spiked samples.
-
High variability in recovery between replicate samples.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Inefficient Sample Extraction | The chosen sample preparation technique may not be optimal for your specific matrix, leading to incomplete extraction of this compound. | Optimize Extraction Parameters: For SPME, experiment with different fiber coatings (e.g., DVB/CAR/PDMS is often effective), extraction times, and temperatures.[23][24] For P&T, optimize purge time and temperature. Consider Alternative Techniques: If using SPME, consider Stir Bar Sorptive Extraction (SBSE), which can offer higher sensitivity.[25][26] For complex matrices like fish tissue, a distillation step prior to extraction may be necessary to improve recovery.[10] |
| Analyte Degradation | This compound can be susceptible to degradation, particularly at high temperatures in the GC inlet. | Optimize GC Inlet Conditions: Ensure the inlet temperature is not excessively high. Use a deactivated liner to minimize active sites that can promote degradation. |
| Matrix Interference with Extraction | Components in the sample matrix may interfere with the partitioning of this compound into the extraction phase (e.g., SPME fiber). | Employ Stable Isotope Dilution Analysis (SIDA): As mentioned in the FAQs, SIDA is the most effective way to correct for variable recovery due to matrix effects.[9][10][18][19][20] |
Problem 2: Poor Reproducibility (High %RSD)
Symptoms:
-
High relative standard deviation (%RSD) for replicate injections of the same sample or standard.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Inconsistent Sample Preparation | Manual sample preparation steps, especially for techniques like SPME, can introduce variability. | Automate Sample Preparation: Use an autosampler for SPME or P&T to ensure consistent extraction times, temperatures, and injection depths. Proper SPME Fiber Conditioning: Ensure the SPME fiber is properly conditioned before each use according to the manufacturer's instructions. |
| Instrument Variability | Fluctuations in GC or MS performance can lead to inconsistent results. | Regular Instrument Maintenance: Perform regular maintenance on the GC-MS system, including cleaning the ion source, checking for leaks, and replacing consumables like the injection port liner and septum. Use of an Internal Standard: The use of a stable isotope-labeled internal standard is crucial for correcting for instrument drift and ensuring high precision.[19] |
Problem 3: Signal Suppression or Enhancement
Symptoms:
-
Inaccurate quantification, with results being consistently lower (suppression) or higher (enhancement) than expected.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution(s) |
| Co-eluting Matrix Components | Compounds from the matrix that elute from the GC column at the same time as this compound can interfere with its ionization in the MS source. | Optimize Chromatographic Separation: Adjust the GC temperature program to improve the separation of this compound from interfering peaks. Use a More Selective MS Technique: If available, use GC-MS/MS. By monitoring a specific fragmentation transition for this compound, you can significantly reduce the impact of co-eluting interferences.[1][7][27] |
| Active Sites in the GC System | Active sites in the injection port liner or the GC column can adsorb the analyte, leading to signal suppression and peak tailing. | Use Deactivated Consumables: Employ deactivated injection port liners and high-quality, low-bleed GC columns. Regular Maintenance: Regularly replace the injection port liner and trim the front of the GC column to remove accumulated non-volatile matrix components. |
| Matrix Effects in the Ion Source | High concentrations of co-eluting matrix components can affect the efficiency of the ionization process in the MS source. | Stable Isotope Dilution Analysis (SIDA): SIDA is the most reliable method to compensate for ion suppression or enhancement in the MS source.[19] Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract to mimic the matrix effects seen in your samples.[3] |
Visualizing the Workflow and Troubleshooting
This compound Analysis Workflow & Potential Matrix Effect Hotspots
Caption: Workflow for this compound analysis highlighting key stages where matrix effects can occur.
Troubleshooting Decision Tree
Sources
- 1. MASONACO - this compound and MIB in water [masonaco.org]
- 2. mccmeetingspublic.blob.core.usgovcloudapi.net [mccmeetingspublic.blob.core.usgovcloudapi.net]
- 3. mdpi.com [mdpi.com]
- 4. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of this compound and 2-methylisoborneol in water and wine samples by ultrasound-assisted dispersive liquid-liquid microextraction coupled to gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. chromatographyonline.com [chromatographyonline.com]
- 8. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Improved Quantification of this compound and 2-Methylisoborneol in Farmed Fish Using Stable Isotope Dilution Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Effective and Efficient Sample Preparation Method for 2-Methyl-Isoborneol and this compound in Fish and Their Analysis by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Determination of 2-methylisoborneol and this compound in aqueous samples by static headspace-gas chromatography-mass spectrometry with ramped inlet pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. ysi.com [ysi.com]
- 18. Comparison of two methods for the determination of this compound and 2-methylisoborneol in algae samples by stable isotope dilution assay through purge-and-trap or headspace solid-phase microextraction combined with GC/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. Comparison of two methods for the determination of this compound and 2-methylisoborneol in algae samples by stable isotope dilution assay through purge-and-trap or headspace solid-phase microextraction combined with GC/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. file.scirp.org [file.scirp.org]
- 23. Solid-phase microextraction (SPME) for determination of this compound and 2-methylisoborneol in volatile emissions from soil disturbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. longdom.org [longdom.org]
- 26. researchgate.net [researchgate.net]
- 27. Trace-level analysis of this compound in aquaculture systems by Headspace SPME-GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Recovery of Geosmin During Sample Preparation
Welcome to the technical support center for the analysis of geosmin. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the recovery of this compound during sample preparation. This compound, a naturally occurring organic compound with a distinct earthy flavor and aroma, has a very low odor threshold, making its accurate quantification critical in various applications, including drinking water quality and off-flavor analysis in aquaculture.[1][2]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and resolve issues leading to poor this compound recovery.
Troubleshooting Guide
This section addresses specific problems you might be facing in your experimental workflow.
Q1: My this compound recovery is consistently low and variable. What are the most likely causes and how can I address them?
Low and erratic recovery of this compound is a common issue that can often be traced back to several key factors in the sample preparation and analysis workflow. This compound is a semi-volatile compound, and its recovery is highly dependent on the extraction technique and the matrix of the sample.[3][4]
Root Cause Analysis & Corrective Actions
1. Inefficient Extraction Method:
-
Scientific Rationale: The choice of extraction method is paramount for achieving high recovery of this compound. Common techniques include Solid-Phase Microextraction (SPME), Stir Bar Sorptive Extraction (SBSE), and Liquid-Liquid Extraction (LLE).[5][6] Each has its own set of optimal conditions. For instance, SPME is a solventless technique that relies on the partitioning of the analyte between the sample matrix and a coated fiber.[7] The efficiency of this partitioning is influenced by factors such as fiber chemistry, extraction time, and temperature.[8]
-
Troubleshooting Steps:
-
SPME Fiber Selection: For this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its high affinity for volatile and semi-volatile compounds.[9][10]
-
Optimize SPME Parameters: Systematically evaluate and optimize extraction time, temperature, and agitation. An increase in temperature can enhance the volatility of this compound, but excessive heat can also lead to analyte loss.[3][11]
-
Consider SBSE for Higher Sensitivity: SBSE can offer higher recovery and sensitivity for this compound compared to SPME.[5]
-
2. Sample Matrix Effects:
-
Scientific Rationale: The composition of your sample can significantly interfere with this compound extraction. High concentrations of organic matter or suspended solids can compete with this compound for binding sites on the extraction medium, leading to reduced recovery.
-
Troubleshooting Steps:
-
Salting Out: The addition of salt (e.g., NaCl) to the sample increases the ionic strength of the solution, which can decrease the solubility of this compound and promote its partitioning into the headspace or onto the extraction fiber.[3][12]
-
pH Adjustment: The pH of the sample can influence the chemical form of interfering compounds and the stability of this compound itself. While this compound is stable at neutral and alkaline pH, its concentration can decrease under acidic conditions (pH < 5) due to dehydration.[13][14] It is generally recommended to maintain a neutral pH during extraction.
-
3. Analyte Loss During Sample Handling and Concentration:
-
Scientific Rationale: this compound's volatility makes it susceptible to loss at various stages of sample preparation, especially during any steps involving heating or solvent evaporation.
-
Troubleshooting Steps:
-
Minimize Headspace: When collecting and storing samples, use vials that are filled as much as possible to minimize the headspace where volatile compounds can accumulate.
-
Gentle Concentration: If a concentration step is necessary, use gentle techniques such as a stream of nitrogen at a controlled temperature. Avoid aggressive heating.
-
Q2: I'm using SPME for this compound analysis, but my results are not reproducible. What should I check?
Lack of reproducibility in SPME is a frequent challenge. The key is to ensure that every step of the process is meticulously controlled.
SPME Reproducibility Checklist
| Parameter | Common Issue | Recommended Action | Scientific Justification |
| Extraction Time | Inconsistent timing | Use an autosampler for precise and consistent extraction times. | Equilibrium or pre-equilibrium conditions must be identical for all samples and standards for reproducible results.[8] |
| Extraction Temperature | Fluctuations in temperature | Use a temperature-controlled agitator or water bath. | Temperature affects the partitioning coefficient of this compound between the sample and the fiber coating.[3] |
| Agitation | Variable stirring speed | Use a magnetic stirrer with a consistent RPM setting. | Agitation helps to maintain a homogenous sample and facilitates the mass transfer of the analyte to the fiber.[3] |
| Fiber Conditioning | Inadequate or inconsistent conditioning | Follow the manufacturer's instructions for conditioning new fibers and reconditioning between uses. | Proper conditioning ensures the removal of contaminants from the fiber that could interfere with the analysis. |
| Sample Volume & Vial Size | Inconsistent sample volume to headspace ratio | Use consistent vial sizes and sample volumes for all analyses. | The ratio of sample volume to headspace volume affects the equilibrium of volatile compounds.[10] |
Experimental Workflow for Optimizing SPME
Caption: Sequential optimization and validation workflow.
By systematically addressing these potential issues, you can significantly improve the recovery and reproducibility of your this compound analysis, leading to more accurate and reliable data.
References
- Analysis of this compound and 2-MIB in Water by Stir Bar Sorptive Extraction (SBSE) and GC/MS. (n.d.).
- The Benefit of Field-Portable GC/MS for the Rapid Sampling and Measurement of this compound in Drinking Water. (n.d.).
- Validation of this compound and 2-Methyl-i-Borneol Analysis by CLSA–GC–FID Method to Obtain ISO-17025 Accreditation. (n.d.).
- Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with Gas Chromatography and Mass Spectrometry - Agilent. (2018).
- Rapid Detection of this compound and 2-Methylisoborneol in Drinking Water - The University of Liverpool Repository. (n.d.).
- Robust analysis of taste and odor compounds in drinking water using purge and trap and single quadrupole GC-MS - Thermo Fisher Scientific. (n.d.).
- Trace-level analysis of this compound in aquaculture systems by Headspace SPME-GC-MS/MS. (n.d.).
- This compound & MIB Testing. (n.d.).
- Method Validation for the Trace Analysis of this compound and 2-Methylisoborneol in Water by “Salt-Free” Purge-and - SciSpace. (n.d.).
- An automated micro solid phase extraction gas chromatography-mass spectrometry (μSPE-GC-MS) detection method for this compound and 2-methylisoborneol in drinking water - PubMed. (2023).
- Determination of 2-Methylisoborneol and this compound in Water Using Solid Phase Micro Extraction. (n.d.).
- Determination of this compound and 2-Methylisoborneol in Water Using SPME. (n.d.).
- Technical Support Center: Optimizing this compound-d3 Concentration in Analytical Methods - Benchchem. (n.d.).
- Method Validation for the Trace Analysis of this compound and 2-Methylisoborneol in Water by “Salt-Free” Purge-and-Trap Sampling/GC-MS, Using the Eclipse 4660 Sample Concentrator | Request PDF - ResearchGate. (n.d.).
- Effect of pH on the Analysis of 2-MIB and this compound in Water | Request PDF - ResearchGate. (n.d.).
- Method Validation for the Trace Analysis of this compound and 2-Methylisoborneol in Water by and#195;and#162;and#194;and#8364 - Hilaris Publisher. (n.d.).
- Detection of this compound and 2-methylisoborneol by liquid-liquid extraction-gas chromatograph mass spectrum (LLE-GCMS) and solid phase extraction-gas chromatograph mass spectrum (SPE-GCMS) | Request PDF - ResearchGate. (n.d.).
- (PDF) Determination of this compound and 2-Methylisoborneol in water using Solid Phase Micro Extraction (SPME) and Gas Chromatography Mass Spectrometry (GC/MS) - ResearchGate. (n.d.).
- Solid-phase microextraction (SPME) for determination of this compound and 2-methylisoborneol in volatile emissions from soil disturbance | Request PDF - ResearchGate. (n.d.).
- Effect of pH on the analysis of 2-MIB and this compound in water - Research NCKU. (n.d.).
-
This compound - A CAUSE OF TASTE AND ODOUk IN DRINKING WATER FROM WESTERN LAKE ONTARIO n.s. PAINTER1 B. BROWNLEEI, R. BOONE AND Aquati - à . (n.d.). Retrieved from
- Determination of this compound and 2-methylisoborneol in source water by dispersive liquid-liquid micro-extraction combined with gas chromatography-mass spectrometry | Atlantis Press. (n.d.).
- Determination of this compound and 2-methylisoborneol in source water by dispersive liquid-liquid micro-extraction combined with gas c - Atlantis Press. (n.d.).
- This compound - Wikipedia. (n.d.).
- This compound and MIB and Resulting Taste and Odor Problems in Finished Drinking Water. (n.d.).
- Extraction and detection of this compound and 2-methylisoborneol in water using high-capacity sorptive extraction (HiSorbTM) with anal - The NELAC Institute. (n.d.).
Sources
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- 2. mccmeetingspublic.blob.core.usgovcloudapi.net [mccmeetingspublic.blob.core.usgovcloudapi.net]
- 3. Trace-level analysis of this compound in aquaculture systems by Headspace SPME-GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.nelac-institute.org [apps.nelac-institute.org]
- 5. researchgate.net [researchgate.net]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. This compound & MIB Testing [rwalab.com]
- 8. gcms.cz [gcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
- 14. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
reducing background interference in geosmin analysis
Welcome to the technical support center for geosmin analysis. This guide is designed for researchers, scientists, and professionals who are working to detect and quantify this compound, a compound notorious for its potent earthy-musty odor and the analytical challenges it presents. With an exceptionally low odor threshold for humans, often in the single-digit parts-per-trillion (ng/L) range, its analysis demands maximum sensitivity and minimal background interference[1][2].
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows. We will delve into the causality behind these challenges and provide field-proven, validated solutions to enhance the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered in this compound analysis.
Q1: Why is my chromatogram baseline so noisy and elevated?
A noisy or high baseline is typically a symptom of either chemical contamination or electronic noise. Common chemical sources include contaminated carrier gas, bleed from the GC column, or impurities in the sample vials or solvents. High-purity gases and solvents are essential. Additionally, ensure that the GC column has been properly conditioned according to the manufacturer's instructions to minimize phase bleed.
Q2: I see a peak at the correct retention time for this compound in my blank samples. What's causing this?
This indicates contamination. This compound is a semi-volatile metabolite produced by common bacteria like Streptomyces and cyanobacteria, which can be present in the laboratory environment[3][4][5][6]. Potential sources include:
-
Reagent Water: Ensure your water is truly analyte-free. Use a high-quality water purification system.
-
Glassware: Bake all glassware at a high temperature (e.g., 400°C for 4 hours) to remove organic residues.
-
Sample/Vial Caps: Septa can be a source of contamination. Use high-quality, low-bleed septa.
-
Carryover: A highly concentrated sample can contaminate the injection port liner or the front of the GC column. Run solvent blanks after high-concentration samples to check for carryover.
Q3: My this compound recovery is low and inconsistent. Is this a matrix effect?
Low and variable recovery is a classic sign of matrix effects, where other components in the sample interfere with the analysis[7][8]. In complex matrices like surface water or fish tissue, compounds can co-elute with this compound and cause ion suppression in the mass spectrometer's source. To confirm a matrix effect, compare the response of a standard in pure solvent to the response of the same standard spiked into a sample matrix extract. A significantly lower response in the matrix indicates suppression.
Q4: Which sample preparation technique is best for minimizing interference?
The choice depends on the sample matrix and desired sensitivity.
-
Solid-Phase Microextraction (SPME): A solvent-free technique that is excellent for clean water matrices. It is highly sensitive but can be susceptible to matrix effects and fiber-to-fiber variability[9][10][11].
-
Purge and Trap (P&T): Another solvent-free method, well-suited for drinking water analysis. It offers good sensitivity but requires careful optimization to avoid thermal degradation of other analytes like 2-methylisoborneol (2-MIB)[1][12].
-
Solid-Phase Extraction (SPE): Involves passing the sample through a cartridge to retain this compound while washing away interfering components. It is a powerful cleanup technique for complex matrices but is more labor-intensive and uses solvents[13][14].
Troubleshooting & Optimization Guide
This section provides a deeper dive into diagnosing and resolving background interference.
1. Diagnosing the Source of Interference
A systematic approach is crucial for identifying the root cause of interference. The following workflow provides a logical path for troubleshooting.
Caption: Troubleshooting decision tree for this compound analysis.
2. Mitigating Matrix Effects
Matrix effects occur when co-extracted, non-target analytes interfere with the ionization and detection of the target compound (this compound).
The most powerful way to eliminate matrix interference is to use tandem mass spectrometry (GC-MS/MS). By selecting a specific precursor ion for this compound (e.g., m/z 112) and monitoring for a unique product ion (e.g., m/z 97), you can filter out nearly all background noise. This technique, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and sensitivity[15][16].
-
Expert Insight: While single quadrupole GC-MS operating in Selected Ion Monitoring (SIM) mode is common, it can still be susceptible to interferences from matrix components that produce ions of the same mass. GC-MS/MS provides an additional layer of specificity, making it the gold standard for complex matrices[15].
Using a stable isotope-labeled internal standard, such as d5-geosmin, is a highly effective way to correct for matrix-induced signal loss. This standard is chemically identical to native this compound and will be affected by the matrix in the same way. By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved even with significant ion suppression[17].
Careful optimization of your extraction parameters can selectively enhance the recovery of this compound while leaving interfering compounds behind.
For Headspace SPME:
-
Salt Addition: Adding sodium chloride (NaCl) to the water sample (e.g., 2-3g per 10mL) increases the ionic strength, which reduces the solubility of this compound and promotes its transfer into the headspace for more efficient extraction by the SPME fiber[16][18].
-
Temperature and Time: Increasing the extraction temperature (e.g., 60°C) and time (e.g., 40-50 minutes) generally improves the extraction of semi-volatile compounds like this compound. However, these parameters must be carefully optimized, as excessive temperature can sometimes extract more interfering compounds as well[16][19].
-
Fiber Choice: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is most commonly recommended as it efficiently traps a wide range of volatile and semi-volatile compounds, including this compound[18][20].
Comparison of Common Extraction Techniques
| Technique | Typical LOD (ng/L) | Precision (%RSD) | Susceptibility to Matrix Effects | Key Advantage |
| HS-SPME | 0.3 - 2.0[16][18] | 5 - 15%[9][20] | Moderate to High | Solventless, easily automated |
| Purge & Trap (P&T) | 0.3 - 4.0[17][21] | < 15%[12][21] | Low to Moderate | Robust, well-established method |
| SPE | 2.0 - 5.0[14][22] | < 10%[14] | Low | Excellent sample cleanup |
| MASE | > 25[9][10] | < 5%[9][10] | Low | High precision, multiple injections |
LOD = Limit of Detection; RSD = Relative Standard Deviation; HS-SPME = Headspace Solid-Phase Microextraction; P&T = Purge and Trap; SPE = Solid-Phase Extraction; MASE = Membrane-Assisted Solvent Extraction.
Optimized Protocols
The following is a validated, step-by-step protocol for the analysis of this compound in water using Headspace SPME with GC-MS/MS, designed to minimize background interference.
Protocol: HS-SPME-GC-MS/MS for Trace this compound Analysis
Caption: HS-SPME-GC-MS/MS workflow for this compound analysis.
1. Materials and Reagents:
-
Sample Vials: 20 mL amber glass vials with PTFE/silicone septa caps.
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). Condition fiber as per manufacturer's instructions before first use.
-
Reagents: HPLC-grade or better water, analytical grade Sodium Chloride (NaCl, baked at 400°C for 4 hours to remove organic contaminants), certified this compound and d5-geosmin standards.
2. Sample Preparation:
-
Add 10 mL of the water sample to a 20 mL vial.
-
Spike the sample with the internal standard (e.g., d5-geosmin) to a final concentration of 10 ng/L.
-
Add 2.0 g of baked NaCl to the vial[16].
-
Immediately cap the vial and vortex for 1 minute to ensure the salt is fully dissolved.
3. SPME Extraction & Desorption:
-
Place the vial in an autosampler tray with an incubation block set to 60°C.
-
Allow the sample to equilibrate with agitation for 10 minutes.
-
Expose the SPME fiber to the headspace above the sample for 40 minutes while maintaining the 60°C temperature and agitation[16].
-
After extraction, immediately transfer the fiber to the GC inlet.
-
Desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode[19].
4. GC-MS/MS Parameters (Example):
-
GC Column: A low-bleed 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 180°C, then ramp at 20°C/min to 280°C and hold for 3 minutes[17].
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI).
-
MRM Transitions:
-
This compound: Precursor ion m/z 112 -> Product ion m/z 97 (for quantification)[16].
-
d5-Geosmin: Precursor ion m/z 117 -> Product ion m/z 102 (for internal standard).
-
5. Quality Control:
-
Analyze a method blank (reagent water) with every batch of 10 samples to check for contamination.
-
Analyze a laboratory control spike to verify accuracy and recovery.
-
Inject a solvent blank after a high-concentration sample to ensure no carryover.
By implementing these troubleshooting strategies and optimized protocols, you can effectively reduce background interference and achieve reliable, high-quality data in your this compound analysis.
References
- Thermo Fisher Scientific. (n.d.). Robust analysis of taste and odor compounds in drinking water using purge and trap and single quadrupole GC-MS.
- Hurtis, C. A. (2012). Method Validation for the Trace Analysis of this compound and 2-Methylisoborneol in Water by “Salt-Free” Purge-and. Hilaris Publisher.
- Schrader, K. K., & Dennis, M. K. (2005). Comparison of analytical techniques for detection of this compound and 2-methylisoborneol in aqueous samples. PubMed.
- Schrader, K. K., & Dennis, M. K. (2005). Comparison of Analytical Techniques for Detection of this compound and 2-Methylisoborneol in Aqueous Samples.
- Wang, H. (2008). Analysis of this compound and 2-Methylisoborneol (MIB) by Solid Phase Micro Extraction (SPME) and CI-MS-MS using the Varian 240 MS.
- Li, T., et al. (2010). The Determination of this compound and 2-Methylisoborneol Using Stable Isotope Dilution Purge-and-Trap Gas Chromatography Mass Spectrometry. Scientific Research Publishing.
- Li, M., et al. (2024). Trace-level analysis of this compound in aquaculture systems by Headspace SPME-GC-MS/MS. MethodsX.
- YSI, a Xylem brand. (n.d.). Highly Sensitive Detection of this compound and MIB by Purge and Trap (P&T) with Gas Chromatography/Mass Spectrometry (GC/MS) to.
- EST Analytical. (n.d.). Determination of 2-Methylisoborneol and this compound in Water Using Solid Phase Micro Extraction.
- EST Analytical. (n.d.). How to use Purge & Trap for Determination of MIB this compound in Water.
- ResearchGate. (n.d.). Rapid Analysis of this compound and 2‐Methylisoborneol from Aqueous Samples Using Solid‐Phase Extraction and GC‐MS.
- Bristow, R., et al. (2023). An automated micro solid phase extraction gas chromatography-mass spectrometry (μSPE-GC-MS)
- Li, H., et al. (2011). Comparison of two methods for the determination of this compound and 2-methylisoborneol in algae samples by stable isotope dilution assay through purge-and-trap or headspace solid-phase microextraction combined with GC/MS. Analytical Methods.
- ResearchGate. (2015). Determination of this compound and 2-Methylisoborneol in water using Solid Phase Micro Extraction (SPME) and Gas Chromatography Mass Spectrometry (GC/MS).
- Barnes, B. B., et al. (2021). Solid-Phase Microextraction (SPME) for Determination of this compound and 2-Methylisoborneol in Volatile Emissions from Soil Disturbance.
- Bristow, R., et al. (2023). An automated micro solid phase extraction gas chromatography–mass spectrometry (μSPE-GC–MS)
- Li, Y., & Wu, M. (2017). Rapid Determination of this compound and 2-MIB in Water by Headspace Solid Phase Microextraction Gas Chromatography-Mass Spectrometry. IEEE Xplore.
- Bristow, R. (2022). Rapid Detection of this compound and 2-Methylisoborneol in Drinking Water. The University of Liverpool Repository.
- ResearchGate. (n.d.). Comparison of Analytical Techniques for Detection of this compound and 2-Methylisoborneol in Aqueous Samples.
- SciSpace. (2005). Comparison of analytical techniques for detection of this compound and 2-methylisoborneol in aqueous samples.
- ResearchGate. (2020). Detection of 2-methylisoborneol and this compound in drinking water: History and the current state-of-the-art.
- Microbac Laboratories. (n.d.). This compound and MIB and Resulting Taste and Odor Problems in Finished Drinking Water.
- Regional Water Authority. (n.d.). This compound & MIB Testing.
- Wang, J., et al. (2022). A Review of the Sources, Monitoring, Detection, and Removal of Typical Olfactory Substances this compound and 2-Methylisoborneol. MDPI.
- ResearchGate. (2001). Quantitative Analysis of Trace Levels of this compound and MIB in Source and Drinking Water Using Headspace SPME.
- Zaroubi, M., et al. (2020). The Ubiquitous Soil Terpene this compound Acts as a Warning Chemical.
- Su, M., et al. (2022). Determination of this compound and 2-Methylisoborneol and Associated Microbial Composition in Rainbow Trout Aquaculture Systems for Human Consumption. MDPI.
- Wood, S., Williams, S. T., & White, W. R. (1983). Potential sites of this compound production by streptomycetes in and around reservoirs.
- Agilent Technologies. (2018). Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with Gas Chromatography and Mass Spectrometry.
- Fischer, G. (2023). Overcoming Matrix Interference in LC-MS/MS.
- Jüttner, F., & Watson, S. B. (2007). Biochemical and Ecological Control of this compound and 2-Methylisoborneol in Source Waters. Applied and Environmental Microbiology.
- Mei, H., Hsieh, Y., & Nardo, C. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Analytical Chemistry.
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Technical Support Center: Optimization of Purge and Trap Parameters for Geosmin Analysis
Welcome to the technical support center for the analysis of geosmin and other taste and odor compounds using Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC/MS). This guide is designed for researchers, scientists, and water quality professionals to provide in-depth, field-proven insights into method optimization and troubleshooting. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring robust and reliable results.
This compound (trans-1,10-Dimethyl-trans-9-decalol) and 2-Methylisoborneol (2-MIB) are notorious for their potent, earthy-musty odors, detectable by humans at single-digit nanogram-per-liter (ng/L) concentrations.[1][2][3] Achieving the low detection limits required for drinking water analysis necessitates a highly optimized and well-maintained P&T-GC/MS system. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions to help you master this sensitive application.
Troubleshooting Guide: From Symptom to Solution
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions grounded in scientific principles.
Problem 1: Low or No Recovery of this compound
Q: My calibration standards are working, but I'm seeing very low or no this compound recovery in my water samples. What are the likely causes and how can I fix this?
A: Low recovery is a common challenge, often stemming from suboptimal purge parameters or issues with the analytical trap. Because this compound is a semi-volatile tertiary alcohol, it is more hydrophilic than many volatile organic compounds (VOCs) and requires more energy to be efficiently purged from the water matrix.[1]
Potential Causes & Solutions:
-
Insufficient Purge Temperature: this compound's purging efficiency is highly dependent on temperature. A low purge temperature will not provide enough energy to efficiently transfer this compound from the aqueous phase to the vapor phase.
-
Solution: Systematically increase the purge temperature. Start from ambient or your current setting and increase in increments of 10°C, up to a maximum of 80-90°C.[1][4] Be aware that higher temperatures increase the amount of water vapor transferred to the trap, which can be problematic.[1] A balance must be struck. For example, one study found a minimum purge temperature of 30-40°C was required, while others have successfully used 60°C or 80°C.[4][5][6]
-
-
Inadequate Purge Time or Flow Rate: The total volume of purge gas passed through the sample is critical. If the purge time is too short or the flow rate is too low, the this compound will not be completely stripped from the sample.
-
Solution: First, ensure your purge flow rate is within a typical range, such as 40 mL/min.[1][5] Then, perform a purge time optimization experiment. Analyze a mid-level standard at increasing purge times (e.g., 8, 11, 15, 20 minutes). Plot the this compound response versus purge time. The optimal time is the point at which the response plateaus. Some methods have found 11 minutes to be sufficient, while others extend to 20 minutes for robust recovery.[2][4]
-
-
Improper Trap Selection: The choice of sorbent material in your analytical trap is crucial. The trap must efficiently retain the semi-volatile this compound during the purge step and then release it quickly during desorption.
-
Solution: For this compound and 2-MIB, a trap containing Tenax is a common choice.[6][7] However, for a broader range of VOCs including more volatile compounds, multi-sorbent traps like the Vocarb 3000 (containing Carboxen/Carbopack) are often preferred and work well for this compound.[8][9] Ensure your trap is appropriate for semi-volatile compounds and has not exceeded its lifetime.
-
-
"Salting Out" Effect (or lack thereof): The addition of a salt like sodium chloride (NaCl) to the sample can increase the ionic strength, reducing the solubility of organic compounds like this compound and promoting their transfer to the headspace, thereby increasing purge efficiency.[5][10]
-
Solution (Use with Caution): While effective, adding salt can lead to corrosion and blockages in the P&T system over time.[10] If you are struggling for sensitivity, you can experiment with adding NaCl (e.g., to 20% m/v), but be prepared for increased system maintenance.[5] Modern, highly sensitive GC/MS systems often make this step unnecessary.[1]
-
Problem 2: Poor Peak Shape (Tailing or Broadening)
Q: My this compound peak is tailing or very broad, leading to poor integration and inconsistent results. What's causing this?
A: Poor peak shape is typically related to the desorption process, issues within the GC inlet, or water management. The goal is to transfer a tight, focused band of analyte from the trap to the GC column.
Potential Causes & Solutions:
-
Suboptimal Desorption Parameters: If the desorb temperature is too low or the desorb time is too short, this compound may be released slowly and incompletely from the trap, resulting in a broad peak.
-
Solution: Increase the desorb temperature to ensure rapid release. A typical starting point is 250°C.[11] Also, ensure the desorb time is adequate, typically 1-2 minutes. A "desorb preheat" step, where the trap is heated without carrier gas flow before desorption begins, can also help to focus the analyte band.[1][7]
-
-
Excessive Water Transferred to GC: Water is the enemy of good chromatography for this application. If your water management system is inefficient, water vapor can be transferred from the trap to the GC column. This can interact with the stationary phase and interfere with the focusing of the this compound peak, causing tailing.
-
Solution: Review your P&T's water management strategy. If using a hydrophobic trap (like a Vocarb type), ensure the "dry purge" step is optimized.[7][12] This step uses purge gas to sweep excess water from the trap before desorption. If your system has a moisture reduction trap or other active water management, ensure it is functioning correctly.[8] Avoid excessive purge temperatures and times, which increase the water load on the trap.[1]
-
-
Active Sites in the Sample Pathway: this compound, being an alcohol, is susceptible to interactions with active sites (e.g., exposed silanols) in the GC inlet liner, transfer line, or the front of the GC column. This can cause peak tailing.
-
Solution: Use a deactivated inlet liner. Ensure all components of the sample path are inert. If the problem persists, you may need to trim the front end of your GC column (e.g., 10-15 cm) to remove accumulated non-volatile residues or active sites. Regular maintenance of the GC inlet is critical.[1]
-
Problem 3: High Background or Carryover
Q: I'm seeing a significant this compound peak in my blank samples, or the response from a high standard is affecting the next low-level sample. How can I eliminate this carryover?
A: Carryover, or high background, indicates that the system is not being cleaned effectively between runs. This is a critical issue when measuring at the low ng/L levels required for this compound.
Potential Causes & Solutions:
-
Inadequate Trap Bake: The trap bake step is designed to clean the trap after desorption by heating it to a high temperature while backflushing with carrier gas. If the bake temperature or time is insufficient, residual this compound can remain on the trap.
-
Solution: Increase the bake temperature and/or time. The bake temperature should be higher than the desorb temperature, typically around 260-280°C.[5] A bake time of 5-10 minutes is common. Ensure you are not exceeding the maximum temperature limit of your trap material.
-
-
Contamination in the Sample Pathway: The entire sample pathway, including the sparger, transfer lines, and valves, can be a source of carryover.
-
Solution: Run multiple cleaning cycles with blank reagent water. Some P&T systems have a specific "bake" cycle for the entire sample pathway. Ensure the transfer line temperature is maintained at an appropriate level (e.g., 150°C) to prevent cold spots where analytes could condense.
-
-
Sample Concentrator Contamination: If analyzing particularly "dirty" samples, the concentrator's sparging vessel and associated tubing can become contaminated.
-
Solution: Regularly clean the sparging vessel according to the manufacturer's instructions. Rinsing the vessel with methanol followed by several cycles of high-purity water is a common practice.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal trap for this compound analysis?
A1: The "best" trap depends on your specific analyte list and instrumentation. For dedicated this compound and 2-MIB analysis, a trap with Tenax is a well-established choice due to its affinity for these semi-volatile compounds.[6][7] However, for broader VOC methods that include this compound, a multi-sorbent trap like the Supelco Vocarb 3000 or an OI Analytical #10 trap (Tenax/Silica Gel/Carbon Molecular Sieve) is often used.[7][9] The Vocarb 3000 is hydrophobic and, when paired with a dry purge step, offers excellent water management, which is highly beneficial for preventing peak shape issues.[9][12]
Q2: Should I use Helium or Nitrogen as a purge gas?
A2: Historically, Helium has been the standard purge gas specified in methods like USEPA 524.3.[8] It provides excellent purging efficiency. However, due to rising costs and supply issues, there has been a move toward allowing Nitrogen. The draft USEPA Method 524.4 was developed to permit the use of high-purity Nitrogen.[8] While Nitrogen can be used successfully, it may require some re-optimization of purge parameters, as its efficiency can differ slightly from Helium for certain compounds. For this compound, both have been shown to work effectively.[5][11]
Q3: My method also includes 2-MIB. I've heard it can degrade during analysis. How does this affect parameter optimization?
A3: This is a critical consideration. 2-Methylisoborneol (2-MIB) is known to dehydrate to 2-methyl-2-bornene (2-M-2-B) at elevated temperatures, which can occur during the purge step or in a hot GC inlet.[4][6] This degradation leads to poor precision and inaccurate quantification for 2-MIB.[4][6]
-
Causality: The dehydration is acid-catalyzed and temperature-dependent. When optimizing your purge temperature, you must consider this trade-off: higher temperatures improve this compound recovery but can increase 2-MIB degradation.[4] Studies have shown evidence of 2-MIB dehydration at sample purge temperatures of 40°C and higher.[4][6]
-
Optimization Strategy: You must find a temperature that provides acceptable recovery for both compounds without causing significant 2-MIB loss. A purge temperature of 60°C is often a good compromise.[2][5] Additionally, using a pulsed split injection at the GC inlet can minimize the analyte's residence time in the hot zone, reducing the opportunity for thermal degradation.[1]
Q4: What sample volume should I use?
A4: The sample volume is a key factor in achieving sensitivity. Common volumes range from 5 mL to 25 mL.[1][4][13] While a larger volume like 25 mL introduces more analyte into the system, it doesn't always lead to a proportional increase in response. The purging efficiency can decrease with larger volumes due to the larger water column in the sparger.[1] A 10 mL or 25 mL purge is common for taste and odor analysis to reach low ng/L detection limits.[1][5][6] If you change your sample volume, you may need to re-optimize your purge time.
Experimental Protocols & Data
Protocol 1: Purge Temperature Optimization
-
Prepare at least five vials of a mid-range this compound standard (e.g., 20 ng/L) in reagent water.
-
Set up your P&T-GC/MS method with your standard parameters (e.g., 11 min purge time, 40 mL/min flow).
-
Analyze the standards at five different purge temperatures: 40°C, 50°C, 60°C, 70°C, and 80°C.
-
Plot the resulting peak area for this compound (and 2-MIB, if applicable) against the purge temperature.
-
Select the temperature that provides the highest response before significant peak tailing (from water) or degradation (of 2-MIB) occurs.
| Purge Temperature (°C) | Relative this compound Response | Observations |
| 40 | 65% | Low but detectable response. |
| 50 | 85% | Significant improvement in recovery. |
| 60 | 100% | Often the optimal balance of recovery and minimal water vapor.[2][5] |
| 70 | 105% | Marginal increase in response, potential for increased water. |
| 80 | 110% | Highest response, but risk of water issues and 2-MIB degradation.[1][4] |
Table 1: Example data showing the effect of purge temperature on this compound response.
Workflow & Diagrams
The overall analytical workflow involves several critical stages, from sample purging to data analysis.
Caption: The P&T-GC/MS workflow for this compound analysis.
Caption: A decision tree for troubleshooting low this compound recovery.
References
-
Manickum, T., & John, W. (2012). Method Validation for the Trace Analysis of this compound and 2-Methylisoborneol in Water by “Salt-Free” Purge-and-Trap Sampling/GC-MS, Using the Eclipse 4660 Sample Concentrator. Hydrology: Current Research, 3(134). [Link]
-
The Determination of this compound and 2-Methylisoborneol Using Stable Isotope Dilution Purge-and-Trap Gas Chromatography Mass Spectrometry. (2012). American Journal of Analytical Chemistry. [Link]
-
Analysis of Volatile Organic Compounds (VOCs) by Purge-and-Trap Customer Training Course. Davidson Analytical Services. [Link]
-
Evaluating USEPA Method 524.3 Utilizing Newly Permissible Method Modifications to Purge and Trap Techniques. Teledyne Tekmar. [Link]
-
Exploring US EPA Method 524 Purge and Trap Variables: Water Vapor Reduction and Minimizing Cycle Time. Aemas. [Link]
-
Method 524.3: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. (2009). United States Environmental Protection Agency. [Link]
-
Highly Sensitive Detection of this compound and MIB by Purge and Trap (P&T) with Gas Chromatography/Mass Spectrometry (GC/MS) to Achieve a 1 ppt Reporting Level. YSI Inc. [Link]
-
Method Validation for the Trace Analysis of this compound and 2-Methylisoborneol in Water by “Salt-Free” Purge-and-Trap Sampling/GC-MS, Using the Eclipse 4660 Sample Concentrator. (2012). ResearchGate. [Link]
-
Method 524.3: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. (2009). United States Environmental Protection Agency. [Link]
-
High Sensitive Analysis of Musty Odor Compounds in Drinking Water by Purge and Trap- Gas Chromatography - Mass Spectrometry (PT-GC-MS). GL Sciences Inc. [Link]
-
Drinking Water Analysis Conditions for USEPA Method 524.3 and the Newly Proposed Method 524.4. (2012). JSB. [Link]
-
Comparison of two methods for the determination of this compound and 2-methylisoborneol in algae samples by stable isotope dilution assay through purge-and-trap or headspace solid-phase microextraction combined with GC/MS. (2013). Semantic Scholar. [Link]
-
Analytical Trap Comparison 8260C. Scribd. [Link]
-
Effect of nitrogen purge flow rate on the area counts of... (1999). ResearchGate. [Link]
-
Method Validation for the Trace Analysis of this compound and 2-Methylisoborneol in Water by “Salt-Free” Purge-and-Trap Sampling/GC-MS, Using the Eclipse 4660 Sample Concentrator. (2012). SciSpace. [Link]
-
Trace Analysis of Taste-Odor Compounds in Water by “Salt-Free” Purge-and-Trap Sampling with GC-MS Detection. (2011). Hilaris Publisher. [Link]
-
Comparison of Mold Odor Analysis in Water by Purge and Trap (PTC) and Solid-Phase Microextraction (SPME). Teledyne Leeman Labs. [Link]
-
What is the best trap for analyzing VOCs? (2013). Chromatography Forum. [Link]
-
Development and optimization of a quantitative analysis of main odorants causing off flavours in cork stoppers using HS‐SPME GC‐MS/MS. (2020). ResearchGate. [Link]
-
Extraction and detection of this compound and 2-methylisoborneol in water using high-capacity sorptive extraction (HiSorbTM) with thermal desorption GC-MS. The NELAC Institute. [Link]
-
Removal characteristics of this compound by advanced water treatment processes. (2015). Desalination and Water Treatment. [Link]
-
[Identification method of 2-methylisoborneol and this compound in water by purge and trap-gas chromatography-mass spectrometry]. (2024). PubMed. [Link]
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- 3. gcms.cz [gcms.cz]
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- 6. researchgate.net [researchgate.net]
- 7. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 8. go-jsb.co.uk [go-jsb.co.uk]
- 9. What is the best trap for analyzing VOCs? - Chromatography Forum [chromforum.org]
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- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. gcms.cz [gcms.cz]
overcoming analytical challenges in separating geosmin and 2-methylisoborneol
Welcome to the technical support center for the analysis of geosmin (trans-1,10-dimethyl-trans-9-decalol) and 2-methylisoborneol (2-MIB). This guide is designed for researchers, analytical chemists, and water quality professionals who encounter challenges in the accurate quantification and separation of these potent, earthy-musty off-flavor compounds. Due to their similar chemical structures and low odor thresholds, resolving these analytes requires a robust and optimized analytical approach.[1][2][3] This resource provides in-depth, field-proven insights and troubleshooting protocols to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to chromatographically separate this compound and 2-MIB?
A1: The primary challenge stems from their structural similarity. Both are bicyclic tertiary alcohols with comparable polarity and volatility. This results in very close elution times on many common non-polar and mid-polar gas chromatography (GC) columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase. Without careful optimization of the GC method, these compounds will co-elute, making accurate, independent quantification impossible. The goal of any method must be to exploit the subtle differences in their interaction with the stationary phase to achieve baseline separation.
Q2: My sensitivity is poor. How can I detect concentrations at the low ng/L (ppt) levels required?
A2: The human nose can detect this compound and 2-MIB at concentrations as low as 4-10 ng/L.[2] Therefore, analytical methods must achieve comparable or better limits of detection. Direct aqueous injection into a GC-MS is not feasible. The key is sample pre-concentration . You must extract and concentrate the analytes from a larger water volume (e.g., 10-25 mL) into a much smaller volume for injection. The two most effective and widely adopted techniques are:
-
Solid-Phase Microextraction (SPME): This technique uses a fused-silica fiber coated with an extracting phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) that is exposed to the headspace above the water sample.[4][5] Volatile analytes partition from the water into the headspace and are then adsorbed onto the fiber. The fiber is subsequently desorbed in the hot GC inlet.
-
Purge-and-Trap (P&T): In this method, an inert gas (like helium or nitrogen) is bubbled through the water sample.[2][6] This "purges" the volatile analytes out of the sample and onto a sorbent trap. The trap is then rapidly heated to desorb the analytes into the GC-MS system.
Furthermore, using the mass spectrometer in Selected Ion Monitoring (SIM) mode is critical. Instead of scanning a full mass range, the MS is programmed to only detect specific, characteristic ions for this compound and 2-MIB, which dramatically improves the signal-to-noise ratio and enhances sensitivity.[4]
Q3: What are the primary and secondary ions I should use for SIM analysis of this compound and 2-MIB?
A3: Proper ion selection is fundamental for both quantification and confirmation. The most abundant, unique ion is typically used for quantification (the "quantifier"), while a second, less abundant ion serves as a "qualifier" to confirm identity. The ratio of the qualifier to the quantifier must be consistent between your samples and a known standard.
| Compound | Quantifier Ion (m/z) | Typical Qualifier Ion (m/z) |
| 2-Methylisoborneol (2-MIB) | 95 | 107 |
| This compound | 112 | 125 or 182 |
| Note: These are the most commonly cited ions. Optimal ions should always be confirmed by running a full-scan spectrum of a pure standard on your instrument. |
Q4: I'm seeing inconsistent results and poor recovery for 2-MIB. What could be the cause?
A4: A known issue with 2-MIB is its susceptibility to dehydration under thermal stress, particularly at the high temperatures used in GC inlets or during purge-and-trap desorption.[6] 2-MIB can lose a water molecule to form 2-methylenebornane or 2-methyl-2-bornene. This degradation leads to a lower measured concentration of the target analyte and poor reproducibility.[6] It is crucial to minimize thermal stress by optimizing inlet temperatures and P&T parameters.
Q5: How do I combat matrix interference from complex water samples (e.g., raw source water)?
A5: Matrix effects can suppress or enhance the analyte signal, leading to inaccurate quantification. The most robust solution is the use of a Stable Isotope Dilution Assay (SIDA) .[2][7] This involves spiking every sample, standard, and blank with known concentrations of isotopically labeled internal standards (e.g., d3-2-MIB and d5-Geosmin). These labeled compounds behave almost identically to their native counterparts during extraction and analysis. By using the response ratio of the native analyte to its labeled internal standard, you can effectively correct for variations in extraction efficiency and matrix-induced signal suppression or enhancement, leading to highly accurate and trustworthy results.[7]
Troubleshooting Guides & Protocols
Guide 1: Resolving Co-elution of this compound and 2-MIB
If you are observing poor separation or complete co-elution, follow this systematic approach. The goal is to increase the differential interaction of the analytes with the GC column.
Workflow for Troubleshooting Peak Co-elution
Caption: A step-by-step decision tree for resolving chromatographic co-elution.
Detailed Protocol: GC Method Optimization
-
Start with a Standard Column: A 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase is a good starting point.
-
Lower the Initial Oven Ramp: A slow temperature ramp is the most effective tool for improving the separation of closely eluting compounds.
-
Initial Temperature: 50-60°C, hold for 1-2 minutes.
-
Ramp 1: Increase temperature at 5-8°C per minute to ~140°C. This is the critical region where this compound and 2-MIB will separate.
-
Ramp 2: Increase temperature at a faster rate (e.g., 20-30°C/min) to a final temperature of ~280°C to elute any remaining compounds and clean the column.
-
Final Hold: Hold at 280°C for 2-5 minutes.
-
-
Optimize Carrier Gas Flow: Ensure your carrier gas (typically Helium) is set to its optimal linear velocity (~35-40 cm/s) for the best efficiency.
-
Consider Hydrogen Carrier Gas: For a significant improvement in both speed and separation efficiency, consider switching to hydrogen as the carrier gas.[1] Hydrogen has a much flatter van Deemter curve, allowing for higher linear velocities without a significant loss in resolution, which can shorten run times.[1] Safety note: Ensure your GC is properly equipped for use with hydrogen.
Guide 2: Selecting and Optimizing a Sample Preparation Method
Choosing the right extraction technique is crucial for achieving the required sensitivity.
Decision Tree for Sample Preparation Method Selection
Caption: A decision guide for selecting between SPME and Purge-and-Trap.
Detailed Protocol: Headspace SPME Method
This protocol is based on established methods for robust performance.[4]
-
Sample Preparation:
-
Place 10 mL of the water sample into a 20 mL headspace vial.
-
Add ~2.5-3.0 g of sodium chloride (NaCl). This increases the ionic strength of the sample, promoting the partitioning of semi-volatile analytes like this compound and 2-MIB into the headspace (the "salting-out" effect).
-
If using SIDA, spike the sample with your d3-2-MIB/d5-Geosmin internal standard solution.
-
Immediately seal the vial with a PTFE-lined septum cap.
-
-
Extraction:
-
Place the vial in an autosampler tray with an incubation station.
-
Incubate the sample at 60-65°C for 10-15 minutes with agitation (e.g., 400 rpm) to allow the sample to reach equilibrium.[8]
-
Expose the SPME fiber (e.g., PDMS/DVB coating) to the headspace of the vial for 20-30 minutes under continued incubation and agitation.
-
-
Desorption and Analysis:
-
Immediately transfer the SPME fiber to the GC inlet, which should be heated to 250°C .
-
Desorb the analytes from the fiber for 2-5 minutes in splitless mode to ensure complete transfer to the GC column.
-
Start the GC-MS analysis run.
-
Guide 3: Mitigating 2-MIB Degradation and Ensuring Data Integrity
This guide focuses on preventing analytical errors and ensuring the data you generate is trustworthy and defensible.
Protocol for Ensuring Method Self-Validation
-
Monitor for 2-MIB Degradation:
-
During method development, run a 2-MIB standard and look for the presence of its degradation product, 2-methyl-2-bornene (quantifier ion m/z 93).
-
If significant degradation is observed (>5-10%), reduce the GC inlet temperature in 10°C increments (e.g., from 250°C down to 220°C) until the degradation is minimized without compromising peak shape.
-
For P&T methods, optimize the purge temperature. While higher temperatures increase purge efficiency, they can also accelerate degradation. A temperature of 60°C is often a good compromise.[2] A study noted evidence of dehydration at temperatures of 40°C and higher.[6]
-
-
Check Ion Ratios: For every detected peak in every sample, verify that the qualifier-to-quantifier ion ratio is within ±20-30% of the ratio measured from a mid-point calibration standard in the same analytical batch. This is a primary criterion for positive identification.
-
Run Quality Control (QC) Samples:
-
Method Blank: Analyze a blank (e.g., organic-free water) with each batch to check for system contamination.
-
Laboratory Control Sample (LCS): Analyze a blank spiked with a known concentration of analytes to verify the accuracy of your method. Recoveries should typically fall within 70-130%.
-
Calibration Verification: Run a mid-point calibration standard every 10-20 samples to check for instrument drift. The calculated concentration should be within ±20% of its true value.
-
References
-
IWA Publishing. (2022). This compound and 2-methylisoborneol removal in drinking water treatment. Retrieved from [Link]
-
MDPI. (2023). This compound and 2-Methylisoborneol Detection in Water Using Semiconductor Gas Sensors. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). Rapid Detection of this compound and 2-Methylisoborneol in Drinking Water. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). The Determination of this compound and 2-Methylisoborneol Using Stable Isotope Dilution Purge-and-Trap Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
LCGC International. (2008). Analysis of this compound and 2-Methylisoborneol (MIB) by Solid Phase Micro Extraction (SPME) and CI-MS-MS using the Varian 240 MS. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Method Validation for the Trace Analysis of this compound and 2-Methylisoborneol in Water by “Salt-Free” Purge-and. Retrieved from [Link]
-
YouTube. (2021). Analysis of this compound and 2-MIB in Drinking Water by GC/MS with Headspace SPME Arrow. Retrieved from [Link]
-
The NELAC Institute. (n.d.). Extraction and detection of this compound and 2-methylisoborneol in water using high-capacity sorptive extraction (HiSorbTM) with anal. Retrieved from [Link]
-
Springer. (n.d.). Comparison of two methods for the determination of this compound and 2-methylisoborneol in algae samples by stable isotope dilution assay through purge-and-trap or headspace solid-phase microextraction combined with GC/MS. Retrieved from [Link]
-
Agilent. (2018). Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with Gas Chromatography and Mass Spectrometry. Retrieved from [Link]
-
American Society for Microbiology. (n.d.). Biochemical and Ecological Control of this compound and 2-Methylisoborneol in Source Waters. Retrieved from [Link]
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- 8. apps.nelac-institute.org [apps.nelac-institute.org]
Technical Support Center: Improving the Robustness of Geosmin Detection Methods
Welcome to the Technical Support Center for geosmin analysis. This guide is designed for researchers, scientists, and quality control professionals who are working to detect and quantify this compound, a key compound responsible for earthy-musty off-flavors in water and other matrices.[1][2][3] Given its remarkably low human detection threshold, often in the single-digit parts-per-trillion (ng/L) range, robust and sensitive analytical methods are paramount.[1][4][5]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges in your experiments. We will delve into the causality behind experimental choices to ensure your methods are not only precise but also accurate and reliable.
Section 1: Foundational Knowledge & General Troubleshooting
This section addresses overarching issues applicable to most this compound detection workflows, from standard preparation to general instrument performance.
Frequently Asked questions (FAQs)
Q1: My calibration curve for this compound has poor linearity (r² < 0.995). What are the common causes?
A1: Poor linearity is a frequent issue that can stem from several sources. Let's break down the likely culprits:
-
Standard Preparation and Stability: this compound standards, especially at low concentrations (ng/L), can be unstable.[6] Ensure you are preparing fresh aqueous calibration standards daily from a verified stock.[6] Stock solutions are typically prepared in methanol and should be stored under appropriate conditions (e.g., refrigerated or frozen).[7][8][9] Always use certified reference materials (CRMs) from a reputable supplier to guarantee the initial concentration.[8][9]
-
Adsorption: this compound is a semi-volatile compound and can adsorb to glassware and sample containers. Use silanized glassware or polypropylene vials to minimize this effect. Rinsing all glassware with the solvent used for the highest calibration standard can also help passivate active sites.
-
Instrument Carryover: If a high-concentration standard is followed by a low-concentration one, carryover in the injection port or analytical column can artificially inflate the response of the lower standard. Always run a solvent blank after your highest calibration point to check for carryover.[10] If observed, you may need to optimize your injector cleaning procedures or extend the bake-out time for your GC oven program.[10]
-
Detector Saturation: At the upper end of your calibration range, the mass spectrometer detector might be getting saturated. If your curve is flattening at high concentrations, consider lowering the concentration of your highest standard or reducing the injection volume.
Q2: I'm observing significant variability in my replicate injections. What should I investigate?
A2: Poor precision points to inconsistency in the analytical process. Here’s a logical workflow to diagnose the problem:
Caption: Troubleshooting workflow for poor injection precision.
-
Autosampler and Injection: The first place to look is the injection process itself. Ensure the autosampler syringe is free of bubbles and functioning correctly. Inconsistent injection volumes are a common source of variability.
-
Internal Standard Addition: If you are using an internal standard (IS), ensure it is being added consistently to every sample and standard. Automated addition via the sample prep system is preferable to manual spiking to reduce human error.[4]
-
Extraction Efficiency: For methods like Purge and Trap (P&T) or Solid Phase Microextraction (SPME), variability can be introduced during the extraction step. Factors like inconsistent sample temperature, purge flow rate, or SPME fiber placement can all lead to fluctuating results.[4][6][11]
Q3: Why is a deuterated internal standard like this compound-d3 recommended?
A3: A stable isotope-labeled (SIL) internal standard like this compound-d3 is the gold standard for robust quantification.[10] Because its chemical and physical properties are nearly identical to native this compound, it behaves similarly during extraction, concentration, and chromatographic analysis.[10] Crucially, it will be affected by matrix effects, such as ion suppression in the MS source, in the same way as the target analyte.[10] By using the ratio of the native this compound signal to the this compound-d3 signal for quantification, you effectively cancel out these variations, leading to significantly more accurate and reproducible results.[10][11]
Section 2: Purge and Trap (P&T) GC-MS Troubleshooting
P&T is a common technique for extracting volatile and semi-volatile compounds like this compound from water samples.[7][12] While powerful, it has several parameters that must be carefully controlled.
P&T FAQs & Troubleshooting Guide
Q1: My this compound sensitivity is low, and I'm not reaching the required detection limits. How can I improve it?
A1: Low sensitivity in a P&T system is a multi-faceted problem. The goal is to maximize the transfer of this compound from the water sample to the GC-MS.
-
Increase Purging Efficiency: this compound is hydrophilic and not easily purged from water.[4] To improve efficiency:
-
Increase Sample Temperature: Heating the sample (e.g., to 60-80°C) increases the vapor pressure of this compound, driving more of it into the gas phase.[7][13][14] However, be aware that excessive temperatures can cause degradation of other analytes, like 2-Methylisoborneol (2-MIB).[6][13][14][15]
-
Optimize Purge Time and Flow: A longer purge time (e.g., 11-13 minutes) or a higher purge flow (e.g., 40-50 mL/min) can increase the amount of analyte transferred to the trap.[4][7] This must be balanced, as excessive flow can lead to breakthrough on the trap.
-
Salting Out: Adding sodium chloride (e.g., 20-25% m/v) to the sample increases its ionic strength, reducing the solubility of organic compounds like this compound and promoting their release into the headspace.[6][7] Note that this can be harsh on P&T hardware over time.[6]
-
-
Check the Trap: The analytical trap is critical. Ensure you are using a trap with appropriate sorbents (e.g., Tenax-Silica Gel-Charcoal) for this compound.[7] Traps have a finite lifetime and can become contaminated or lose their ability to retain analytes. If you observe peak tailing or a sudden drop in sensitivity, consider baking out or replacing the trap.
-
Optimize Desorption: Ensure the trap desorption temperature and time are sufficient to transfer all the trapped this compound to the GC. Incomplete desorption will lead to carryover and reduced sensitivity.
-
Use Selected Ion Monitoring (SIM): For mass spectrometry detection, using SIM mode instead of full scan will dramatically increase sensitivity by focusing the detector on only the characteristic ions for this compound (e.g., m/z 112).[4][12][13]
Q2: I'm seeing this compound peaks in my blank samples. What is the source of this carryover?
A2: Carryover is a common issue in P&T systems, especially after analyzing a high-concentration sample.
Caption: Potential sources of carryover in a P&T GC-MS system.
-
Inefficient Trap Bakeout: The most likely culprit is that the trap is not being heated to a high enough temperature or for a long enough time after desorption to remove all residual compounds.[7] Review your method's trap bake parameters and consider increasing them.
-
Cold Spots: Cold spots in the transfer line between the P&T unit and the GC can cause less volatile compounds like this compound to re-condense and then slowly bleed out in subsequent runs. Ensure the entire sample path is heated uniformly.
-
Contaminated Sparge Vessel: The sparge vessel itself can become contaminated. Implement a rigorous cleaning protocol between samples, including a hot water rinse.
Optimized P&T Protocol for this compound
This protocol is a starting point and should be optimized for your specific instrumentation and matrix.
-
Sample Preparation:
-
P&T Parameters:
-
GC-MS Parameters:
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) 30 m x 0.25 mm x 0.25 µm[12][13]
-
Oven Program: Optimize for separation from matrix interferences. A typical starting point is 40°C hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
MS Detection: Use SIM mode. Monitor ions m/z 112 (quantitation) and 125/182 (confirmation) for this compound.[1][13][16] For this compound-d3, use the appropriate shifted m/z ions.
-
| Parameter | Typical Range | Rationale |
| Sample Volume | 5 - 25 mL | Larger volumes increase analyte mass but can decrease purging efficiency.[4] |
| Purge Temp. | 45 - 80 °C | Increases analyte volatility but can cause degradation of co-analytes like 2-MIB.[4][13] |
| Purge Time | 11 - 20 min | Longer times increase analyte transfer but risk moisture buildup and analyte breakthrough.[12][13] |
| "Salting Out" | 0 - 25% NaCl | Increases purging efficiency by reducing analyte solubility in water.[6][7] |
Section 3: Solid Phase Microextraction (SPME) GC-MS Troubleshooting
SPME is a solvent-free extraction technique that is simple, fast, and can be easily automated.[1][13] It relies on the partitioning of analytes between the sample matrix and a coated fiber.
SPME FAQs & Troubleshooting Guide
Q1: My results are inconsistent, and the relative standard deviation (%RSD) is high. What's causing this?
A1: Precision issues with SPME often relate to the physical extraction process. Consistency is key.
-
Fiber Placement: The position of the SPME fiber in the headspace of the vial must be identical for every sample and standard.[6] Automated systems provide much better reproducibility than manual injections.
-
Equilibration Time & Temperature: The extraction is an equilibrium process. Ensure that the sample is agitated (e.g., with a stir bar) and held at a constant temperature for a consistent amount of time (e.g., 20 min at 60°C).[11] Any variation will change the amount of analyte adsorbed onto the fiber.
-
Fiber Condition: SPME fibers degrade over time. Physical damage to the coating or accumulation of non-volatile matrix components can reduce extraction efficiency.[6][17] Condition the fiber regularly as per the manufacturer's instructions and replace it after a set number of injections.
-
Matrix Effects: The sample matrix (e.g., pH, ionic strength) can significantly affect the partitioning of this compound onto the fiber. To normalize these effects, ensure that all samples and standards have a similar matrix composition, including the addition of salt.[18][19]
Q2: How do I choose the correct SPME fiber for this compound analysis?
A2: Fiber chemistry is critical for effective extraction. For semi-volatile compounds like this compound, a combination fiber is often most effective. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly recommended as it efficiently extracts a wide range of analytes.[20][21][22] The DVB phase is good for larger analytes, while the Carboxen provides high affinity for smaller volatile compounds.
Q3: My sensitivity is poor, even with the correct fiber. How can I get a stronger signal?
A3: Similar to P&T, the goal is to drive the analyte from the sample onto the fiber.
-
Increase Extraction Temperature: Gently heating the sample (e.g., 60°C) will increase the concentration of this compound in the headspace, leading to greater adsorption on the fiber.[11][20]
-
Increase Extraction Time: Allow more time for the equilibrium to be established. Perform a time-course experiment to find the point where the signal plateaus.
-
"Salting Out": Add sodium chloride to the sample vial (e.g., 2.5g per 10mL sample) to decrease this compound's solubility in water and promote its transfer to the headspace.[18][19][22]
-
Agitation: Continuously stir the sample during extraction to facilitate the movement of the analyte from the bulk liquid to the headspace.
Optimized SPME Protocol for this compound
This protocol is a general guideline. Always optimize for your specific instrumentation and sample type.
-
Sample Preparation:
-
SPME Parameters:
-
GC-MS Parameters:
-
(See P&T Protocol for a typical starting point for column, oven program, and MS settings).
-
| Parameter | Typical Setting | Rationale |
| Fiber Type | DVB/CAR/PDMS | Combination coating provides broad selectivity for semi-volatiles.[20][21] |
| Extraction Temp. | 30 - 60 °C | Balances increased volatility with potential analyte degradation or fiber damage.[11][20] |
| Extraction Time | 10 - 40 min | Must be sufficient to approach equilibrium for reproducible results.[11][16][20] |
| Agitation | Yes (Stirring/Shaking) | Speeds up mass transfer and achievement of equilibrium. |
References
- Benchchem. Technical Support Center: this compound Analysis in Complex Matrices.
-
Li, X., et al. The Determination of this compound and 2-Methylisoborneol Using Stable Isotope Dilution Purge-and-Trap Gas Chromatography Mass Spectrometry. Scientific Research Publishing. Available from: [Link]
-
YSI Inc. Highly Sensitive Detection of this compound and MIB by Purge and Trap (P&T) with Gas Chromatography/Mass Spectrometry (GC/MS). Available from: [Link]
-
Manickum, T., & John, W. Method Validation for the Trace Analysis of this compound and 2-Methylisoborneol in Water by “Salt-Free” Purge-and. SciSpace. Available from: [Link]
-
GL Sciences. High Sensitive Analysis of Musty Odor Compounds in Drinking Water by Purge and Trap-Gas Chromatography - Mass Spectrometry (PT-GC-MS). Available from: [Link]
-
Schrader, K. K., & Dennis, M. E. Comparison of Analytical Techniques for Detection of this compound and 2-Methylisoborneol in Aqueous Samples. Journal of AOAC INTERNATIONAL. Available from: [Link]
-
Manickum, T., & John, W. Method Validation for the Trace Analysis of this compound and 2-Methylisoborneol in Water by “Salt-Free” Purge-and. Hilaris Publisher. Available from: [Link]
-
Manickum, T., & John, W. Method Validation for the Trace Analysis of this compound and 2-Methylisoborneol in Water by “Salt-Free” Purge-and-Trap Sampling/GC-MS, Using the Eclipse 4660 Sample Concentrator. ResearchGate. Available from: [Link]
-
ResearchGate. Method detection limit values for 2-MIB and this compound reported in the literature and obtained in this study. Available from: [Link]
-
PubMed. Extraction and Detection of this compound and 2-Methylisoborneol in Water and Fish using High-Capacity Sorptive Extraction Probes and GC-MS. Available from: [Link]
-
Manickum, T., & John, W. Trace Analysis of Taste-Odor Compounds in Water by “Salt-Free” Purge-and-Trap Sampling with GC-MS Detection. Hilaris Publisher. Available from: [Link]
-
Teledyne Tekmar. Determination of 2-Methylisoborneol and this compound in Water Using Solid Phase Micro Extraction. Available from: [Link]
-
Hilaris SRL. Method Validation for the Trace Analysis of this compound and 2-Me. Available from: [Link]
-
ResearchGate. Sensory and Chemical Analysis Methods for Earthy and Musty Odors in Drinking Water Caused by this compound and 2-Methylisoborneol. Available from: [Link]
-
ResearchGate. Determination of this compound and 2-methylisoborneol in water using solid-phase microextraction and gas chromatography-chemical ionisation electron impact ionisation-ion-trap mass spectrometry. Available from: [Link]
-
Taylor & Francis Online. Development and validation of an SPE-GC-MS/MS taste and odour method for analysis in surface water. Available from: [Link]
-
ResearchGate. Solid-phase microextraction (SPME) for determination of this compound and 2-methylisoborneol in volatile emissions from soil disturbance. Available from: [Link]
-
Agilent. Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with Gas Chromatography and Mass Spectrometry. Available from: [Link]
-
TRACE: Tennessee Research and Creative Exchange. Application of Solid Phase Micro-extraction With Gas Chromatography-Mass Spectrometry for the Determination of this compound and 2-Methylisoborneol. Available from: [Link]
-
Restek. Drinking Water Odor Standard - this compound and 2-Methylisoborneol, 100 µg/mL in P&T Methanol, 1 mL/ampul. Available from: [Link]
-
ResearchGate. (PDF) Determination of this compound and 2-Methylisoborneol in water using Solid Phase Micro Extraction (SPME) and Gas Chromatography Mass Spectrometry (GC/MS). Available from: [Link]
-
ScienceDirect. Trace-level analysis of this compound in aquaculture systems by Headspace SPME-GC-MS/MS. Available from: [Link]
-
MASONACO. This compound and MIB in water. Available from: [Link]
-
Pace Analytical. This compound & MIB Testing. Available from: [Link]
-
Lab Manager Magazine. The Challenges of Analyzing Flavors in Foods. Available from: [Link]
-
MDPI. A Review of the Sources, Monitoring, Detection, and Removal of Typical Olfactory Substances this compound and 2-Methylisoborneol. Available from: [Link]
-
ResearchGate. (PDF) Analysis of Food Taints and off-flavours - A review. Available from: [Link]
-
Longdom Publishing. Sensitive Analysis of Off-flavor Compounds, this compound and 2-Methyl. Available from: [Link]
-
The University of Liverpool Repository. Rapid Detection of this compound and 2-Methylisoborneol in Drinking Water. Available from: [Link]
-
American Society for Microbiology. Biochemical and Ecological Control of this compound and 2-Methylisoborneol in Source Waters. Available from: [Link]
-
Eurofins USA. Foreign Material and Off-Odor and Flavor Testing. Available from: [Link]
-
EPA NEPS. Microbiological Production of this compound. Available from: [Link]
-
SpringerLink. Developing a robust and sensitive analytical method to detect off-flavor compounds in fish. Available from: [Link]
-
Shimadzu. Determination of this compound and 2-Methylisoborneol in Water Using SPME. Available from: [Link]
-
LCGC International. A Look at Matrix Effects. Available from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. This compound & MIB Testing [rwalab.com]
- 4. ysi.com [ysi.com]
- 5. MASONACO - this compound and MIB in water [masonaco.org]
- 6. hilarispublisher.com [hilarispublisher.com]
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- 16. Trace-level analysis of this compound in aquaculture systems by Headspace SPME-GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Calibration Strategies for Accurate Geosmin Measurement
Welcome to the technical support center for geosmin analysis. This resource is designed for researchers, scientists, and professionals in water quality and aquaculture who are tasked with the precise and accurate measurement of this compound. This compound, a naturally occurring organic compound, imparts a distinct earthy or musty taste and odor to water and aquatic products, detectable by humans at concentrations as low as a few nanograms per liter (ng/L)[1][2]. Consequently, robust and reliable analytical methods are paramount.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this compound calibration and measurement, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) coupled with sample preparation techniques like Solid-Phase Microextraction (SPME) and Purge-and-Trap (P&T).
I. Foundational Principles of this compound Calibration
Accurate quantification of this compound hinges on a well-constructed calibration curve. This curve establishes the relationship between the concentration of this compound and the instrument's response. Two primary calibration strategies are employed: external and internal calibration.
External Calibration
In this method, a series of standards with known concentrations of this compound are prepared and analyzed separately from the samples. A calibration curve is then generated by plotting the instrument response against the concentration. While straightforward, this method is susceptible to variations in sample matrix and instrument performance.
Internal Calibration
To counteract the limitations of external calibration, an internal standard (IS) is introduced. An IS is a compound with similar chemical properties to the analyte (this compound) but is not naturally present in the samples. A known amount of the IS is added to all standards and samples. The calibration curve is then constructed by plotting the ratio of the analyte response to the IS response against the analyte concentration. This approach effectively corrects for variations in sample preparation and instrument response[3]. For this compound analysis, a deuterated analog, this compound-d3, is an excellent choice for an internal standard due to its similar chemical behavior[3].
II. Troubleshooting Guide: Common Issues in this compound Calibration
This section addresses specific problems that may arise during the calibration process for this compound analysis.
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve can significantly impact the accuracy of your measurements.
Possible Causes & Solutions:
-
Incorrect Standard Preparation:
-
Detector Saturation:
-
Action: If the curve plateaus at higher concentrations, your detector may be saturated. Reduce the concentration of your highest calibration standards or dilute the samples.
-
-
Active Sites in the GC System:
-
Action: Active sites in the injector liner or the front of the GC column can cause peak tailing and poor response for active compounds like this compound. Clean or replace the inlet liner and consider using a more inert column[6].
-
-
Inappropriate Calibration Range:
Issue 2: Poor Reproducibility (High %RSD)
High relative standard deviation (%RSD) in replicate injections of the same standard indicates a lack of precision in your method.
Possible Causes & Solutions:
-
Inconsistent SPME/P&T Conditions:
-
SPME: Ensure consistent extraction time, temperature, and agitation speed for all standards and samples. For headspace SPME, maintaining a constant temperature is crucial for equilibrium[8].
-
P&T: Verify that purge flow rates and temperatures are stable. Leaks in the P&T system can lead to variable results[6].
-
-
Syringe/Autosampler Issues:
-
Action: Inspect the syringe for any damage or air bubbles. If using an autosampler, ensure it is functioning correctly and consistently.
-
-
Variable Matrix Effects:
Issue 3: Low Sensitivity or No Signal for Low Concentration Standards
Difficulty in detecting this compound at low concentrations (e.g., <5 ng/L) can be a significant hurdle.
Possible Causes & Solutions:
-
Sub-optimal SPME/P&T Parameters:
-
SPME Fiber Selection: The choice of SPME fiber is critical. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for volatile compounds like this compound[10][11].
-
Extraction Optimization: Systematically optimize parameters such as extraction time, temperature, and the addition of salt (salting out effect) to improve the partitioning of this compound from the sample matrix into the headspace or onto the SPME fiber[12].
-
-
GC-MS Method Not Optimized:
-
Action: Ensure the GC temperature program is optimized for the separation of this compound from other matrix components. In the MS, operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity by monitoring specific ions for this compound (e.g., m/z 112)[10][13]. For even greater selectivity and sensitivity, consider using MS/MS[12].
-
-
System Contamination:
III. Frequently Asked Questions (FAQs)
Q1: What is a suitable concentration range for a this compound calibration curve?
A typical calibration range for this compound in water samples is between 1 ng/L and 100 ng/L[1][4][7]. However, the optimal range will depend on the sensitivity of your instrument and the expected concentration of this compound in your samples. It is crucial that the concentration of your samples falls within the linear range of your calibration curve.
Q2: How often should I prepare new this compound standards?
It is best practice to prepare fresh aqueous calibration standards daily from a stock solution[4]. This compound is a semi-volatile compound, and its concentration in aqueous solutions can change over time due to degradation or adsorption to container walls. Stock solutions in methanol are generally more stable and should be stored at low temperatures (e.g., -20°C) in amber vials[5].
Q3: What internal standard should I use for this compound analysis?
The ideal internal standard is a stable, isotopically labeled version of the analyte. This compound-d3 is the recommended internal standard for this compound quantification as it co-elutes and has very similar chemical and physical properties, allowing it to effectively compensate for variations in sample preparation and instrument response[3].
Q4: My samples have a complex matrix (e.g., aquaculture water). How can I minimize matrix effects?
Complex matrices can significantly impact the accuracy of this compound measurements. Here are some strategies to mitigate matrix effects:
-
Internal Standard: As mentioned, using an appropriate internal standard like this compound-d3 is the most effective way to correct for matrix-induced variations[3].
-
Sample Dilution: Diluting the sample with ultrapure water can reduce the concentration of interfering compounds. However, be mindful that this will also dilute the this compound concentration, potentially bringing it below the detection limit of your method.
-
MS/MS: Tandem mass spectrometry (GC-MS/MS) provides higher selectivity and can significantly reduce matrix interference, leading to lower detection limits and more accurate quantification[10][12].
-
Optimized Sample Preparation: Techniques like Solid-Phase Microextraction (SPME) are less prone to matrix effects compared to liquid-liquid extraction as they are solvent-free extraction methods[7][12].
Q5: What are the key parameters to optimize for Headspace SPME analysis of this compound?
For Headspace SPME (HS-SPME), the following parameters should be carefully optimized:
-
Extraction Temperature: Higher temperatures generally increase the volatility of this compound, leading to higher concentrations in the headspace and improved sensitivity. A common temperature range is 40-70°C[8].
-
Extraction Time: Sufficient time must be allowed for the this compound to reach equilibrium between the sample, the headspace, and the SPME fiber.
-
Salt Addition: Adding salt (e.g., NaCl) to the sample can increase the ionic strength of the solution, which reduces the solubility of this compound and promotes its partitioning into the headspace (salting-out effect)[12].
-
Agitation: Stirring or shaking the sample during extraction helps to facilitate the mass transfer of this compound from the sample to the headspace[14].
IV. Data & Protocol Summaries
Table 1: Typical GC-MS and SPME Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| SPME Fiber | DVB/Carboxen/PDMS | Provides good extraction efficiency for volatile and semi-volatile compounds like this compound[10]. |
| Extraction Temp. | 60 °C | Balances increased volatility with potential for analyte degradation at higher temperatures[12]. |
| Extraction Time | 40 min | Allows for sufficient equilibration time for this compound to partition to the SPME fiber[12]. |
| GC Column | VF-5ms or similar | A non-polar column that provides good separation for semi-volatile compounds. |
| Injection Mode | Splitless | Maximizes the transfer of the analyte to the column, enhancing sensitivity. |
| MS Ionization | Electron Impact (EI) | Standard and robust ionization technique for GC-MS. |
| MS Mode | SIM or MS/MS | SIM enhances sensitivity by monitoring specific ions. MS/MS provides greater selectivity and reduces matrix interference[10][12]. |
| Monitored Ions | m/z 112 (quantification), 97, 83 (qualifier) | These are characteristic fragment ions of this compound that provide specificity[12]. |
Experimental Protocol: Preparation of a this compound Calibration Curve (1-50 ng/L)
This protocol outlines the steps for preparing a calibration curve using an internal standard.
Materials:
-
Certified this compound stock solution (e.g., 100 µg/mL in methanol)[10]
-
Certified this compound-d3 internal standard solution
-
Methanol (HPLC grade)
-
Ultrapure water
-
Class A volumetric flasks and calibrated micropipettes
-
Amber vials[5]
Procedure:
-
Prepare a Working Standard Solution:
-
From the 100 µg/mL stock solution, prepare an intermediate stock solution of 1 µg/mL in methanol.
-
From the 1 µg/mL intermediate stock, prepare a 1000 ng/L working standard solution in ultrapure water[4]. Note: Prepare this aqueous standard fresh daily.
-
-
Prepare Calibration Standards:
-
Serially dilute the 1000 ng/L working standard with ultrapure water to prepare a series of calibration standards. For a 1-50 ng/L range, you might prepare standards at 1, 2, 5, 10, 20, and 50 ng/L[10].
-
-
Spike with Internal Standard:
-
To each calibration standard and sample, add a consistent volume of the this compound-d3 internal standard solution to achieve a final concentration in the mid-range of your calibration curve (e.g., 25-50 ng/L)[5].
-
-
Analysis:
-
Analyze the calibration standards using your optimized GC-MS method.
-
-
Construct the Calibration Curve:
-
For each standard, calculate the response ratio (Peak Area of this compound / Peak Area of this compound-d3).
-
Plot the response ratio against the concentration of this compound.
-
Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²). An R² value >0.995 is generally considered acceptable.
-
V. Visual Workflows
This compound Calibration Workflow
Caption: Workflow for preparing and analyzing a this compound calibration curve.
Troubleshooting Logic for Non-Linear Calibration
Caption: Decision tree for troubleshooting a non-linear this compound calibration curve.
VI. References
-
Wang, H. (2008). Analysis of this compound and 2-Methylisoborneol (MIB) by Solid Phase Micro Extraction (SPME) and CI-MS-MS using the Varian 240 MS. LCGC International. Available at: [Link]
-
Lategan, H. J., et al. (n.d.). Method Validation for the Trace Analysis of this compound and 2-Methylisoborneol in Water by “Salt-Free” Purge-and. Hilaris Publisher. Available at: [Link]
-
Tang, S., et al. (2023). Trace-level analysis of this compound in aquaculture systems by Headspace SPME-GC-MS/MS. Aquaculture and Fisheries. Available at: [Link]
-
Jüttner, F., & Watson, S. B. (2007). Biochemical and Ecological Control of this compound and 2-Methylisoborneol in Source Waters. Applied and Environmental Microbiology.
-
Restek. (n.d.). Troubleshooting Guide. Available at: [Link]
-
Satchanska, G., et al. (2012). Determination of this compound and 2-MIB in drinking water by SPME-PTV-GC-MS. ResearchGate.
-
YSI, a Xylem brand. (n.d.). Highly Sensitive Detection of this compound and MIB by Purge and Trap (P&T) with Gas Chromatography/Mass Spectrometry (GC/MS) to Achieve a 1 ppt Reporting Level. Available at: [Link]
-
Agilent Technologies. (2018). Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with Gas Chromatography and Mass Spectrometry. Available at: [Link]
-
Aznar, M., & Nerin, C. (2014). Solid-phase microextraction (SPME) for determination of this compound and 2-methylisoborneol in volatile emissions from soil disturbance. ResearchGate.
-
Seo, J. W., et al. (2019). Removal characteristics of this compound by advanced water treatment processes. Desalination and Water Treatment.
-
Watson, S. B., et al. (2000). Determination of this compound and 2-methylisoborneol in water using solid-phase microextraction and gas chromatography-chemical ionisation/electron impact ionisation-ion-trap mass spectrometry. Analyst.
-
Cobb County-Marietta Water Authority. (n.d.). This compound and Methyl-Isoborneol (MIB). Available at: [Link]
-
Tang, S., et al. (2023). Calibration curve for A: this compound, B: 2-MIB for quantification. ResearchGate.
-
MASONACO. (n.d.). This compound and MIB in water. Available at: [Link]
-
Li, S., et al. (2023). This compound and 2-methylisoborneol monitoring versus a combination of sensory and chemical analyses in drinking water odor evaluation. ResearchGate.
-
Watson, S. B., et al. (2000). Quantitative Analysis of Trace Levels of this compound and MIB in Source and Drinking Water Using Headspace SPME. ResearchGate.
-
The Good Scents Company. (n.d.). This compound octahydro-4,8a-dimethyl-4a(2H)-naphthol. Available at: [Link]
Sources
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- 4. hilarispublisher.com [hilarispublisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
- 9. Determination of this compound and 2-methylisoborneol in water using solid-phase microextraction and gas chromatography-chemical ionisation/electron impact ionisation-ion-trap mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
Validation & Comparative
comparative analysis of geosmin and 2-methylisoborneol sensory properties
An In-depth Comparative Analysis of Geosmin and 2-Methylisoborneol: Sensory Properties, Analytical Methods, and Perception Factors
Introduction: The Pervasive Nature of Earthy-Musty Odors
This compound and 2-methylisoborneol (2-MIB) are naturally occurring terpenoid compounds primarily produced by various microorganisms, including cyanobacteria (blue-green algae) and actinomycetes. These compounds are notorious for imparting undesirable earthy and musty odors and tastes to drinking water, fish, and other food products, even at extremely low concentrations. The human palate is exceptionally sensitive to these molecules, with odor threshold concentrations (OTCs) in the nanogram-per-liter (ng/L) range. Understanding the distinct sensory characteristics and analytical challenges associated with each compound is critical for effective monitoring and remediation in affected industries.
Comparative Sensory Profile: this compound vs. 2-MIB
While often grouped, this compound and 2-MIB possess distinct sensory profiles that can be differentiated by trained sensory panelists. This compound is most commonly described as having a classic "earthy" or "dirt-like" aroma, reminiscent of freshly plowed soil or a damp forest floor. In contrast, 2-MIB is typically characterized by a "musty," "camphor-like," or sometimes "medicinal" odor.
Table 1: Comparative Sensory and Physicochemical Properties
| Property | This compound | 2-Methylisoborneol (2-MIB) |
| Typical Odor Descriptor | Earthy, soil-like, dirt-like | Musty, camphoraceous, medicinal |
| Odor Threshold Conc. (Water) | ~4-10 ng/L | ~5-15 ng/L |
| Molecular Formula | C12H22O | C11H20O |
| Molar Mass | 182.31 g/mol | 168.28 g/mol |
| Primary Producers | Cyanobacteria, Actinomycetes | Cyanobacteria, Actinomycetes |
Methodologies for Sensory and Chemical Analysis
A dual approach combining sensory evaluation and instrumental analysis is essential for the comprehensive assessment of this compound and 2-MIB.
Sensory Analysis: Flavor Profile Analysis (FPA)
Flavor Profile Analysis, as standardized by methods like the Standard Methods for the Examination of Water and Wastewater (Method 2170), provides a systematic way to characterize and quantify off-flavors.
Experimental Protocol: Flavor Profile Analysis
-
Panelist Screening and Training: Select 4-6 panelists and train them to identify and scale the intensity of various reference odors, including this compound and 2-MIB standards at known concentrations.
-
Sample Preparation: Prepare a series of samples, including the test sample, a control (odor-free water), and spiked reference samples. Samples should be presented at a controlled temperature (typically 45°C to enhance volatility) in coded, covered glass vessels.
-
Evaluation: Panelists first smell the headspace of the control sample to establish a baseline. They then proceed to evaluate the test samples, describing the character of the odor and assigning an intensity score on a standardized scale (e.g., a 7-point or 12-point scale).
-
Data Analysis: The results from all panelists are compiled. The mean intensity score for the earthy/musty attributes is reported. The primary descriptor (e.g., "earthy" for this compound, "musty" for 2-MIB) is determined by the consensus of the panel.
Chemical Analysis: Stir Bar Sorptive Extraction (SBSE) with GC-MS
For quantitative analysis, a sensitive method such as gas chromatography-mass spectrometry (GC-MS) is required, often preceded by an extraction and concentration step to achieve the necessary low detection limits. Stir Bar Sorptive Extraction (SBSE) is a highly effective and solventless technique for this purpose.
Experimental Protocol: SBSE-GC-MS Analysis
-
Sample Preparation: Place a 10-20 mL water sample into a headspace vial. Add a magnetic stir bar coated with polydimethylsiloxane (PDMS).
-
Extraction: Place the vial on a magnetic stirrer and stir for a defined period (e.g., 60-120 minutes) at room temperature. The this compound and 2-MIB molecules will partition from the water phase into the PDMS coating.
-
Thermal Desorption: After extraction, the stir bar is removed, dried, and placed into a thermal desorption unit (TDU) connected to the GC-MS system. The TDU rapidly heats the bar, releasing the trapped analytes into the GC inlet.
-
GC-MS Analysis: The analytes are separated on a chromatographic column and detected by a mass spectrometer, typically operating in selected ion monitoring (SIM) mode for maximum sensitivity and specificity. Quantification is achieved by using an internal standard (e.g., deuterated this compound).
Workflow for Off-Flavor Analysis
A Comparative Guide to Geosmin Removal Technologies in Water Treatment
<
Geosmin, a naturally occurring organic compound, is a primary culprit behind earthy and musty tastes and odors in drinking water.[1][2] While not considered a direct threat to human health, its presence can significantly impact consumer perception of water quality, leading to complaints and a decline in confidence in public water supplies.[2][3] The human palate is incredibly sensitive to this compound, with detection thresholds as low as 5 to 10 nanograms per liter (ng/L), equivalent to about one-half of one cent in a billion dollars.[2][3] This guide provides an in-depth comparison of established and emerging technologies for the effective removal of this compound from drinking water, offering researchers, scientists, and water treatment professionals a comprehensive resource for informed decision-making.
The Challenge of this compound
This compound is a bicyclic alcohol produced by certain species of cyanobacteria (blue-green algae) and actinomycetes.[1][4] Its production often peaks during warmer months, coinciding with algal blooms in surface water sources like lakes and reservoirs.[2][5] Conventional water treatment processes, including coagulation, sedimentation, and filtration, are largely ineffective at removing this resilient compound.[6][7] Furthermore, standard chlorination can be ineffective and may even lead to the formation of other undesirable disinfection byproducts.[6] This necessitates the implementation of more advanced and targeted treatment strategies.
Core Removal Technologies: A Comparative Analysis
The primary methods for combating this compound in water treatment can be broadly categorized into three main types: adsorption, oxidation, and biodegradation. Each approach has its own set of advantages, limitations, and operational considerations.
Activated Carbon Adsorption
Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for a wide range of organic compounds, including this compound.[8] It is employed in two primary forms: Powdered Activated Carbon (PAC) and Granular Activated Carbon (GAC).
-
Powdered Activated Carbon (PAC): PAC is dosed directly into the water, typically before or during coagulation, and is then removed along with other solids in the sedimentation and filtration stages.[2][4] This method is often used to address seasonal or intermittent taste and odor events.[9] However, the effectiveness of PAC can be hindered by the presence of natural organic matter (NOM), which competes with this compound for adsorption sites.[4][9]
-
Granular Activated Carbon (GAC): GAC is used in filter beds, where water passes through the carbon media. This provides a longer contact time and can be a more effective long-term solution.[7] However, GAC filters require periodic regeneration or replacement, which can be a significant operational cost.[6]
| Technology | Mechanism | Advantages | Disadvantages |
| Powdered Activated Carbon (PAC) | Physical adsorption of this compound molecules onto the carbon surface. | Flexible dosing for seasonal events; relatively low capital cost. | Competitive adsorption with NOM; can be less effective for high this compound concentrations; produces sludge.[4][9] |
| Granular Activated Carbon (GAC) | Physical adsorption within a filter bed. | Effective for long-term, continuous removal; can also remove other organic contaminants. | Higher capital cost; requires periodic regeneration or replacement; potential for microbial growth on the filter media.[6][7] |
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes utilize highly reactive chemical species, primarily hydroxyl radicals (•OH), to break down organic contaminants like this compound into simpler, non-odorous compounds.[10][11]
-
Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with this compound or decompose to form hydroxyl radicals.[9][12] It is highly effective for this compound removal.[9] However, ozonation can lead to the formation of bromate, a potential carcinogen, if bromide is present in the source water.
-
Ozone/Hydrogen Peroxide (O₃/H₂O₂): The addition of hydrogen peroxide to the ozonation process enhances the formation of hydroxyl radicals, increasing the efficiency of this compound destruction.
-
Ultraviolet (UV) Irradiation/Hydrogen Peroxide (UV/H₂O₂): This process involves the photolysis of hydrogen peroxide by UV light to generate hydroxyl radicals. It is an effective method for this compound removal without the formation of halogenated byproducts.
| Technology | Mechanism | Advantages | Disadvantages |
| Ozonation | Direct oxidation by ozone and indirect oxidation by hydroxyl radicals. | Highly effective for this compound and other micropollutants; also provides disinfection. | Potential for bromate formation; higher capital and operational costs.[6] |
| O₃/H₂O₂ | Enhanced generation of hydroxyl radicals. | Increased efficiency compared to ozone alone. | Increased chemical costs for hydrogen peroxide. |
| UV/H₂O₂ | Generation of hydroxyl radicals through UV photolysis of H₂O₂. | No formation of halogenated byproducts; effective for a broad range of contaminants. | Higher energy consumption; water turbidity can reduce UV effectiveness. |
Biofiltration
Biofiltration utilizes microorganisms grown on a filter medium (such as sand or GAC) to biodegrade contaminants. In the context of this compound removal, specialized bacteria can effectively break down the compound into non-odorous substances. This is often a more sustainable and cost-effective approach for long-term treatment.[7]
| Technology | Mechanism | Advantages | Disadvantages |
| Biofiltration | Microbial degradation of this compound. | Sustainable and cost-effective; no formation of harmful byproducts. | Requires a longer start-up period to establish a stable microbial community; performance can be affected by changes in water quality and temperature. |
Experimental Protocols for Technology Validation
To accurately assess the efficacy of different this compound removal technologies, standardized laboratory-scale experiments are crucial.
Protocol 1: Jar Testing for PAC Performance Evaluation
-
Preparation: Prepare a stock solution of this compound in deionized water. Spike the raw water to be tested with a known concentration of this compound (e.g., 100 ng/L).
-
PAC Dosing: Set up a series of jars with the this compound-spiked water. Add varying doses of PAC to each jar (e.g., 0, 5, 10, 20, 50 mg/L).
-
Rapid Mix: Agitate the jars at a high speed (e.g., 100 rpm) for 1 minute to ensure uniform dispersion of the PAC.
-
Slow Mix (Flocculation): Reduce the mixing speed (e.g., 30 rpm) for 20-30 minutes to simulate flocculation.
-
Sedimentation: Turn off the mixer and allow the PAC to settle for 30-60 minutes.
-
Sampling and Analysis: Carefully collect a supernatant sample from each jar and analyze the residual this compound concentration using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Evaluation: Calculate the percentage of this compound removal for each PAC dose and plot a dose-response curve.
Protocol 2: Bench-Scale Column Test for GAC Evaluation
-
Column Setup: Pack a glass column with a known amount of GAC.
-
Water Feed: Pump this compound-spiked raw water through the column at a constant flow rate to achieve a specific Empty Bed Contact Time (EBCT).
-
Sampling: Collect effluent samples at regular intervals.
-
Analysis: Analyze the this compound concentration in both the influent and effluent samples.
-
Breakthrough Curve: Plot the ratio of effluent to influent this compound concentration (C/C₀) against time or bed volumes treated to determine the GAC's breakthrough point and operational lifespan.
Visualizing the Pathways and Processes
To better understand the mechanisms at play, the following diagrams illustrate the key processes involved in this compound removal.
Caption: Simplified Mechanism of Advanced Oxidation Processes for this compound Degradation.
Conclusion and Future Outlook
The selection of an appropriate this compound removal technology depends on various factors, including the concentration of this compound in the source water, the presence of other contaminants like NOM, operational costs, and the specific infrastructure of the water treatment plant. While activated carbon remains a widely used and effective method, particularly for intermittent events, advanced oxidation processes and biofiltration offer powerful and, in the case of biofiltration, more sustainable long-term solutions.
Future research should focus on the development of more cost-effective and efficient adsorbent materials, the optimization of AOPs to minimize byproduct formation, and the cultivation of robust microbial communities for enhanced biofiltration. By continuing to innovate and refine these technologies, the water industry can ensure the consistent delivery of high-quality, aesthetically pleasing drinking water to consumers worldwide.
References
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Wikipedia. This compound. [Link]
-
Pumps and Systems. This compound and MIB and Resulting Taste and Odor Problems in Finished Drinking Water. [Link]
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City of Bathurst. Understanding this compound in Our Drinking Water. [Link]
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Cobb County-Marietta Water Authority. This compound and Methyl-Isoborneol (MIB). [Link]
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Columbus Water Works. Musty or Earthy Taste and Odor in Your Drinking Water - Where Does it Come From? [Link]
-
IWA Publishing. Removal of 2-methylisoborneol and this compound in surface water treatment plants in Arizona. [Link]
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Water Quality Association. TASTE & ODOR. [Link]
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MDPI. This compound and 2-MIB Removal by Full-Scale Drinking Water Treatment Processes in the Republic of Korea. [Link]
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ResearchGate. A critical review on this compound and 2-methylisoborneol in water: sources, effects, detection, and removal techniques. [Link]
-
ResearchGate. Treatment of taste and odor causing compounds 2-methyl isoborneol and this compound in drinking water: A critical review. [Link]
-
PubMed. A critical review on this compound and 2-methylisoborneol in water: sources, effects, detection, and removal techniques. [Link]
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Informit. When does the taste of water become offensive?: A community engagement exercise to show that customer complaints are not an indi. [Link]
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Deswater. Removal characteristics of this compound by advanced water treatment processes. [Link]
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Fort Worth Water. This compound - Frequently Asked Questions. [Link]
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Government of Canada Publications. This compound - A CAUSE OF TASTE AND ODOUR IN DRINKING WATER FROM WESTERN LAKE ONTARIO. [Link]
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- 12. deswater.com [deswater.com]
A Senior Application Scientist's Guide to Geosmin Analysis: Comparing Extraction Methodologies
For researchers and water quality professionals, the accurate detection of geosmin is critical. This naturally occurring compound, a metabolite of certain bacteria and algae, imparts a distinct earthy or musty odor and taste to water, even at infinitesimally low concentrations.[1][2][3] The human palate can detect this compound at levels below 10 parts per trillion (ng/L), making highly sensitive analytical methods paramount for water quality monitoring and remediation efforts.[1][2][3]
This guide provides an in-depth comparison of common extraction techniques for this compound analysis, grounded in experimental data and practical field insights. We will delve into the mechanics, protocols, and performance of Solid-Phase Microextraction (SPME), Stir Bar Sorptive Extraction (SBSE), and Liquid-Liquid Extraction (LLE), equipping you with the knowledge to select the optimal method for your analytical needs.
The Analytical Challenge: Capturing a Fleeting Odor
This compound's semi-volatile nature and low concentration in complex aqueous matrices present a significant analytical challenge.[3] Effective sample preparation is the cornerstone of reliable quantification. The chosen extraction method must efficiently isolate and concentrate this compound from the sample matrix, ensuring it is amenable to subsequent analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][4]
Comparative Analysis of Extraction Techniques
The selection of an extraction technique is a critical decision driven by factors such as required sensitivity, sample throughput, automation capabilities, and cost.[5]
Solid-Phase Microextraction (SPME): The Versatile Standard
SPME is a widely adopted, solvent-free technique that utilizes a fused-silica fiber coated with a stationary phase to extract analytes.[6] For this compound analysis, the fiber is typically exposed to the headspace above the water sample, where volatile and semi-volatile compounds partition into the fiber coating.[1][7] This non-exhaustive sampling technique requires careful optimization of parameters like extraction time, temperature, and agitation to ensure reproducibility.[1][6]
Mechanism of Action: The SPME fiber is exposed to the sample's headspace. This compound molecules, driven by vapor pressure, adsorb onto the fiber's coating. After a set extraction time, the fiber is retracted and directly inserted into the hot inlet of a GC, where the trapped analytes are thermally desorbed and transferred to the analytical column.
Experimental Workflow: Headspace SPME
Caption: Headspace Solid-Phase Microextraction (SPME) workflow for this compound analysis.
Detailed Experimental Protocol for SPME-GC-MS:
-
Sample Preparation: Place 10 mL of the water sample into a 20 mL headspace vial. Add 2.5 g of sodium chloride (NaCl) to enhance the partitioning of this compound into the headspace (salting-out effect).[8] Immediately seal the vial with a PTFE/silicone septum.
-
Incubation and Extraction: Place the vial in a heated agitator. Incubate the sample at 65°C for 10 minutes with agitation to facilitate equilibrium between the liquid and vapor phases.[8]
-
SPME Fiber Exposure: After incubation, expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes.[2][6]
-
Thermal Desorption and GC-MS Analysis: Retract the fiber and immediately introduce it into the GC inlet heated to 230°C for 4 minutes for thermal desorption.[6] The desorbed analytes are separated on a suitable capillary column (e.g., Rxi-5 Sil MS) and detected by a mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[1][2]
Performance Insights: SPME offers good sensitivity, with detection limits for this compound often reported in the low ng/L range (1-5 ng/L).[9][10] The technique is easily automated, making it suitable for high-throughput laboratories.[11] However, fiber longevity can be a concern, especially with direct immersion, and matrix effects can influence extraction efficiency.[12][13] The recently developed SPME Arrow, with its larger sorbent volume and more robust design, offers improved sensitivity and durability compared to traditional fibers.[14][15]
Stir Bar Sorptive Extraction (SBSE): Maximizing Sensitivity
SBSE is an equilibrium-based extraction technique that utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS).[16] This provides a significantly larger volume of extraction phase compared to SPME, resulting in higher analyte recovery and enhanced sensitivity.[7][17]
Mechanism of Action: The PDMS-coated stir bar is placed directly into the aqueous sample. As the bar stirs the sample, this compound partitions from the water into the PDMS coating. After extraction, the stir bar is removed, dried, and placed in a thermal desorption unit coupled to a GC-MS system.[18][19]
Experimental Workflow: SBSE
Caption: Stir Bar Sorptive Extraction (SBSE) workflow for enhanced this compound analysis.
Detailed Experimental Protocol for SBSE-GC-MS:
-
Sample Preparation: Place 10-20 mL of the water sample into a glass vial.
-
Extraction: Add a PDMS-coated stir bar (e.g., Gerstel Twister®) to the sample. Stir the sample at a constant speed for a defined period, for instance, 45 minutes at 60°C.[20][21]
-
Stir Bar Recovery: After extraction, carefully remove the stir bar with clean forceps, rinse it with deionized water, and gently dry it with a lint-free tissue.[22]
-
Thermal Desorption and GC-MS Analysis: Place the dried stir bar into a glass thermal desorption tube. The tube is then placed in a thermal desorption unit (TDU) coupled to the GC-MS. The analytes are thermally desorbed (e.g., at 250°C) and cryofocused in a cooled injection system before being transferred to the GC column for analysis.[19]
Performance Insights: SBSE offers superior sensitivity compared to SPME, with reported detection limits for this compound as low as 0.15 to 1.1 ng/L.[17][20] The higher capacity of the PDMS phase makes it particularly advantageous for ultra-trace analysis.[17] While highly effective, automation of the entire SBSE workflow can be more complex than for SPME.[8]
Liquid-Liquid Extraction (LLE): The Classic Approach
LLE is a traditional, solvent-based extraction method that relies on the differential solubility of an analyte between two immiscible liquids, typically water and an organic solvent.[23]
Mechanism of Action: An organic solvent, in which this compound is highly soluble, is added to the aqueous sample. Through vigorous mixing, this compound partitions from the aqueous phase into the organic phase. The organic layer is then separated, often concentrated, and injected into the GC-MS.
Experimental Workflow: LLE
Caption: Liquid-Liquid Extraction (LLE) workflow, a fundamental solvent-based method.
Detailed Experimental Protocol for LLE-GC-MS:
-
Extraction: Place a defined volume of the water sample into a separatory funnel. Add a small volume of a suitable organic solvent, such as hexane or dichloromethane.[23][24]
-
Partitioning: Shake the funnel vigorously for several minutes to ensure intimate contact between the two phases, facilitating the transfer of this compound into the organic solvent.
-
Phase Separation: Allow the layers to fully separate.
-
Collection and Concentration: Carefully drain and collect the organic layer. The extract may be concentrated under a gentle stream of nitrogen to improve detection limits.
-
GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS for analysis.
Performance Insights: LLE can achieve low detection limits, with some methods reporting values around 1.0 ng/L for this compound.[25] However, this technique is labor-intensive, requires significant volumes of organic solvents, and is susceptible to emulsion formation, which can complicate phase separation.[23] The development of Dispersive Liquid-Liquid Microextraction (DLLME) has addressed some of these limitations by drastically reducing solvent consumption.[26][27][28]
Performance Data Summary
The following table summarizes the typical performance characteristics of the discussed extraction methods for this compound analysis.
| Feature | Solid-Phase Microextraction (SPME) | Stir Bar Sorptive Extraction (SBSE) | Liquid-Liquid Extraction (LLE) |
| Principle | Adsorption onto a coated fiber | Sorption into a coated stir bar | Partitioning between immiscible liquids |
| Typical LOD (this compound) | 1-5 ng/L[9][10] | 0.15-1.1 ng/L[17][20] | ~1.0 ng/L[25] |
| Solvent Usage | Solvent-free[29] | Solvent-free (for thermal desorption)[22] | Requires organic solvents[23] |
| Automation | Easily automated[11] | More complex to fully automate[8] | Difficult to automate |
| Sample Throughput | High | Moderate to High | Low |
| Advantages | Fast, solvent-free, easily automated, good sensitivity.[1][11][30] | Highest sensitivity, high recovery.[17] | Well-established, relatively low-cost equipment.[23] |
| Disadvantages | Fiber fragility, potential for matrix effects, lower capacity than SBSE.[12][13] | Higher initial cost, less straightforward automation. | Labor-intensive, large solvent consumption, potential for emulsions.[23] |
Conclusion and Recommendations
The choice of an extraction method for this compound analysis is a trade-off between sensitivity, throughput, and operational complexity.
-
Solid-Phase Microextraction (SPME) stands out as a balanced and versatile technique, offering a good compromise between sensitivity, speed, and ease of automation. It is an excellent choice for routine monitoring in many water quality laboratories. The newer SPME Arrow technology further enhances its sensitivity and robustness.[15]
-
Stir Bar Sorptive Extraction (SBSE) is the method of choice when the highest sensitivity is required for ultra-trace level detection. Its superior extraction efficiency is unmatched, making it ideal for research applications or situations where detecting the lowest possible concentrations of this compound is critical.[17]
-
Liquid-Liquid Extraction (LLE) , while still a viable option, is increasingly being replaced by modern, solvent-free techniques. Its primary drawbacks are the high solvent consumption and labor-intensive workflow. However, its micro-extraction variants like DLLME represent a greener evolution of this classic method.[26][31]
By understanding the fundamental principles and practical nuances of each technique, researchers can confidently select and implement the most appropriate extraction strategy, ensuring the generation of accurate and reliable data in the critical task of monitoring and managing water quality.
References
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Determination of 2-Methylisoborneol and this compound in Water Using Solid Phase Micro Extraction. EST Analytical.
-
Determination of 2-methylisoborneol and this compound in aqueous samples by static headspace-gas chromatography-mass spectrometry with ramped inlet pressure. Journal of Separation Science.
-
Determination of this compound and 2-Methylisoborneol in Water Using SPME. Shimadzu.
-
A fast stir bar sorptive extraction method for the analysis of this compound and 2-methylisoborneol in source and drinking water. Water Science and Technology.
-
Analysis of this compound and 2-MIB in Drinking Water by GC/MS with Headspace SPME Arrow. YoungIn Chromass Global.
-
Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE): An Overview. LCGC International.
-
This compound and 2-Methylisoborneol Detection in Water Using Semiconductor Gas Sensors. MDPI.
-
Method Validation for the Trace Analysis of this compound and 2-Methylisoborneol in Water by “Salt-Free” Purge-and. SciSpace.
-
Analysis of 2-Methylisoborneol and this compound in Drinking Water by GC-MS and SPME Arrow. Shimadzu.
-
A fast stir bar sorptive extraction method for the analysis of this compound and 2-methylisoborneol in source and drinking water. IWA Publishing.
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Analysis of this compound and 2-MIB in Water by Stir Bar Sorptive Extraction (SBSE) and GC/MS. Agilent Technologies.
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Stir Bar Sorptive Extraction (SBSE) and GC/MS Determination of Polar and Non-polar Drugs and Pharmaceuticals in Post Mortem Brain Tissue. GERSTEL.
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Method Validation for the Trace Analysis of this compound and 2-Me. Hilaris SRL.
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Determination of Off-Odor Compounds in Drinking Water Using an SPME Device with Gas Chromatography and Mass Spectrometry. Agilent.
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Direct Immersion Versus Headspace SPME Sampling of Whiskey Samples. EST Analytical.
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Using GC–MS to Analyze this compound in Tilapia. LCGC International.
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Method Validation for the Trace Analysis of this compound and 2-Methylisoborneol in Water by “Salt-Free” Purge-and-Trap Sampling/GC-MS, Using the Eclipse 4660 Sample Concentrator. ResearchGate.
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Headspace-based approaches for volatile analysis: A review. Korea Science.
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Solid-phase microextraction (SPME) for determination of this compound and 2-methylisoborneol in volatile emissions from soil disturbance. Chemosphere.
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Development of a closed loop stripping analysis using solid-phase microextraction to analyze this compound and MIB in drinking water. IWA Publishing.
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Headspace versus direct immersion solid phase microextraction in complex matrixes: investigation of analyte behavior in multicomponent mixtures. PubMed.
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Analysis of this compound and 2-Methylisoborneol (MIB) by Solid Phase Micro Extraction (SPME) and CI-MS-MS using the Varian 240 MS. LCGC International.
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A Researcher's Guide to the Comparative Genomics of Geosmin-Producing and Non-Producing Streptomyces Strains
For researchers, scientists, and drug development professionals delving into the world of Streptomyces, the faint, earthy scent of geosmin is a familiar hallmark. This volatile organic compound, while seemingly simple, represents a fascinating case study in the regulation and evolution of secondary metabolite biosynthesis. Understanding the genomic underpinnings of why some Streptomyces strains produce this compound while others do not is crucial for fields ranging from environmental microbiology to natural product discovery. This guide provides an in-depth, technically-focused comparison of this compound-producing and non-producing Streptomyces strains, grounded in experimental data and established methodologies.
The Significance of this compound: More Than Just the Smell of Rain
This compound is a sesquiterpenoid responsible for the characteristic earthy aroma following a rain shower (petrichor) and can also cause off-flavors in water and wine.[1] Its production is widespread among soil-dwelling microorganisms, particularly within the genus Streptomyces.[1][2][3] The biosynthesis of this compound is a well-characterized pathway, making it an excellent model for studying the genetic regulation of secondary metabolism in these prolific antibiotic producers. By comparing the genomes of this compound-producing and non-producing strains, we can gain valuable insights into the genetic switches that control the expression of biosynthetic gene clusters (BGCs), knowledge that is directly applicable to the activation of silent BGCs for novel drug discovery.
The Central Player: The this compound Biosynthesis Gene Cluster
The ability of Streptomyces to produce this compound is primarily dictated by the presence of a specific biosynthetic gene cluster (BGC). The key enzyme in this pathway is This compound synthase , a bifunctional enzyme that catalyzes the conversion of farnesyl diphosphate (FPP) to this compound.[1][4][5] In the model organism Streptomyces coelicolor A3(2), this enzyme is encoded by the gene SCO6073.[1][6][7] Homologous genes, such as geoA in Streptomyces avermitilis, have been identified in other this compound-producing species.[8]
The absence of this gene cluster is the most common reason for a Streptomyces strain to be a non-producer. However, the story is not always so straightforward. Some strains possess the this compound BGC but do not produce detectable levels of the compound under standard laboratory conditions.[9] These "silent" or "cryptic" BGCs highlight the complex regulatory networks that govern secondary metabolism in Streptomyces.[10]
A Comparative Genomics Workflow: From Culture Plate to Genomic Insights
To systematically compare this compound-producing and non-producing Streptomyces strains, a robust comparative genomics workflow is essential. This workflow integrates wet-lab techniques with sophisticated bioinformatic analyses.
Caption: A typical workflow for the comparative genomics of Streptomyces strains.
Experimental Protocols: A Step-by-Step Guide
1. High-Quality Genomic DNA Extraction from Streptomyces
High-quality genomic DNA (gDNA) is the cornerstone of accurate whole-genome sequencing. The following protocol is optimized for Streptomyces, which can be challenging due to their mycelial growth and tough cell walls.
-
Step 1: Culture Growth. Inoculate a 50 mL liquid culture of your Streptomyces strain in a suitable medium (e.g., Tryptic Soy Broth) and incubate at 30°C with shaking for 3-5 days, or until sufficient biomass is achieved.
-
Step 2: Mycelia Harvest. Pellet the mycelia by centrifugation at 5,000 x g for 10 minutes. Discard the supernatant.
-
Step 3: Cell Lysis. Resuspend the pellet in 5 mL of lysis buffer (20 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, and 50 mg/mL lysozyme). Incubate at 37°C for 1 hour with gentle shaking.
-
Step 4: Protein Removal. Add 100 µL of Proteinase K (20 mg/mL) and incubate at 55°C for 2 hours.
-
Step 5: DNA Purification. Perform a standard phenol-chloroform extraction followed by isopropanol precipitation to purify the gDNA.
-
Step 6: Quality Control. Assess the quality and quantity of the extracted gDNA using a NanoDrop spectrophotometer and agarose gel electrophoresis. The DNA should have an A260/A280 ratio of ~1.8 and appear as a high-molecular-weight band on the gel.
2. Whole-Genome Sequencing and Assembly
For a comprehensive genomic comparison, a hybrid sequencing approach is often beneficial.
-
Sequencing Platforms: Utilize a combination of short-read (e.g., Illumina) and long-read (e.g., Pacific Biosciences or Oxford Nanopore) technologies.[11] Short reads provide high accuracy, while long reads are crucial for resolving repetitive regions and assembling complete genomes.
-
Library Preparation: Follow the manufacturer's protocols for library preparation (e.g., Nextera XT for Illumina, SMRTbell for PacBio).[12]
-
De Novo Assembly: Assemble the sequencing reads using a suitable assembler. For hybrid data, assemblers like SPAdes or Unicycler are recommended.[12][13]
3. Bioinformatic Analysis: Uncovering the Genomic Differences
-
Genome Annotation: Annotate the assembled genomes using automated pipelines such as RAST (Rapid Annotation using Subsystem Technology) or Prokka.[14] This process identifies protein-coding genes, RNA genes, and other genomic features.
-
Biosynthetic Gene Cluster (BGC) Mining: Use a specialized tool like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify and annotate BGCs within the genomes.[15] This will confirm the presence or absence of the this compound BGC.
-
Comparative Genome Visualization: Align and visualize the genomes of the producing and non-producing strains using tools like Mauve or the Artemis Comparison Tool (ACT) to identify large-scale genomic rearrangements, insertions, and deletions.[13][16]
-
Pan-Genome Analysis: For comparing multiple strains, a pan-genome analysis can distinguish the core genome (genes present in all strains) from the accessory genome (genes present in a subset of strains).[17][18] This can reveal unique genes or gene clusters associated with the non-producing phenotype beyond the this compound BGC.
Comparative Genomic Features: A Tale of Two Strains
The primary differentiator between this compound-producing and non-producing Streptomyces is the presence of the this compound synthase gene and its associated BGC. However, a deeper comparative analysis can reveal more subtle, yet significant, differences.
| Genomic Feature | This compound-Producing Strain (e.g., S. coelicolor A3(2)) | Non-Geosmin-Producing Strain (Hypothetical) |
| This compound BGC | Present and typically expressed under standard lab conditions. | Absent, or present but silent (not expressed). |
| This compound Synthase Gene | Present (e.g., SCO6073).[1][7] | Absent or contains mutations rendering it non-functional. |
| Regulatory Genes | May possess specific transcriptional regulators that activate the this compound BGC. | May lack these activators or possess repressors that silence the BGC. |
| Accessory Genome | May contain genes that support this compound production (e.g., precursor supply). | May have a different accessory genome composition. |
| Phylogenetic Position | Often clusters with other known this compound producers in phylogenetic analyses. | May be phylogenetically distinct from known producers. |
The Role of Regulation: Beyond Presence and Absence
The discovery of silent this compound BGCs underscores the importance of transcriptional regulation.[9] In Streptomyces, secondary metabolite production is often controlled by complex regulatory networks involving two-component systems and pathway-specific regulators.[10] A non-producing strain with an intact this compound BGC may have a mutation in a key regulatory gene, or the laboratory culture conditions may not be conducive to inducing its expression.
Phylogenetic Context: An Evolutionary Perspective
Phylogenetic analysis based on whole-genome sequences or a set of conserved housekeeping genes can provide an evolutionary context for this compound production. By constructing a phylogenetic tree that includes both producing and non-producing strains, researchers can investigate whether the ability to produce this compound is a conserved trait within certain clades or if the BGC has been gained or lost through horizontal gene transfer.
Caption: A simplified phylogenetic tree illustrating the clustering of this compound-producing and non-producing Streptomyces strains.
Concluding Remarks and Future Directions
The comparative genomics of this compound-producing and non-producing Streptomyces strains offers a powerful lens through which to view the evolution, regulation, and diversity of secondary metabolism. While the presence or absence of the this compound BGC is the most direct explanation for the production phenotype, a comprehensive genomic analysis can uncover a more nuanced story involving regulatory elements and the broader genomic context.
For drug development professionals, the insights gained from studying a well-characterized pathway like this compound biosynthesis can inform strategies for awakening silent BGCs in other Streptomyces species, potentially leading to the discovery of novel therapeutic compounds. Future research in this area will likely focus on integrating transcriptomic and proteomic data with genomic information to build more complete models of secondary metabolite regulation.
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Kim, J. N., Kim, B. S., & Kim, W. (2015). Comparative Genomics Reveals the Core and Accessory Genomes of Streptomyces Species. Journal of microbiology and biotechnology, 25(10), 1599–1605. [Link]
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Jensen, P. R., & Mafnas, C. (2006). Abundance of actinobacteria and production of this compound and 2-methylisoborneol in Danish streams and fish ponds. FEMS microbiology ecology, 58(2), 293–302. [Link]
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Santos, C. I., & de la Cruz, F. (2018). Comparative genomics among closely related Streptomyces strains revealed specialized metabolite biosynthetic gene cluster diversity. Antibiotics (Basel, Switzerland), 7(4), 86. [Link]
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Barona-Gómez, F., & Santamaría, R. I. (2021). Pan-Genome of the Genus Streptomyces and Prioritization of Biosynthetic Gene Clusters With Potential to Produce Antibiotic Compounds. Frontiers in microbiology, 12, 706927. [Link]
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Zhang, Y., Wang, Y., & He, J. (2016). Comparative Genomics Analysis of Streptomyces Species Reveals Their Adaptation to the Marine Environment and Their Diversity at the Genomic Level. Frontiers in microbiology, 7, 935. [Link]
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Mao, D., Zhang, Y., & Zhang, Z. (2021). Construction and application of the genome-scale metabolic model of Streptomyces radiopugnans. Applied microbiology and biotechnology, 105(14-15), 5899–5911. [Link]
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Tangerina, A., & de la Cruz, F. (2022). Genome mining of Streptomyces sp. BRB081 reveals the production of the antitumor pyrrolobenzodiazepine sibiromycin. Journal of basic microbiology, 62(8), 941–953. [Link]
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evaluating the efficiency of activated carbon for geosmin adsorption
An In-Depth Guide to Evaluating the Efficiency of Activated Carbon for Geosmin Adsorption
Introduction: The Challenge of Earthy Odors in Water
This compound (C₁₂H₂₂O) is a naturally occurring bicyclic alcohol produced by microorganisms such as cyanobacteria and actinomycetes.[1][2] It is responsible for the distinct earthy or musty taste and odor in drinking water, often described as the smell of damp soil.[1] While not considered a direct threat to human health, its presence, even at minuscule concentrations in the nanogram-per-liter (ng/L) range, can lead to consumer complaints and a perception of poor water quality.[3][4][5] Conventional water treatment processes like coagulation, sedimentation, and filtration are largely ineffective at removing this compound.[6][7] This has positioned adsorption onto activated carbon as a primary and effective barrier technology.
This guide provides a comprehensive framework for researchers and water quality professionals to evaluate the efficiency of different activated carbon products for this compound adsorption. We will delve into the theoretical underpinnings of adsorption, present detailed experimental protocols, and discuss the critical factors that influence performance, enabling an informed selection of the most suitable activated carbon for a given application.
The Adsorbent: Understanding Activated Carbon
Activated carbon is a highly porous material with a vast internal surface area, making it an exceptional adsorbent for a wide range of organic compounds. It is produced from various carbonaceous raw materials, such as wood, coconut shells, and coal. The two primary forms used in water treatment are:
-
Powdered Activated Carbon (PAC): Finely ground carbon that can be dosed directly into the water stream as needed, making it a flexible solution for seasonal taste and odor events.[8]
-
Granular Activated Carbon (GAC): Larger particles used in filter beds for continuous, long-term treatment.[8]
The efficiency of an activated carbon is not universal; it is a function of its physical and chemical properties, including pore size distribution, surface area, and surface chemistry, which are dictated by the raw material and the activation process.[9] Therefore, rigorous evaluation is essential.
Quantifying Adsorption Performance: Isotherms and Kinetics
A thorough evaluation of activated carbon for this compound adsorption rests on two pillars: understanding the equilibrium capacity (how much it can adsorb) and the adsorption rate (how fast it works).
Adsorption Equilibrium: Isotherm Studies
Adsorption isotherms describe the relationship between the concentration of a contaminant in the water (in this case, this compound) and the amount adsorbed onto the activated carbon at a constant temperature, once equilibrium is reached.[10] This is crucial for determining the maximum adsorption capacity of the carbon.
Several models can be used to describe the isotherm data, with the Freundlich and Langmuir models being the most common.[11]
-
Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface. It is often a good fit for this compound adsorption.[11][12]
-
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites.[12]
The choice of model provides insight into the nature of the adsorption process. For instance, a good fit with the modified Freundlich isotherm can suggest a favorable adsorption process.[11][13]
Adsorption Rate: Kinetic Studies
While isotherms reveal the ultimate capacity, kinetics tells us how quickly that equilibrium is approached.[10][14] This is critically important for practical applications, where contact times are limited. For PAC, contact times can be as short as 15 minutes, while for GAC, it is defined by the Empty Bed Contact Time (EBCT).[8][15]
Kinetic data is typically fitted to models such as:
-
Pseudo-First-Order Model: Often describes the initial stages of adsorption.
-
Pseudo-Second-Order Model: This model frequently provides the best fit for the entire adsorption process of this compound, suggesting that the rate-limiting step may be chemisorption involving valence forces through sharing or exchange of electrons.[10][11]
By analyzing both equilibrium and kinetic data, a comprehensive performance profile of the activated carbon can be established.
Experimental Protocol: A Step-by-Step Guide to Batch Adsorption Testing
This protocol outlines a standardized "bottle-point" technique for conducting both isotherm and kinetic studies.[14] It is a self-validating system when appropriate controls are included.
Mandatory Visualization: this compound Structure
Caption: Chemical structure of this compound (C₁₂H₂₂O).
Materials and Reagents:
-
This compound standard solution
-
Activated carbon samples (PAC or crushed GAC)
-
Reagent-grade water (for standards and blanks)
-
Site-specific raw water (for matrix effect evaluation)
-
Glass bottles with PTFE-lined caps
-
Magnetic stirrer or shaker table
-
Syringes and filters (e.g., 0.45 µm PVDF)
-
Analytical equipment for this compound quantification (e.g., GC-MS with SPME).[4][16]
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating activated carbon.
Procedure:
-
Preparation: Prepare a stock solution of this compound in reagent-grade water. A typical starting concentration for batch tests is in the range of 100-500 ng/L.[11][14]
-
Carbon Dosing: Create a slurry of the activated carbon in reagent water. Add varying amounts of this slurry to a series of test bottles containing the this compound solution. For isotherm studies, doses might range from 2 to 50 mg/L. For kinetic studies, a single, representative dose (e.g., 20 mg/L) is used.[10][11]
-
Controls: Always include a control bottle with no activated carbon to account for any potential losses not due to adsorption (e.g., volatilization or adsorption to the bottle walls).
-
Agitation: Place the bottles on a shaker table and agitate at a constant speed and temperature (e.g., 25°C) to ensure the carbon remains suspended.[10]
-
Sampling:
-
For Kinetic Studies: Collect samples at predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes).[14]
-
For Isotherm Studies: Agitate for a sufficient duration to ensure equilibrium is reached (this should be determined from preliminary kinetic tests, but 24 hours is often sufficient).[17]
-
-
Sample Processing: Immediately filter the collected sample through a 0.45 µm filter to remove all carbon particles. This step is critical to stop the adsorption process.
-
Analysis: Analyze the filtrate for the remaining this compound concentration using an appropriate analytical method, such as SPME-GC-MS.[4][16]
Key Factors Influencing Adsorption Efficiency
The performance of activated carbon is not solely an intrinsic property but is heavily influenced by the surrounding water matrix and operational conditions.
| Factor | Influence on this compound Adsorption | Rationale & Causality |
| Natural Organic Matter (NOM) | High Interference | NOM, particularly dissolved organic carbon (DOC), competes directly with this compound for adsorption sites on the activated carbon surface, significantly reducing both the rate and capacity of this compound removal.[6][12][18] |
| Activated Carbon Particle Size | Significant Impact | Decreasing the particle size of activated carbon (e.g., by microgrinding PAC) can substantially increase the adsorption capacity for hydrophobic compounds like this compound. This is because it improves access to adsorption sites.[11][19][20] |
| Carbon Type & Properties | High Impact | Carbons with low oxygen content (less hydrophilic) tend to have higher adsorption capacities for hydrophobic molecules like this compound.[19][20] Materials like coconut-shell-based carbons are often recommended.[19] |
| Contact Time / EBCT | Critical Operational Parameter | Insufficient contact time will result in incomplete removal as equilibrium will not be reached.[14] For GAC filters, a longer EBCT (e.g., >15 minutes) provides more robust this compound removal.[8][12] |
| Temperature | Moderate Impact | The adsorption of this compound onto activated carbon has been shown to be an endothermic and spontaneous process, meaning that adsorption capacity can increase with temperature.[10][11] |
| Pre-Oxidation (e.g., Ozonation) | Synergistic Effect | Combining ozonation with GAC filtration can be highly effective. Ozone can partially oxidize this compound and break down larger NOM molecules, potentially reducing competition and improving subsequent GAC performance.[7][12][21] |
Comparative Data: Performance of Different Activated Carbons
The selection of an activated carbon should be based on comparative experimental data. Studies have shown wide variability in performance among different products.
| Activated Carbon Type | This compound Removal Efficiency | Key Findings |
| 11 different PACs | 0% to 45% | Performance varied widely between PAC types even under identical conditions (5 mg/L dose, 15 min contact time). The type of carbon had a more significant impact than the water matrix.[15] |
| Coconut-shell vs. Wood-based | Coconut-shell often superior | Less-hydrophilic carbons, such as those derived from coconut shells, are recommended for removing hydrophobic micropollutants like this compound.[19][20] |
| GAC with varying EBCT | 64.4% (5 min EBCT) to 82.2% (15 min EBCT) | For an initial this compound concentration of 500 ng/L, increasing the Empty Bed Contact Time (EBCT) from 5 to 15 minutes significantly improved removal efficiency.[22] |
| PAC with Coagulation Aid | Improved Performance | The addition of a polyacrylamide flocculation aid improved this compound removal for all PAC types tested, though it did not always reach the odor threshold.[23] |
Conclusion and Recommendations
Evaluating the efficiency of activated carbon for this compound adsorption is a multi-faceted process that requires a robust experimental approach. A simple screening based on manufacturer specifications is insufficient.
-
Conduct Bench-Scale Testing: Always perform site-specific batch tests using the protocols outlined above to compare different activated carbon products directly. The water matrix, especially the NOM content, is a critical variable.[18]
-
Prioritize Kinetics: For PAC applications where contact times are short, the initial rate of adsorption is as important, if not more so, than the ultimate equilibrium capacity.
-
Consider Carbon Properties: For hydrophobic compounds like this compound, activated carbons with higher hydrophobicity (often indicated by lower oxygen content and specific raw material sources like coconut shell) tend to perform better.[19][20]
-
Optimize Operational Parameters: For GAC systems, optimizing the EBCT is crucial for long-term performance.[8] For PAC, the dose and mixing conditions must be carefully controlled.
-
Evaluate Integrated Systems: In many cases, an integrated approach combining oxidation (e.g., ozone) with activated carbon adsorption provides the most effective and resilient barrier against this compound.[6][12]
By following this guide, researchers, scientists, and water treatment professionals can develop a comprehensive understanding of activated carbon performance, leading to more effective and reliable control of taste and odor issues in drinking water.
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A Comparative Guide to Ozonation and Advanced Oxidation Processes for Geosmin Removal
The presence of earthy and musty off-flavors in drinking water, primarily caused by the compounds geosmin and 2-methylisoborneol (MIB), is a significant challenge for water utilities worldwide.[1][2] These compounds, produced by certain types of algae and bacteria, have extremely low odor thresholds, meaning even minute concentrations can lead to consumer complaints and a perception of unsafe water.[3][4] While conventional water treatment processes like coagulation and filtration are largely ineffective at removing this compound, advanced treatment technologies such as ozonation and advanced oxidation processes (AOPs) have proven to be highly effective.[1][3][5]
This guide provides an in-depth comparison of ozonation and various AOPs for the removal of this compound, offering insights into their mechanisms, efficiency, and practical application. We will delve into the underlying chemistry, present comparative experimental data, and provide a foundational experimental protocol for researchers and water treatment professionals.
The Chemistry of this compound Degradation
This compound is a bicyclic tertiary alcohol that is relatively resistant to conventional oxidants like chlorine.[1] Its removal, therefore, necessitates more powerful oxidation methods.
Ozonation: A Dual-Action Approach
Ozonation involves the application of ozone (O₃), a potent oxidant, to water. The degradation of this compound via ozonation occurs through two primary pathways:
-
Direct Oxidation: Molecular ozone can directly react with and break down the this compound molecule. This reaction is selective and its rate is influenced by factors such as pH and temperature.[6]
-
Indirect Oxidation: In aqueous solutions, ozone can decompose to form highly reactive and non-selective hydroxyl radicals (•OH).[6][7][8] This decomposition is favored at higher pH levels.[6] These hydroxyl radicals are significantly more powerful oxidants than molecular ozone and can rapidly degrade this compound.[6][9][10] Under most surface water treatment conditions, the reaction with hydroxyl radicals is the dominant pathway for this compound oxidation.[9][10]
Advanced Oxidation Processes (AOPs): Maximizing Hydroxyl Radical Production
AOPs are a class of water treatment processes that are characterized by the generation of a high concentration of hydroxyl radicals.[11] While ozonation itself can be considered an AOP due to the in-situ generation of hydroxyl radicals, the term AOP in this context often refers to processes where the formation of these radicals is intentionally enhanced.[12] Common AOPs for this compound removal include:
-
Ozone/Hydrogen Peroxide (O₃/H₂O₂ or Peroxone): The addition of hydrogen peroxide to ozonated water significantly accelerates the decomposition of ozone, leading to a higher yield of hydroxyl radicals.[4][6][13][14]
-
Ultraviolet/Hydrogen Peroxide (UV/H₂O₂): This process involves the photolysis of hydrogen peroxide by UV irradiation to generate hydroxyl radicals.[15]
-
Ultraviolet/Ozone (UV/O₃): UV light can also be used to enhance the decomposition of ozone and the subsequent formation of hydroxyl radicals.[16]
The primary advantage of AOPs lies in their ability to generate a higher steady-state concentration of hydroxyl radicals, leading to faster and more efficient degradation of recalcitrant organic compounds like this compound.[11]
Performance Comparison: Ozonation vs. AOPs
The choice between conventional ozonation and an AOP for this compound removal depends on a variety of factors, including the initial this compound concentration, water matrix characteristics, and operational costs.
| Parameter | Ozonation | Advanced Oxidation Processes (AOPs) | Key Considerations & Supporting Data |
| Removal Efficiency | Good to Excellent | Excellent | Both methods are highly effective. AOPs, particularly O₃/H₂O₂, can achieve slightly higher removal rates, especially at high initial this compound concentrations.[17] For instance, one study showed that at a high this compound concentration of approximately 1,068 ng/L, the O₃/H₂O₂ process improved removal by up to 9.8% compared to ozone alone.[17] |
| Reaction Kinetics | Moderate to Fast | Fast to Very Fast | AOPs generally exhibit faster reaction kinetics due to the higher concentration of hydroxyl radicals. The second-order rate constant for the reaction of this compound with hydroxyl radicals is significantly higher than with molecular ozone.[6] |
| Influence of pH | Highly Dependent | Less Dependent (for some AOPs) | Ozonation efficiency for this compound removal increases significantly at higher pH (e.g., pH > 9) due to enhanced ozone decomposition into hydroxyl radicals.[6] The efficiency of UV/H₂O₂ is less dependent on pH in the typical range for water treatment. |
| Impact of Water Matrix | Susceptible to Interference | Susceptible to Interference | Natural organic matter (NOM) and alkalinity (bicarbonate and carbonate ions) can act as scavengers of both molecular ozone and hydroxyl radicals, reducing the efficiency of both processes.[6][18] This can lead to a higher demand for oxidants. |
| Byproduct Formation | Potential for Bromate Formation | Potential for Bromate and Other Byproducts | A significant concern with ozonation is the formation of bromate (BrO₃⁻), a potential carcinogen, in waters containing bromide (Br⁻).[3] AOPs like O₃/H₂O₂ can sometimes mitigate bromate formation by providing an alternative pathway for ozone decomposition.[19] However, other byproducts from the partial oxidation of this compound can be formed in both processes.[12] |
| Energy Consumption | Moderate | Moderate to High | The energy consumption for ozonation is primarily for the ozone generator. AOPs involving UV lamps (UV/H₂O₂ and UV/O₃) can have significantly higher energy demands.[20] The electrical energy per order (EEO) is a useful metric for comparing energy efficiency.[15] |
| Operational Complexity | Moderate | Moderate to High | AOPs, particularly those involving multiple components like O₃/H₂O₂, require more complex control and monitoring systems to optimize the dosage of chemicals and energy input. |
Experimental Protocol: Bench-Scale Comparison of Ozonation and O₃/H₂O₂ for this compound Removal
This protocol outlines a procedure for a controlled laboratory experiment to compare the efficacy of ozonation and the O₃/H₂O₂ process for this compound removal.
Objective: To determine and compare the removal efficiency and kinetics of this compound by ozonation and O₃/H₂O₂ under controlled laboratory conditions.
Materials:
-
This compound standard solution
-
Reagent-grade water
-
Phosphate buffer solutions (for pH control)
-
Ozone generator
-
Ozone-in-water measurement system (e.g., indigo method)
-
Hydrogen peroxide (H₂O₂) solution
-
Reaction vessel (glass, with a gas dispersion tube for ozone)
-
Magnetic stirrer and stir bar
-
Quenching agent (e.g., sodium thiosulfate)
-
Solid-phase microextraction (SPME) fibers
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Spiked Water Samples:
-
Prepare a stock solution of this compound in methanol.
-
Spike reagent-grade water with the this compound stock solution to achieve a desired initial concentration (e.g., 100 ng/L).
-
Buffer the spiked water to the desired pH (e.g., 7.5) using a phosphate buffer.
-
-
Ozonation Experiment:
-
Transfer a known volume of the spiked water to the reaction vessel.
-
Begin bubbling ozone gas through the water at a constant flow rate.
-
Start the magnetic stirrer to ensure complete mixing.
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 15, and 20 minutes), withdraw a sample from the reactor.
-
Immediately quench the reaction in the collected sample by adding a quenching agent to stop any further oxidation.
-
Simultaneously, measure the dissolved ozone concentration in the reactor at each time point.
-
-
O₃/H₂O₂ Experiment:
-
Repeat the procedure from the ozonation experiment.
-
Prior to starting the ozone bubbling, add a predetermined concentration of H₂O₂ to the reaction vessel and allow it to mix completely. A common H₂O₂:O₃ mass ratio to start with is 0.5:1.[4]
-
-
Sample Analysis:
-
Analyze the quenched samples for residual this compound concentration using SPME-GC-MS.
-
The SPME fiber will adsorb the this compound from the water sample, which is then thermally desorbed in the GC inlet for separation and detection by the MS.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for both the ozonation and O₃/H₂O₂ experiments.
-
Calculate the this compound removal efficiency at each time point for both treatments.
-
Determine the pseudo-first-order reaction rate constants for this compound degradation in both systems.
-
Visualizing the Processes
To better understand the chemical pathways and experimental setup, the following diagrams are provided.
This compound Degradation Pathways
Caption: Reaction pathways for this compound degradation by ozonation and AOPs.
Experimental Workflow
Caption: Workflow for the comparative experimental protocol.
Conclusion and Future Perspectives
Both ozonation and advanced oxidation processes are robust technologies for the removal of this compound from drinking water. While conventional ozonation can be highly effective, AOPs, particularly the O₃/H₂O₂ process, can offer enhanced performance, especially for challenging water matrices or high this compound concentrations.[17] The choice of technology will ultimately depend on a site-specific evaluation that considers raw water quality, treatment goals, and economic factors.
Future research should continue to focus on optimizing these processes to minimize energy consumption and the formation of undesirable byproducts. The development of novel catalytic ozonation processes and the integration of ozonation with other treatment barriers, such as biofiltration, also hold promise for more sustainable and effective control of taste and odor compounds in drinking water.[1][2]
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A Senior Application Scientist’s Guide to the Validation of Biofiltration for Geosmin and MIB Degradation
Introduction: The Persistent Challenge of Taste and Odor in Water
The aesthetic quality of drinking water is paramount for public confidence. Among the most pervasive challenges for water utilities are taste and odor (T&O) events, frequently characterized by an earthy or musty quality. These events are primarily caused by two non-toxic, yet potent, microbial metabolites: geosmin and 2-methylisoborneol (MIB).[1] Produced by cyanobacteria (blue-green algae) and actinomycetes, these compounds have remarkably low odor threshold concentrations—detectable by humans at levels below 10 nanograms per liter (ng/L or parts per trillion).[2]
Conventional water treatment processes such as coagulation, flocculation, and chlorination are largely ineffective at removing these stable, dissolved compounds.[3][4] While treatments like powdered activated carbon (PAC) adsorption and oxidation with ozone can be effective, they come with significant operational costs, variable performance depending on water chemistry, and the potential for undesirable byproduct formation.[1][4][5]
This guide presents biofiltration as a robust, sustainable, and increasingly adopted technology for the removal of this compound and MIB. We will delve into the core scientific principles, provide detailed validation protocols from a field-expert perspective, and offer a comparative analysis against alternative methods. The objective is to equip researchers and water quality professionals with the necessary framework to design, implement, and validate a biofiltration strategy for reliable T&O control.
Section 1: The Science of Biofiltration for T&O Control: A Dual-Mechanism Approach
Biofiltration is a water purification technology that leverages a complex microbial community established on a filter medium to remove contaminants.[6] Its efficacy in degrading this compound and MIB stems from a powerful combination of two distinct mechanisms: physical adsorption and biological degradation. The choice of filter medium is the critical determinant of which mechanism dominates.
-
Adsorption: This is a physical process where dissolved compounds adhere to the surface of the filter medium. Granular activated carbon (GAC) is the premier medium for this purpose due to its vast internal surface area. Fresh GAC acts as an "adsorption sink," rapidly removing T&O compounds. This provides a crucial buffer against sudden spikes in concentration.[7] Even after years of operation, GAC retains some adsorptive capacity.[7][8]
-
Biodegradation: This is the sustainable, long-term engine of removal. A diverse biofilm of bacteria colonizes the filter medium, and specific members of this community can utilize this compound and MIB as a carbon source, breaking them down into non-odorous compounds.[9] This biological activity is the primary removal mechanism in media like expanded clay (EC) and becomes increasingly important in GAC filters as the most accessible adsorption sites become saturated over time.[1][7]
The interplay between these two mechanisms provides a robust treatment barrier. The initial adsorption by GAC "captures" the compounds, allowing the biofilm the necessary contact time to degrade them, effectively regenerating adsorption sites and significantly extending the operational life of the filter.[10]
Section 2: Designing a Validation Study: From Bench to Pilot
Validating a biofiltration system requires a systematic approach that moves beyond simple influent/effluent monitoring. The goal is to understand the system's capacity, robustness, and the relative contribution of its core removal mechanisms.
Causality in Experimental Design: Key Performance Parameters
A successful validation study hinges on controlling and understanding several key parameters:
-
Filter Medium Selection:
-
Granular Activated Carbon (GAC): The industry standard. Provides the dual benefit of adsorption and a high-surface-area substrate for biofilm growth. Its initial high performance is due to adsorption, which adds robustness to the process.[7][8]
-
Expanded Clay (EC) or Sand: These are lower-cost alternatives that rely almost exclusively on biodegradation for removal.[7] They are excellent for studies aiming to isolate and characterize the biological degradation process but may show reduced performance during cold weather or shock loads.[7]
-
-
Empty Bed Contact Time (EBCT): This is the theoretical time that water is in contact with the filter medium. It is a critical design parameter. For this compound and MIB, studies show that an EBCT of 15-30 minutes can achieve excellent removal (>97%) under acclimatized conditions.[7][8] Your validation should test a range of EBCTs to determine the operational sweet spot for your source water.
-
Temperature: As a biological process, degradation rates are temperature-dependent. Performance typically decreases in colder water, a critical consideration for utilities in seasonal climates. The adsorptive capacity of GAC provides a valuable performance buffer in these conditions.[7]
Experimental Workflow for Biofilter Validation
The following diagram outlines a comprehensive workflow for validating a biofiltration system. This self-validating process includes critical controls to ensure data integrity and a clear understanding of the underlying removal mechanisms.
Sources
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- 10. researchgate.net [researchgate.net]
A Comparative Guide to Geosmin Production in Cyanobacteria: From Biosynthesis to Environmental Expression
For researchers, water quality managers, and professionals in the aquaculture industry, the earthy, musty odor conferred by geosmin is a persistent challenge. This volatile organic compound, detectable by humans at concentrations as low as 10 nanograms per liter, is a frequent byproduct of cyanobacterial metabolism, leading to consumer complaints about drinking water and off-flavors in fish.[1] This guide provides an in-depth comparative analysis of this compound production across different cyanobacterial species, grounded in experimental data and established scientific principles. We will explore the biochemical pathways, compare key producing species, dissect the environmental factors influencing production, and provide detailed protocols for accurate quantification.
The Source of the Earthy Aroma: this compound Biosynthesis
This compound (trans-1, 10-dimethyl-trans-9-decalol) is a bicyclic alcohol derived from the isoprenoid pathway.[2] Its production in cyanobacteria is catalyzed by a single, bifunctional enzyme called this compound synthase.[1] The synthesis begins with farnesyl diphosphate (FPP), a common intermediate in the biosynthesis of sesquiterpenes. The this compound synthase enzyme facilitates a two-step cyclization of FPP to produce this compound.[1] The genetic basis for this capability lies in the presence of the this compound synthase gene (geoA).[1][3] The presence of this gene is a reliable indicator of a cyanobacterium's potential to produce this compound.[1]
Caption: The enzymatic conversion of Farnesyl Diphosphate to this compound by this compound Synthase.
Key this compound-Producing Cyanobacterial Genera: A Comparative Overview
Numerous cyanobacterial genera have been identified as significant producers of this compound. While the capacity to synthesize this compound is species- and even strain-specific, several genera are notorious for their involvement in taste and odor events. The primary this compound-producing genera include Anabaena, Oscillatoria, and Phormidium.[4][5] Below is a comparative table summarizing this compound production in these key genera based on available literature.
| Genus | Typical Morphology | Habitat | Reported this compound Production (ng/L) | Key Species |
| Anabaena | Filamentous, heterocystous | Planktonic | 5 - >32 | Anabaena circinalis, Anabaena scheremetievi[4][6] |
| Oscillatoria | Filamentous, non-heterocystous | Benthic and Planktonic | Up to 125.86 µg/L in culture | Oscillatoria simplicissima[4] |
| Phormidium | Filamentous, non-heterocystous | Benthic | >100 | Phormidium sp.[1] |
| Nostoc | Colonial, filamentous, heterocystous | Benthic, terrestrial | - | Nostoc punctiforme[1] |
| Planktothrix | Filamentous, non-heterocystous | Planktonic | Variable | - |
Note: Reported this compound concentrations can vary significantly based on environmental conditions and the specific strain.
Environmental Triggers and Regulatory Mechanisms of this compound Production
The production of this compound is not constant; it is intricately linked to a variety of environmental factors that influence cyanobacterial growth and metabolism. Understanding these triggers is crucial for predicting and potentially mitigating taste and odor events.
Light Intensity
Light is a critical factor, with different species exhibiting distinct responses. For instance, some Anabaena species that produce this compound are sensitive to high light intensity (>100 µmol/m²/sec), showing increased this compound production at lower light levels.[7] In contrast, for other Anabaena species, this compound to chlorophyll-a ratios have been shown to directly correlate with increasing light intensity.[5] This suggests that the effect of light on this compound production is species-specific and likely involves complex regulatory pathways.
Temperature
Temperature plays a significant role in both cyanobacterial growth and this compound synthesis. While many cyanobacteria exhibit optimal growth at temperatures around 25°C, this does not always correlate with maximum this compound production.[8] Some studies have indicated that lower temperatures (around 10°C) can stimulate the production and intracellular accumulation of this compound.[8] For example, in one study, the maximum total this compound concentration produced by Dolichospermum smithii was observed at 25°C, while the lowest was at 15°C.[9] Conversely, research on Phormidium ambiguum showed a significant increase in this compound production at both 30°C and 40°C.[10]
Nutrient Availability
The availability of key nutrients, particularly nitrogen and phosphorus, is a major driver of cyanobacterial blooms and, consequently, this compound production.
-
Nitrogen: The form and concentration of nitrogen can have a profound impact. In some Anabaena species, this compound synthesis is directly correlated with ammonium-N concentrations, while high nitrate-N levels can suppress its production.[5] Increased nitrate concentrations can also lead to higher cell densities, which in turn can result in elevated overall this compound concentrations.[7]
-
Phosphorus: Phosphorus limitation has been shown to decrease this compound productivity and the amount of extracellular this compound per cell in Anabaena sp.[7] This highlights the importance of phosphorus in supporting the metabolic activity required for this compound synthesis.
The interplay of these factors creates a complex regulatory landscape for this compound production, as illustrated in the following workflow.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Geosmin in Laboratory Settings
Introduction: The Imperative of Proper Geosmin Disposal
This compound is a naturally occurring bicyclic tertiary alcohol responsible for the distinct earthy aroma following rainfall and a common cause of "off" tastes and odors in drinking water.[1] While invaluable as an analytical standard in environmental science and sensory analysis, its potent odor, detectable by humans at concentrations as low as 4 to 10 nanograms per liter, necessitates meticulous disposal procedures in a laboratory environment.[1][2] Improper disposal can lead to significant odor-related complaints and potential disruption of wastewater treatment processes, even in the absence of high toxicity.
This guide provides research, scientists, and drug development professionals with a comprehensive, scientifically grounded framework for the safe and effective disposal of this compound waste. By moving beyond mere compliance and explaining the causality behind these procedures, we aim to foster a culture of safety and environmental stewardship.
Section 1: this compound Profile and Risk Assessment
Before establishing disposal protocols, it is crucial to understand the chemical's properties and associated risks. While not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its sensory impact demands careful management.[3]
Hazard and Regulatory Profile
Safety Data Sheets (SDS) indicate that this compound may cause serious eye irritation.[4][5][6] It is generally not classified as acutely toxic, a skin irritant, or a carcinogen.[5] The primary concern in a laboratory context is the prevention of inhalation exposure and the release of its powerful odor.[7]
Under the U.S. Environmental Protection Agency (EPA), non-hazardous solid waste is regulated under Subtitle D of RCRA, which sets minimum criteria for waste management, with states often implementing more stringent requirements.[3][8] Therefore, all disposal activities must comply with both federal and local institutional guidelines.
Quantitative Data Summary
The following table summarizes key safety and chemical information for this compound, derived from authoritative SDS sources.
| Parameter | Value | Source(s) |
| Chemical Formula | C₁₂H₂₂O | [6][9] |
| Molar Mass | 182.30 g/mol | [9] |
| Appearance | Solid or liquid (in solution) | [7] |
| Primary Hazards | Causes serious eye irritation (H319) | [4][5][6] |
| Incompatible Materials | Strong oxidizing agents | [9] |
| Recommended PPE | Safety glasses, chemical-resistant gloves, lab coat | [4][7][9] |
Section 2: Core Disposal Principles & Decision Workflow
The primary objective for this compound waste management is the neutralization of its potent odor before it enters the environment. The disposal strategy is contingent on the concentration and volume of the waste stream.
-
High-Concentration & Pure Substance Waste: This waste must be chemically degraded to eliminate the odorous compound.
-
Trace Contamination & Dilute Aqueous Waste: This waste may be eligible for drain disposal, but only after a thorough risk assessment and in strict accordance with institutional and local wastewater regulations.
-
Contaminated Solid Waste: This waste must be securely contained to prevent odor release and disposed of via the appropriate solid waste stream.
The following workflow provides a logical pathway for selecting the correct disposal protocol.
Caption: this compound Disposal Decision Workflow.
Section 3: Step-by-Step Disposal Protocols
Always perform these procedures in a well-ventilated area, such as a fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[4][7]
Protocol A: Chemical Degradation of Concentrated this compound Waste
This protocol is mandatory for pure this compound, stock solutions, and concentrated aqueous waste (>1 mg/L). The principle involves using a strong oxidant to break down the this compound molecule, thereby neutralizing its odor. Advanced Oxidation Processes (AOPs), such as those using ozone (O₃) or O₃ with hydrogen peroxide (H₂O₂), are highly effective at degrading this compound, achieving removal rates of over 95-99%.[10][11][12] However, these methods are often not practical in a standard laboratory setting.
A more accessible method involves oxidation with potassium permanganate (KMnO₄). While some studies suggest KMnO₄ alone has limited efficacy under certain water treatment conditions, its strong oxidizing potential can be harnessed for waste neutralization in the lab with sufficient concentration and contact time.[13][14][15]
Methodology:
-
Preparation: Place the container with the this compound waste in a secondary containment vessel within a certified chemical fume hood.
-
Oxidant Preparation: Prepare a 5% (w/v) solution of potassium permanganate (KMnO₄).
-
Neutralization: Slowly add the 5% KMnO₄ solution to the this compound waste while stirring. Add the oxidant until the deep purple color persists for at least 30 minutes, which indicates that the this compound has been fully oxidized and an excess of permanganate is present.
-
Quenching (Optional but Recommended): After neutralization is complete, quench the excess permanganate by slowly adding a reducing agent like sodium bisulfite until the purple color disappears. This step is crucial to avoid releasing a strong oxidant into the waste stream.
-
Final Disposal: Adjust the pH of the final solution to between 5.5 and 9.0. This treated, neutralized solution should be collected in a properly labeled hazardous waste container for pickup by your institution's Environmental Health and Safety (EHS) office.[16][17]
Protocol B: Management of Trace Aqueous Waste
This protocol applies to very dilute aqueous solutions, such as final rinsates from glassware, with this compound concentrations below 1 mg/L.
Methodology:
-
Regulatory Confirmation: Before any drain disposal, you must consult your institution's specific guidelines and local wastewater regulations. Many institutions prohibit the drain disposal of any substance that emits strong or noxious odors.[18]
-
Risk Assessment: Consider the total volume of the waste. While the concentration may be low, a large volume could still introduce a significant odor load into the plumbing system.
-
Permitted Drain Disposal: If, and only if, your EHS office and local regulations permit, you may dispose of the trace solution down the sanitary sewer.
-
Dilution: Flush the drain with at least 20 parts water for every one part of this compound solution to ensure maximum dilution and minimize odor concentration in the drain trap.[18]
-
Contingency: If drain disposal is prohibited or if you are in any doubt, treat the waste as concentrated and follow Protocol A.
Protocol C: Disposal of Contaminated Solid Waste
This protocol applies to all solid materials that have come into contact with this compound, including pipette tips, absorbent pads, gloves, and empty stock containers.
Methodology:
-
Immediate Containment: Place all contaminated solid waste into a primary plastic bag immediately after use.
-
Sealing: Securely seal the primary bag to contain the odor.
-
Secondary Containment: Place the sealed primary bag into a second, durable plastic bag (double-bagging).
-
Labeling and Disposal: Label the outer bag as "Non-hazardous, Odorous Lab Waste" or as required by your facility's waste management plan.
-
Final Disposal: Dispose of the sealed bag in the appropriate municipal or laboratory solid waste stream, as directed by your institutional guidelines. For empty containers of pure this compound, triple-rinse with a suitable solvent (e.g., ethanol), collect the rinsate for disposal under Protocol A, deface the label, and then dispose of the container.[16][19]
Section 4: Spill Management
In the event of a this compound spill, the primary goal is to contain the material and its odor.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate personnel.
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[4][7]
-
Collect: Once fully absorbed, carefully sweep or scoop the material into a sealable container.
-
Decontaminate: Clean the spill area with soap and water.
-
Disposal: Treat the collected absorbent material as contaminated solid waste and dispose of it according to Protocol C.
By adhering to these scientifically sound and operationally robust procedures, laboratory professionals can effectively manage this compound waste, ensuring a safe working environment and upholding their commitment to environmental responsibility.
References
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- Carl ROTH. (2025, April 16). Safety Data Sheet: (+/-)-Geosmin.
- Santa Cruz Biotechnology, Inc. (2016, June 6). SC-252850 - (±)-Geosmin - SAFETY DATA SHEET.
- Carl ROTH. (2025, April 17). Safety Data Sheet: (+/-)-Geosmin.
- Collivignarelli, M. C., et al. (n.d.). POTASSIUM PERMANGANATE APPLICATION TOGETHER WITH POWDERED ACTIVATED CARBON FOR THE REMOVAL OF TASTE AND ODOR CAUSING COMPOUNDS.
- Dalton Research Molecules. (2024, January 24). Safety Data Sheet.
- ChemicalBook. (n.d.). This compound (cas 19700-21-1) SDS/MSDS download.
- U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
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Antonopoulou, M., et al. (2021). Comparative assessment of the degradation of 2-methylisoborneol and this compound in freshwater using advanced oxidation processes. Environmental Technology, 42(24). [Link]
- Taylor & Francis Online. (2020, March 6). Comparative assessment of the degradation of 2-methylisoborneol and this compound in freshwater using advanced oxidation processes.
- ResearchGate. (2006, August). Oxidation of this compound and MIB in water using O3/H 2O2: Kinetic evaluation.
- American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
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Song, W., et al. (2006). Ultrasonically Induced Degradation of 2-methylisoborneol and this compound. PMC - NIH. [Link]
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Park, J., et al. (2006). Oxidation of this compound and MIB in water using O₃/H₂O₂: Kinetic evaluation. Water Science and Technology: Water Supply, 6(2), 63-69. [Link]
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- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Waste Industries Inc. (n.d.). Non-Hazardous Waste Disposal.
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- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
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Bamuza-Pemu, E., et al. (2012). Photocatalytic degradation of this compound: Reaction pathway analysis. Water SA, 38(5), 689. [Link]
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- EarthTec Water Treatment. (n.d.). This compound levels reduced by 80.
- Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
- Eurofins. (2014, March 31). MIB/Geosmin (SM 6040D) Sampling Instructions.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- University of Maryland. (n.d.). Hazardous And Regulated Waste Procedures Manual.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
